molecular formula C7H4BrNO5 B2916524 4-Bromo-3-hydroxy-2-nitrobenzoic acid CAS No. 37524-08-6

4-Bromo-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B2916524
CAS No.: 37524-08-6
M. Wt: 262.015
InChI Key: WZDACFAIFGWLTM-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO5 and its molecular weight is 262.015. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDACFAIFGWLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-hydroxy-2-nitrobenzoic Acid: A Strategic Scaffold for Bicyclic Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Bromo-3-hydroxy-2-nitrobenzoic acid , a specialized intermediate critical to modern medicinal chemistry efforts in immunology and oncology.

Executive Summary

This compound (CAS 37524-08-6 ) is a densely functionalized aromatic building block used primarily in the synthesis of fused heterocyclic systems.[1][2] Its structural uniqueness lies in the contiguity of four distinct functional groups—carboxylic acid, nitro, hydroxyl, and bromine—on a single benzene ring. This "tetrad" of reactivity makes it an indispensable scaffold for developing Toll-like Receptor 7 (TLR7) agonists and RORγt inhibitors , acting as a precursor to benzoxazoles, quinazolines, and other bicyclic pharmacophores.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

This compound is characterized by its acidic nature and potential for multiple orthogonal synthetic transformations.[3]

Core Identity
PropertySpecification
CAS Number 37524-08-6
IUPAC Name This compound
Molecular Formula C₇H₄BrNO₅
Molecular Weight 262.01 g/mol
SMILES OC(=O)c1c([O-])c(O)c(Br)cc1
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Functional Analysis
  • C1-Carboxylic Acid: Serves as the anchor for amide coupling or cyclization.

  • C2-Nitro Group: A latent amine. Upon reduction, it provides the nucleophile necessary for forming 5- or 6-membered fused rings (e.g., benzimidazoles).

  • C3-Hydroxyl Group: A strong activating group that also allows for etherification or formation of benzoxazoles.

  • C4-Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the core scaffold.

Synthetic Methodology

The synthesis of this compound is non-trivial due to the directing conflict between the hydroxyl group (ortho/para director) and the carboxylic acid (meta director).[3] The most authoritative route involves the controlled nitration of 4-bromo-3-hydroxybenzoic acid.

Retrosynthetic Logic & Challenges

The primary challenge is regioselectivity. The hydroxyl group at C3 strongly activates positions C2, C4, and C6.

  • C4: Blocked by Bromine.

  • C6: Sterically accessible (Ortho to OH, Meta to COOH).

  • C2: Sterically crowded (Sandwiched between OH and COOH).

  • Outcome: Nitration typically yields a mixture of the C6-nitro and C2-nitro isomers. The C2-nitro isomer (target) is favored under specific acidic conditions where hydrogen bonding between the phenolic OH and the incoming electrophile or the carboxylate may stabilize the transition state, though chromatographic separation is often required.

Validated Synthesis Protocol

Reference Standard: Adapted from WO2025188693A1 and WO2014026327A1.

Reagents:

  • Precursor: 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0)[4]

  • Solvent: Concentrated Sulfuric Acid (H₂SO₄)[5][6]

  • Nitrating Agent: Fuming Nitric Acid (HNO₃)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in concentrated H₂SO₄ at 20°C. Stir for 30 minutes to ensure complete protonation/dissolution.

  • Cooling: Cool the mixture to 0°C using an ice/salt bath. Temperature control is critical to prevent over-nitration or decarboxylation.

  • Nitration: Dropwise add a pre-chilled solution of fuming HNO₃ (1.1 eq) in H₂SO₄. Maintain internal temperature below 5°C.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor via LC-MS (Target [M-H]⁻ = 260/262).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If isomeric purity is low (presence of 6-nitro isomer), recrystallize from acetic acid/water or purify via flash column chromatography (MeOH/DCM gradient).

SynthesisPath Start 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) Reagents H2SO4 / Fuming HNO3 0°C, 30-60 min Start->Reagents Intermediate Reaction Mixture (C2-Nitro & C6-Nitro isomers) Reagents->Intermediate Nitration Separation Precipitation & Chromatography Intermediate->Separation Product TARGET: 4-Bromo-3-hydroxy- 2-nitrobenzoic acid Separation->Product Isolation

Figure 1: Synthetic pathway for CAS 37524-08-6 via electrophilic aromatic substitution.[7][8][3][9]

Functional Applications in Drug Discovery

This molecule is not a drug itself but a "linchpin" intermediate. Its value lies in its ability to access complex bicyclic scaffolds used in immunology.

Primary Application: TLR7 Agonists

Toll-like Receptor 7 (TLR7) agonists are investigated for viral clearance (Hepatitis B) and cancer immunotherapy.

  • Mechanism: The 2-nitro and 3-hydroxy groups are used to form an oxazole or oxazinone ring fused to the benzene.

  • Workflow:

    • Esterification: Protection of the carboxylic acid.

    • Reduction: The 2-NO₂ is reduced to 2-NH₂ using Fe/NH₄Cl or H₂/Pd-C.

    • Cyclization: The resulting 2-amino-3-hydroxy moiety reacts with cyanogen bromide or urea to form a benzoxazole or benzoxazolone core.

    • Coupling: The 4-Br is then used in Suzuki coupling to attach biaryl tails necessary for receptor binding.

Secondary Application: RORγt Inhibitors

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a target for autoimmune diseases like psoriasis.

  • Usage: The scaffold is used to synthesize 4-heteroaryl substituted benzoic acids. The bromine atom is the key handle here, allowing the attachment of heteroaryl groups (e.g., pyrazoles, pyridines) that fit into the hydrophobic pocket of the RORγt ligand-binding domain.

Applications cluster_TLR TLR7 Agonist Synthesis cluster_ROR RORγt Inhibitor Synthesis Core This compound (Scaffold) Step1 1. Nitro Reduction (-NO2 -> -NH2) Core->Step1 StepA Suzuki Coupling (-Br) Core->StepA Step2 2. Cyclization (w/ OH) Step1->Step2 Outcome1 Benzoxazole Core Step2->Outcome1 StepB Amide Coupling (-COOH) StepA->StepB Outcome2 Biaryl Amide Ligand StepB->Outcome2

Figure 2: Divergent synthetic utility of the scaffold in creating distinct pharmacophores.

Handling & Safety Protocols

As a nitro-aromatic acid and alkyl bromide derivative, this compound presents specific hazards.

  • GHS Classification:

    • Skin Irritation (Category 2): H315[4][10]

    • Eye Irritation (Category 2A): H319[4][10]

    • STOT-SE (Respiratory): H335

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive (due to the nitro/bromo combination) and potentially hygroscopic.

  • Reactivity: Avoid contact with strong bases (deprotonation of phenol/acid) and strong reducing agents (uncontrolled reduction of nitro group) unless intended.

References

  • World Intellectual Property Organization (WIPO). (2025). Bicyclic TLR7 Agonists and Uses Thereof. Patent WO2025188693A1. Link

  • World Intellectual Property Organization (WIPO). (2014). 4-Heteroaryl Substituted Benzoic Acid Compounds as RORgammaT Inhibitors. Patent WO2014026327A1. Link

  • PubChem. (2025).[4] 4-Bromo-3-hydroxybenzoic acid (Precursor Data). National Library of Medicine. Link

  • BenchChem. (2025). Synthesis Routes of Nitrobenzoic Acid Derivatives. Link

Sources

Chemical Structure & Profile: 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

[1]

Compound Identity & Physicochemical Profile

This compound is a highly functionalized aromatic scaffold used primarily as a building block in the synthesis of pharmaceutical agents, including ROR

1
Property Data
CAS Number 37524-08-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 262.01 g/mol
Exact Mass 260.927 Da
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH)
pKa (Predicted)

(Enhanced acidity due to ortho-nitro group)

(Acidified by ortho-nitro and para-carboxyl)
H-Bond Donors/Acceptors 2 Donors / 5 Acceptors
Structural Visualization

The following diagram illustrates the chemical connectivity and the key intramolecular interactions, particularly the hydrogen bonding potential between the hydroxyl group and the adjacent nitro group.

ChemicalStructureCoreBenzene Ring(Aromatic Core)C1C1: Carboxyl Group(-COOH)Electron WithdrawingCore->C1Position 1C2C2: Nitro Group(-NO2)Steric Bulk & H-Bond AcceptorCore->C2Position 2C3C3: Hydroxyl Group(-OH)H-Bond DonorCore->C3Position 3C4C4: Bromine Atom(-Br)Halogen HandleCore->C4Position 4C1->C2Steric Repulsion(Twists Carboxyl)C3->C2Intramolecular H-Bond(Stabilizes Structure)

Caption: Structural map of this compound highlighting the crowded 1,2,3-substitution pattern and intramolecular hydrogen bonding.

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the directing effects of the substituents. Two primary routes exist: Nitration of a brominated precursor (Route A) and Bromination of a nitrated precursor (Route B). Route A is generally preferred for accessing the specific 2-nitro isomer, though it requires careful separation of regioisomers.

Route A: Nitration of 4-Bromo-3-hydroxybenzoic Acid (Primary Method)

This method utilizes the strong directing power of the hydroxyl group to install the nitro group. However, the position ortho to the hydroxyl group (Position 2) is sterically hindered by the carboxyl group, often leading to a mixture of the 2-nitro and 6-nitro isomers.

Protocol Steps:
  • Preparation: Dissolve 4-bromo-3-hydroxybenzoic acid (20 g, 92 mmol) in concentrated sulfuric acid (460 mL). Stir at 20°C until fully dissolved, then cool to 0°C.

  • Nitration: Prepare a solution of fuming nitric acid (4.53 mL, 1.1 eq) in sulfuric acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes. The reaction is electrophilic aromatic substitution.

    • Note: The hydroxyl group directs ortho (Pos 2) and para (Pos 6). Position 6 is less hindered, but Position 2 is activated.

  • Quenching: Pour the reaction mixture onto crushed ice/water to precipitate the crude product.

  • Purification (Critical): The crude solid contains both the 2-nitro (target) and 6-nitro isomers.

    • Separation: Regioisomers are typically separated via fractional crystallization or flash column chromatography (SiO2, MeOH/DCM gradient).

    • Yield: The 2-nitro isomer is often the minor product or requires specific conditions to maximize yield.

Route B: Bromination of 3-Hydroxy-2-nitrobenzoic Acid

This route avoids the nitration regioselectivity issue by starting with the nitro group already in place.

Protocol Steps:
  • Starting Material: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[2][3][4][5][6]

  • Bromination: Treat the substrate with Bromine (

    
    )  in Acetic Acid  or Chloroform .
    
  • Mechanism: The hydroxyl group strongly directs the incoming bromine to the para position (Position 6) or ortho position (Position 4).

    • Observation: Literature suggests this route can yield the 4-bromo product, likely due to the electronic deactivation of position 6 by the adjacent carboxyl group or specific solvent effects.

SynthesisPathwaysPrecursorA4-Bromo-3-hydroxybenzoic acid(CAS 14348-38-0)ReagentAFuming HNO3 / H2SO4(Nitration)PrecursorA->ReagentAPrecursorB3-Hydroxy-2-nitrobenzoic acid(CAS 602-00-6)ReagentBBr2 / AcOH(Bromination)PrecursorB->ReagentBMixtureMixture of Regioisomers(2-Nitro vs 6-Nitro)ReagentA->MixtureElectrophilic Subst.TargetThis compound(CAS 37524-08-6)ReagentB->TargetRegioselective BrominationMixture->TargetChromatographic Separation

Caption: Dual synthetic pathways to this compound. Route A (Nitration) is common in patent literature but requires isomer separation.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic data is distinct.

Nuclear Magnetic Resonance (NMR)[9]
  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • The molecule has only two aromatic protons, located at positions 5 and 6.

    • 
       7.0 - 7.5 ppm (Doublet, 1H, H-5):  This proton is ortho to the Bromine and meta to the Hydroxyl.
      
    • 
       7.6 - 8.0 ppm (Doublet, 1H, H-6):  This proton is ortho to the Carboxyl and para to the Hydroxyl.
      
    • Coupling (

      
      ):  An ortho-coupling constant of 
      
      
      Hz is expected between H-5 and H-6.
  • 
    C NMR: 
    
    • Expect 7 distinct carbon signals.[7] The carbonyl carbon (COOH) will be deshelded (

      
       ppm). The C-OH (C3) and C-NO2 (C2) carbons will also be significantly shifted downfield.
      
Mass Spectrometry (MS)[10]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • m/z: Calculated exact mass is 260.927.

    • Observed:

      
       (Monoisotopic peak).
      
    • Isotope Pattern: A characteristic 1:1 doublet ratio for the

      
       and 
      
      
      isotopes will be clearly visible (peaks at
      
      
      261 and 263).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate, meaning its core structure is frequently utilized to build biologically active ligands.

Key Therapeutic Areas
  • ROR

    
    t Inverse Agonists: 
    
    • The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

      
      t) is a master regulator of Th17 cell differentiation.
      
    • Derivatives of this benzoic acid are used to synthesize inhibitors for treating autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.

    • Mechanism:[1][7] The carboxyl group is often converted to an amide or ester, while the bromine serves as a handle for Suzuki/Sonogashira coupling to extend the scaffold.

  • TLR7 Agonists:

    • Toll-like Receptor 7 (TLR7) agonists are investigated for antiviral and immuno-oncology applications.

    • The nitro group can be reduced to an amine to form an anthranilic acid derivative, a common pharmacophore in TLR modulators.

Handling & Safety (MSDS Summary)
  • Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light due to nitro/bromo functionality).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • AA Blocks. (n.d.). This compound (CAS 37524-08-6) Product Sheet. Retrieved from [Link]

  • World Intellectual Property Organization. (2014). WO2014026327A1 - 4-heteroaryl substituted benzoic acid compounds as RORgammaT inhibitors.
  • World Intellectual Property Organization. (2025). WO2025188693A1 - Bicyclic TLR7 agonists and uses thereof.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6420973, 4-Bromo-3-hydroxybenzoic acid (Precursor). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Product Data. Retrieved from [Link]

4-Bromo-3-hydroxy-2-nitrobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its core properties, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with structurally related molecules. The guide is structured to provide not just data, but also expert insights into the chemical rationale behind its synthesis and potential utility, adhering to the highest standards of scientific integrity.

Core Molecular Profile

This compound is a poly-functionalized aromatic compound. Its structure incorporates a carboxylic acid, a hydroxyl group (phenol), a nitro group, and a bromine atom, all attached to a benzene ring. This combination of electron-withdrawing and electron-donating groups creates a unique electronic and reactive profile, positioning it as a potentially valuable intermediate for chemical synthesis.

Table 1: Key Chemical Identifiers

Identifier Value Source
Chemical Name This compound AA Blocks[1]
CAS Number 37524-08-6 AA Blocks[1], ChemicalBook[2]
Molecular Formula C₇H₄BrNO₅ AA Blocks[1], Aaronchem[3]
Molecular Weight 262.014 g/mol AA Blocks[1], Aaronchem[3]

| MDL Number | MFCD03208972 | AA Blocks[1], Aaronchem[3] |

The strategic placement of these functional groups dictates the molecule's reactivity. The carboxylic acid and nitro groups are strongly deactivating and meta-directing in electrophilic aromatic substitution, while the hydroxyl group is strongly activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. This interplay of directing effects is crucial for understanding its synthesis and subsequent chemical transformations.

Caption: 2D structure of this compound.

Physicochemical & Spectroscopic Properties

Experimentally determined physicochemical data for this compound are not widely published. However, properties can be predicted based on its structure and comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

Property Predicted Value / Observation Rationale / Comparative Compound
Appearance Pale yellow to off-white solid Nitroaromatic compounds are often colored. Related compounds like 4-Bromo-3-nitrobenzoic acid appear as a pale yellow powder[4].
Melting Point >200 °C High degree of substitution, hydrogen bonding (phenol, carboxylic acid), and molecular weight suggest a high melting point. 4-Bromo-3-nitrobenzoic acid melts at 202-204 °C[4].
Solubility Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, alcohols). The carboxylic acid and hydroxyl groups enhance polarity, but the large, brominated aromatic ring reduces water solubility. A related compound, 4-bromo-3-hydroxybenzoic acid, is soluble in DMSO[5].

| pKa | Carboxylic acid: ~2-3; Phenol: ~7-8 | The ortho-nitro group is strongly electron-withdrawing, significantly increasing the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their unsubstituted parent structures. |

Expected Spectroscopic Signatures:

  • ¹H NMR: Two aromatic protons would be expected, appearing as singlets or doublets with small coupling constants in the downfield region (7-9 ppm). The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets, with chemical shifts dependent on solvent and concentration.

  • ¹³C NMR: Seven distinct carbon signals would be observed. The carboxyl carbon would be the most downfield (~165-170 ppm), followed by the aromatic carbons attached to the electron-withdrawing groups.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, another O-H stretch for the phenol (~3200-3600 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).

Proposed Synthetic Pathway & Experimental Protocol

Causality Behind Experimental Choices: The choice of precursor is critical. In 4-Bromo-3-hydroxybenzoic acid, the hydroxyl group is a powerful activating, ortho-, para-director. The carboxyl and bromo groups are deactivating. The strong activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho or para to it. The position para to the hydroxyl group is already occupied by the bromine atom. Of the two ortho positions, the one at C2 is sterically less hindered than the one at C4 (which is blocked by bromine). Therefore, nitration is strongly favored at the C2 position, leading to the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed): This protocol is based on standard procedures for the nitration of activated aromatic rings, such as the synthesis of 4-hydroxy-3-nitrobenzoic acid from 4-hydroxybenzoic acid[6].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-Bromo-3-hydroxybenzoic acid (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Acidification: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) dropwise while maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved.

  • Nitration: Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 eq) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution from Step 2 over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight:Maintaining a low temperature is critical to prevent over-nitration and decomposition, which are common side reactions when dealing with highly activated phenolic compounds.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

    • Trustworthiness:This step is self-validating. The formation of a precipitate upon quenching in water confirms the generation of a less polar, water-insoluble product from the soluble starting salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications & Research Directions

As a highly functionalized molecule, this compound is a prime candidate for use as a versatile building block in organic synthesis and drug discovery. Its applications can be inferred from those of its structural isomers and related compounds.

  • Pharmaceutical Synthesis: Substituted nitrobenzoic acids are common intermediates in the synthesis of pharmaceuticals. For example, 4-Bromo-3-nitrobenzoic acid is used to create agents targeting bacterial infections and cancer[4]. The title compound could serve a similar role, with the hydroxyl group providing an additional site for modification or interaction with biological targets. The related 4-bromo-3-hydroxybenzoic acid has been identified as an inhibitor of histidine decarboxylase, suggesting a potential biological activity profile for this class of compounds[5].

  • Organic Synthesis Intermediate: The multiple functional groups allow for selective, sequential reactions. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be reduced to an amine, the carboxylic acid can be converted to esters or amides, and the phenol can form ethers. This versatility makes it a valuable scaffold for building molecular complexity.

  • Materials Science: Nitroaromatic compounds can be used in the development of polymers and coatings[4]. The reactivity of the functional groups could allow this molecule to be incorporated into polymer backbones to enhance thermal stability or other material properties.

G CPD 4-Bromo-3-hydroxy- 2-nitrobenzoic acid FG_Br Aryl Bromide CPD->FG_Br enables FG_NO2 Nitro Group CPD->FG_NO2 enables FG_COOH Carboxylic Acid CPD->FG_COOH enables FG_OH Phenol CPD->FG_OH enables App_Chem Complex Synthesis FG_Br->App_Chem Cross-Coupling App_Pharma Pharmaceuticals FG_NO2->App_Pharma Reduction to Amine App_Material Materials Science FG_COOH->App_Material Amidation/ Esterification FG_OH->App_Pharma Bio-activity/ Derivatization

Caption: Relationship between functional groups and potential applications.

Safety & Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a hazard assessment must be based on the known risks of its constituent functional groups and structurally similar compounds.

General Hazard Assessment:

  • Acute Toxicity: Likely to be harmful if swallowed, based on data for related compounds like 4-bromobenzoic acid (H302: Harmful if swallowed).

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Many substituted benzoic acids, such as 2-Bromo-3-nitrobenzoic acid, are classified as skin irritants (H315)[7].

  • Eye Damage/Irritation: Expected to cause serious eye irritation (H319), a common hazard for acidic and phenolic organic compounds[7][8].

  • Environmental Hazards: May be harmful to aquatic life, a known hazard for some brominated aromatics.

Table 3: Anticipated GHS Hazard Classification

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral) pictogram: exclamation_mark Warning H302: Harmful if swallowed
Skin Irritation pictogram: exclamation_mark Warning H315: Causes skin irritation

| Eye Irritation | pictogram: exclamation_mark | Warning | H319: Causes serious eye irritation |

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant untapped potential as a chemical intermediate. While direct experimental data remains scarce, its molecular structure provides a clear roadmap for its logical synthesis and subsequent derivatization. Its combination of four distinct and reactive functional groups makes it a highly attractive scaffold for constructing complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and expert-derived protocols necessary for researchers to begin exploring the utility of this promising chemical entity.

References

  • AA Blocks. 37524-08-6 | MFCD03208972 | this compound. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. [Link]

  • Chegg.com. Solved synthesis of 4-bromo-3-nitrobenzoic acid from benzene. [Link]

  • Stenutz. 4-bromo-3-nitrobenzoic acid. [Link]

  • PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents.

Sources

Precision Functionalization: Trisubstituted Benzoic Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the trisubstituted benzoic acid scaffold acts as a privileged "molecular hub." Its rigid phenyl core, combined with three distinct exit vectors, allows for the precise 3D positioning of pharmacophores—a critical requirement for high-affinity ligand-protein interactions. However, the very properties that make this scaffold desirable (steric bulk, defined geometry) render its synthesis via traditional Electrophilic Aromatic Substitution (EAS) inefficient and non-regioselective.

This guide details the strategic application of trisubstituted benzoic acids, focusing on Directed Ortho Metalation (DoM) using Turbo Grignard reagents and physicochemical tuning. It provides a roadmap for overcoming steric crowding to access high-value chemical space.

Part 1: The Strategic Value of the Scaffold

Geometry and Exit Vectors

Unlike flexible aliphatic chains, the benzene ring provides a rigid template. In a trisubstituted benzoic acid (e.g., 2,4,6- or 2,3,4-substitution), the substituents are locked into specific angular relationships relative to the carboxylate "anchor."

  • The "Ortho Effect" & Conformation: Substituents at the ortho (2,6) positions generate significant steric strain, forcing the carboxylate group to twist out of the plane of the benzene ring. This deconjugation alters the electronic character of the carbonyl oxygen, often enhancing metabolic stability by reducing susceptibility to glucuronidation.

  • Vector Analysis: A 2,4,5-trisubstituted pattern offers vectors at roughly 60°, 120°, and 180°, allowing the molecule to probe deep hydrophobic pockets while presenting a polar "warhead" (COOH) to solvent or specific lysine/arginine residues.

Physicochemical Tuning (pKa Modulation)

The acidity of the benzoic acid moiety is tunable via substitution. This is critical for optimizing oral bioavailability and membrane permeability.

Table 1: Impact of Substitution Patterns on Benzoic Acid pKa Note: Values are approximate and solvent-dependent (typically water at 25°C).

Substitution PatternRepresentative CompoundpKa (approx)Mechanistic Driver
Unsubstituted Benzoic Acid4.20Standard resonance stabilization.
2-Hydroxy (Ortho) Salicylic Acid2.97Intramolecular H-bond stabilizes anion; Ortho effect.
2-Chloro (Ortho) 2-Chlorobenzoic Acid2.94Inductive withdrawal (-I) + Steric Inhibition of Resonance (SIR).
4-Methoxy (Para) p-Anisic Acid4.47Resonance donation (+R) destabilizes anion.
2,6-Difluoro 2,6-Difluorobenzoic Acid2.20Strong -I effect; significant SIR forces COOH out of plane.
2,4,6-Trimethyl Mesitoic Acid3.43Pure steric bulk forces COOH perpendicular to ring (SIR).

Key Insight: Ortho-substitution generally increases acidity (lowers pKa) by twisting the carboxylate out of plane, preventing resonance destabilization of the carboxylate anion by the aromatic ring electrons, or by direct electrostatic field effects.

Part 2: Synthetic Methodologies

The primary challenge in synthesizing trisubstituted benzoic acids is regiocontrol . Traditional EAS fails here, yielding mixtures of isomers. The industry standard has shifted toward Directed Ortho Metalation (DoM) and C-H Activation .

The Decision Matrix

Before selecting a route, analyze the substrate's electronic bias.

SynthesisDecision Start Target: Trisubstituted Benzoic Acid Check Is the precursor electron-rich (OMe, NMe2) or poor (F, CF3)? Start->Check Rich Electron Rich (e.g., Anisic acid) Check->Rich Rich Poor Electron Poor (e.g., Fluoro-benzoic) Check->Poor Poor DOM Directed Ortho Metalation (DoM) Reagent: s-BuLi or TMPMgCl·LiCl Rich->DOM Ortho-directing Group (DMG) Active Poor->DOM Acidity allows Magnesiation CH Pd-Catalyzed C-H Activation Reagent: Pd(OAc)2, Ligand Poor->CH If no strong DMG present Result Regioselective Trisubstituted Product DOM->Result CH->Result

Figure 1: Synthetic decision tree for selecting between DoM and C-H activation based on substrate electronics.

The "Turbo Grignard" Revolution

Traditional lithiation (n-BuLi) is often too aggressive, attacking the carbonyl of the benzoic acid or causing "scrambling." The solution is the Knochel-Hauser Base (TMPMgCl·LiCl) .[1][2]

  • Mechanism: The bulky 2,2,6,6-tetramethylpiperidino (TMP) group prevents nucleophilic attack on the carbonyl, acting purely as a base. The LiCl breaks oligomeric aggregates, increasing kinetic reactivity (the "Turbo" effect).

  • Advantage: Allows direct magnesiation of sensitive substrates (esters, nitriles) at -20°C to 0°C, rather than cryogenic -78°C required for Li-bases.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective Magnesiation of 3-Fluorobenzoic Acid

Objective: Synthesis of 3-fluoro-2-iodobenzoic acid (2,3-disubstituted pattern).

Reagents:

  • 3-Fluorobenzoic acid (1.0 equiv)

  • TMPMgCl[3][1][4]·LiCl (1.2 equiv, 1.0 M in THF/Toluene) – Commercially available or freshly prepared.

  • Iodine (1.5 equiv) dissolved in dry THF.

  • Dry THF (Solvent).[5]

Workflow:

  • Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask under Argon. Charge with 3-fluorobenzoic acid (1.40 g, 10 mmol) and dry THF (10 mL).

  • Deprotonation (The Critical Step): Cool the solution to -20°C . Add TMPMgCl[3]·LiCl (12 mL, 12 mmol) dropwise over 5 minutes.

    • Validation: The solution should remain clear or turn slightly yellow. If precipitation occurs, LiCl content is insufficient.

    • Stir: Maintain at -20°C for 45 minutes.

  • Electrophile Quench: Add the Iodine solution (3.8 g in 10 mL THF) dropwise.

    • Observation: A transient decolorization of the iodine indicates rapid reaction with the aryl-magnesium species.

  • Workup: Warm to room temperature (RT). Quench with sat. aq. NH4Cl and Na2S2O3 (to remove excess iodine). Extract with EtOAc.

  • Purification: Acidify aqueous layer to pH 2 to precipitate the product or extract the free acid.

DOM_Protocol Substrate Benzoic Acid Substrate Base Add TMPMgCl·LiCl (-20°C, 45 min) Substrate->Base Deprotonation Intermed Magnesium Intermediate Base->Intermed Stabilized Species Quench Add Electrophile (I2, DMF, etc.) Intermed->Quench Subst. Reaction Product Trisubstituted Benzoic Acid Quench->Product Workup

Figure 2: Step-wise workflow for Directed Ortho Metalation using Knochel-Hauser bases.

Part 4: Applications in Drug Discovery[6]

Case Study: RORγt Inverse Agonists

Recent work in autoimmune disease (psoriasis, MS) has focused on RORγt.[6] Trisubstituted benzoic acids (specifically 2,6-disubstituted-4-benzoic acids) have emerged as potent allosteric inverse agonists.

  • Role: The carboxylate forms a salt bridge with a specific arginine residue, while the 2,6-substituents (often Cl or F) twist the ring to fit a narrow hydrophobic cleft, maximizing entropic gain upon binding.

Bioisosteres

If the trisubstituted benzoic acid is too polar (low LogP) or cleared too rapidly:

  • Tetrazoles: A common bioisostere with similar acidity (pKa ~4.5) but different H-bond geometry.

  • Acyl Sulfonamides: (CONHSO2R) allows pKa tuning and adds another vector for interaction.

References

  • Knochel, P., et al. (2006).[1] "A New Turbo-Grignard Reagent for the Functionalization of Arenes." Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Carboxyl Groups." Chemical Reviews. Link

  • Gannon, M. K., & Detty, M. R. (2007).[7] "The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation." The Journal of Organic Chemistry. Link

  • Faul, M. M., et al. (2021). "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt." Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Technical Guide: Solubility Profile of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

[1][2][3]

Executive Summary

This compound is a highly functionalized aromatic intermediate often utilized in the synthesis of bioactive small molecules (e.g., thrombopoietin receptor agonists).[1][2][3] Its solubility profile is characterized by a stark contrast between aqueous and organic media, driven by the interplay of its lipophilic bromine substituent and its ionizable carboxylic/phenolic groups.[2]

  • DMSO Solubility: High (Estimated >50 mg/mL ).[2][3] The polar aprotic nature of DMSO effectively disrupts the crystal lattice and solvates the compound via dipole-dipole interactions.[2]

  • Water Solubility: Low Intrinsic Solubility (Estimated <1 mg/mL at pH < 2 ).[1][2][3] Solubility is heavily pH-dependent; the compound requires basic conditions (pH > 4.[2]0) to achieve significant aqueous concentration via ionization.[1][2][3]

Molecular Analysis & Physicochemical Drivers[3]

To predict and manipulate solubility, one must understand the structural contributions of each functional group.[2]

Functional GroupPositionElectronic EffectSolubility Impact
Carboxyl (-COOH) C1Acidic HeadPrimary ionization site.[1][2][3] The 2-Nitro group significantly lowers the pKa (Ortho Effect), likely to ~2.0–2.5 .[2][3]
Nitro (-NO₂) C2 (Ortho)Electron WithdrawingCritical Factor. Creates steric bulk and may form intramolecular hydrogen bonds with the C1-COOH or C3-OH, reducing water solubility of the neutral form.[1][2][3]
Hydroxyl (-OH) C3H-Bond DonorIncreases polarity but is weakly acidic.[1][2][3] Can participate in chelation or intramolecular bonding with the nitro group.[1][2]
Bromo (-Br) C4LipophilicIncreases LogP (hydrophobicity) and crystal lattice energy, decreasing aqueous solubility.[1][2][3]
Theoretical Physicochemical Constants[2][3][4]
  • Predicted pKa (COOH): 2.0 – 2.5 (Acidified by electron-withdrawing NO₂ and Br).[1][2][3]

  • Predicted LogP: ~2.2 – 2.6 (Moderately lipophilic).[2][3]

  • Molecular Weight: ~262.01 g/mol .[1][2][3]

Solubility Mechanism: Water vs. DMSO[3]

A. Dimethyl Sulfoxide (DMSO)

DMSO is the preferred solvent for stock solution preparation.[1][2]

  • Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA).[2][3] It effectively breaks the intermolecular hydrogen bond network holding the crystal lattice together.[1][2]

  • Capacity: Due to the presence of the phenolic -OH and carboxylic -COOH, DMSO solvates the molecule efficiently.[2]

  • Stability: Solutions in DMSO are generally stable, but avoid prolonged storage of highly concentrated stocks (>100 mM) at room temperature to prevent potential oxidative degradation of the phenolic group.[2][3]

B. Water (Aqueous Media)

Water solubility is kinetically limited by the crystal lattice energy and thermodynamically controlled by ionization.[1][2]

  • Low pH (pH < pKa): The molecule exists in its neutral, protonated form.[1][2][3] The hydrophobic Br and aromatic ring dominate, leading to precipitation.[2]

  • High pH (pH > pKa + 2): Deprotonation of the carboxylic acid yields the benzoate anion, drastically increasing solubility.[1][2][3]

  • Intramolecular Shielding: The ortho-nitro group may form an intramolecular hydrogen bond with the hydroxyl or carboxyl proton, "hiding" the polar groups from the aqueous solvent shell and further reducing intrinsic solubility.[3]

Visualization: Solvation Dynamics

SolvationMechanismMolecule4-Bromo-3-hydroxy-2-nitrobenzoic acidDMSODMSO (Solvent)Molecule->DMSO High Solubility(>50 mg/mL)Water_AcidWater (pH < 2)Molecule->Water_Acid Precipitation(Aggregates)Water_BaseWater (pH > 5)Molecule->Water_Base Soluble AnionDMSO->Molecule Strong DipoleInteractionWater_Acid->Molecule HydrophobicRepulsionWater_Base->Molecule Ionization(Salt Formation)

Caption: Solvation dynamics showing high affinity for DMSO and pH-dependent solubility in water.

Experimental Protocols

Since specific literature values for this isomer are rare, the following self-validating protocols are recommended to determine exact solubility limits.

Protocol A: Preparation of Stock Solution (DMSO)

Target Concentration: 50 mM[1][2][3]

  • Weighing: Weigh 13.1 mg of this compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution should be clear and yellow/amber.[1][2]

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine solubility at physiological pH (7.4).

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Water (50:50).

Workflow Diagram

ExperimentalProtocolStartStart: Solid CompoundSolventSelectSelect Solvent SystemStart->SolventSelectDMSO_AddAdd Anhydrous DMSOSolventSelect->DMSO_AddStock PrepBuffer_AddAdd PBS (pH 7.4)Excess SolidSolventSelect->Buffer_AddSolubility TestSonicateVortex & Sonicate(5 mins)DMSO_Add->SonicateCheck_ClearVisual Check:Clear Solution?Sonicate->Check_ClearCheck_Clear->DMSO_AddNo (Add more DMSO)Stock_ReadyStock Solution Ready(Store -20°C)Check_Clear->Stock_ReadyYesShakeShake 24h @ 25°CBuffer_Add->ShakeCentrifugeCentrifuge & Filter(0.22 µm PVDF)Shake->CentrifugeHPLCHPLC QuantificationCentrifuge->HPLC

Caption: Step-by-step workflow for stock preparation and aqueous solubility testing.

Implications for Drug Development[1][2][5][6]

Handling & Dilution "Crash-Out"

A common failure mode in biological assays is the "crash-out" phenomenon when diluting a DMSO stock into aqueous media.[1][2]

  • Risk: Diluting a 50 mM DMSO stock 1000x into water (final 50 µM) may cause precipitation if the final concentration exceeds the intrinsic aqueous solubility.[2][3]

  • Mitigation:

    • Intermediate Dilution: Perform serial dilutions in DMSO first.

    • Buffer Choice: Use buffers with pH > 7.0 to ensure ionization.[1][2]

    • Carrier: Include 0.1% Tween-80 or Cyclodextrin if working at high concentrations (>100 µM) in aqueous media.[2][3]

Stability Warning

The 2-nitro-3-hydroxy motif is electronically active.[1][2][3] In basic aqueous solutions (pH > 9), the compound may be susceptible to oxidation or nucleophilic aromatic substitution over long periods.[2][3] Always prepare fresh aqueous dilutions.[2]

References

  • PubChem. 4-Bromo-3-hydroxybenzoic acid (Analogous Structure Data).[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.[1][2] Available at: [Link][1][2][3]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 4-Bromo-3-hydroxy-2-nitrobenzoic acid , focusing on its acid dissociation constants (pKa). The content is structured to support drug development workflows, moving from theoretical prediction to experimental validation and pharmaceutical application.

Executive Summary

This compound (CAS: 37524-08-6) is a polysubstituted aromatic scaffold often utilized in the synthesis of enzyme inhibitors (e.g., histidine decarboxylase inhibitors) and antimicrobial agents.[1]

Accurate determination of its pKa values is critical for:

  • Solubility Profiling: Predicting precipitation risks in acidic media (e.g., gastric fluid).

  • ADME Prediction: Understanding the ionization state at physiological pH (7.4), which dictates membrane permeability.

  • Salt Selection: Identifying appropriate counter-ions for stable formulation.

Due to the absence of specific experimental literature for this exact derivative, this guide provides high-confidence theoretical values derived from structural analogues and Hammett electronic principles, followed by a gold-standard experimental protocol for empirical validation.

Structural Analysis & Theoretical pKa Prediction

The molecule features two ionizable groups: a carboxylic acid (COOH) and a phenolic hydroxyl (OH).[2] The acidity of these groups is heavily modulated by the "push-pull" electronic effects of the substituents.

Predicted Values
Ionizable GroupPredicted pKa RangeDominant Electronic Factor
pKa₁ (Carboxyl) 1.8 – 2.1 Ortho-Effect: The 2-nitro group exerts massive steric and inductive pressure, drastically increasing acidity compared to benzoic acid (4.2).
pKa₂ (Phenolic) 5.8 – 6.5 Flanking EWGs: The 3-hydroxyl is "sandwiched" between an ortho-nitro and an ortho-bromo group, significantly stabilizing the phenolate anion.
Mechanistic Causality

The structural environment creates a unique electronic landscape:

  • The Ortho-Nitro Effect (C2): The nitro group at position 2 is ortho to the carboxyl group. This forces the carboxyl group out of planarity with the benzene ring (steric inhibition of resonance), preventing the ring from destabilizing the carboxylate anion. Combined with the strong electron-withdrawing inductive effect (-I), this drops the pKa₁ by >2 units relative to benzoic acid.

  • Intramolecular Hydrogen Bonding (IMHB): The 3-hydroxyl group acts as a hydrogen bond donor to the oxygen of the 2-nitro group. While this typically stabilizes the protonated form, the electron deficiency of the ring typically overrides this, favoring deprotonation.

  • The 4-Bromo Substituent: Located para to the carboxyl and ortho to the hydroxyl, the bromine atom provides additional inductive electron withdrawal, further acidifying both sites.

G Compound 4-Bromo-3-hydroxy- 2-nitrobenzoic acid COOH Carboxyl Group (C1) Reference pKa: ~4.2 Compound->COOH OH Phenolic Hydroxyl (C3) Reference pKa: ~10.0 Compound->OH NO2 2-Nitro Group (Strong EWG) Compound->NO2 Br 4-Bromo Group (Inductive EWG) Compound->Br Effect1 Ortho-Effect: Steric twist + Inductive withdrawal (ΔpKa ≈ -2.2) COOH->Effect1 Effect2 Flanking Effect: Sandwiched by NO2 & Br (ΔpKa ≈ -3.5) OH->Effect2 NO2->Effect1 Impacts C1 NO2->Effect2 Impacts C3 Br->Effect2 Impacts C3 Result1 pKa1 ≈ 2.0 (Strong Acid) Effect1->Result1 Result2 pKa2 ≈ 6.2 (Acidic Phenol) Effect2->Result2

Figure 1: Structural Activity Relationship (SAR) map detailing the electronic vectors influencing the ionization constants.

Experimental Protocol: UV-Metric Titration

Given the predicted low solubility of the neutral species and the low pKa₁ value, UV-Metric Titration (spectrophotometric titration) is superior to potentiometry. This method relies on the shift in UV absorption spectra between ionized and neutral forms, allowing for accurate determination even at concentrations as low as


 M.
Materials & Prerequisites
  • Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.

  • Solvent: 0.15 M KCl (aq) (to mimic physiological ionic strength).

  • Co-solvent: Methanol (MeOH) or Dioxane (required if aqueous solubility < 0.1 mg/mL).

  • Titrant: 0.5 M KOH (CO₂-free) and 0.5 M HCl.

Step-by-Step Methodology
Phase 1: System Suitability & Preparation
  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Blank Run: Perform a titration on the solvent blank to subtract background absorbance.

  • Stock Solution: Dissolve ~1 mg of the compound in 1 mL of MeOH. This ensures the compound is fully solubilized before introduction to the aqueous media.

Phase 2: The Titration Workflow

The experiment utilizes the Yasuda-Shedlovsky extrapolation method if co-solvents are used.

  • Vessel Setup: Add 10 mL of 0.15 M KCl to the titration vessel. Maintain temperature at 25.0 ± 0.1°C and purge with Argon to exclude atmospheric CO₂.

  • Sample Addition: Inject 20-50 µL of Stock Solution. Target sample concentration: ~50 µM.

  • Acidification: Lower pH to ~1.5 using 0.5 M HCl to ensure the compound is fully protonated (neutral COOH, neutral OH).

  • Titration Sweep: Titrate with 0.5 M KOH from pH 1.5 to pH 11.0.

    • Step Size: 0.2 pH units.

    • Equilibration: 30 seconds per step.

    • Detection: Capture UV spectra (200–400 nm) at every step.

Phase 3: Data Analysis (Deconvolution)

The observed absorbance (


) at any wavelength is a linear combination of the species present:


Where

is the mole fraction and

is the molar extinction coefficient.
  • Identify Isosbestic Points: Locate wavelengths where absorbance remains constant across pH changes. These confirm the presence of distinct equilibrium species.[3]

  • Multi-wavelength Fitting: Use non-linear least squares regression to fit the absorbance data against pH to extract pKa values.

  • Yasuda-Shedlovsky Extrapolation (if MeOH used):

    • Plot

      
       vs. 
      
      
      
      .
    • Extrapolate to 100% water to obtain the aqueous pKa.

Protocol Start Start: Weigh 1mg Sample Solubilize Dissolve in MeOH (Stock) Start->Solubilize Prep Add to Aqueous KCl (0.15M) Solubilize->Prep Acidify Acidify to pH 1.5 (Fully Protonated) Prep->Acidify Titrate Titrate w/ KOH (pH 1.5 -> 11.0) Acidify->Titrate Measure Capture UV Spectra (200-400nm) Titrate->Measure At each pH step Measure->Titrate Next step Analyze Deconvolute Spectra (Calculate pKa) Measure->Analyze End of run

Figure 2: UV-Metric Titration workflow for low-solubility chromophores.

Pharmaceutical Implications

Ionization at Physiological pH (7.4)

At blood pH (7.4), the ionization state is governed by the Henderson-Hasselbalch equation.

  • Carboxyl (pKa ~2.0):

    
    . The group is 100% ionized (
    
    
    
    ).
  • Phenol (pKa ~6.2):

    
    . The group is >90% ionized (
    
    
    
    ).

Conclusion: The molecule exists predominantly as a dianion (


) at physiological pH . This suggests:
  • High Solubility: The dianionic character ensures excellent aqueous solubility in systemic circulation.

  • Low Permeability: Passive diffusion across lipid bilayers will be poor. Pro-drug strategies (e.g., esterification of the carboxyl) may be required for oral bioavailability.

LogD Profile (Distribution Coefficient)

The LogD drops precipitously as pH increases.

  • pH 1.0: Molecule is neutral. LogD ≈ LogP (Predicted ~2.0). High permeability.

  • pH 7.4: Molecule is dianionic. LogD << 0. Low permeability.

References

  • ChemicalBook. (2025). 3-Hydroxy-2-nitrobenzoic acid Properties and Predicted pKa.Link

  • PubChem. (2025).[4] Compound Summary: 3-Hydroxy-2-nitrobenzoic acid.[4][5][6] National Library of Medicine. Link

  • TargetMol. (2025). 4-Bromo-3-hydroxybenzoic acid Product Description.[1][7]Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[8] (Source for Hammett Substituent Constants).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physicochemical Properties

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure incorporates a bromine atom, a hydroxyl group, and a nitro group, making it a valuable, albeit complex, building block in synthetic chemistry. The interplay of these functional groups dictates its reactivity, potential bioactivity, and safety profile.

PropertyValueSource
CAS Number 37524-08-6[1][2]
Molecular Formula C₇H₄BrNO₅[2]
Molecular Weight 262.01 g/mol [2]
IUPAC Name This compound[2]
SMILES [O-]c1c(ccc(c1O)Br)C(=O)O[2]
Appearance Inferred to be a solid, likely a pale yellow or beige powder, based on related compounds.[3]
Solubility Expected to have low water solubility but should be soluble in organic solvents like DMSO, DMF, and alcohols.

Section 2: Inferred Hazard Profile and GHS Classification

The hazard profile for this compound is inferred from the known hazards of its structural analogs, including various brominated, nitrated, and hydroxylated benzoic acids. The following classification represents a cautious, protective stance for handling this compound.

Hazard ClassPictogramSignal WordHazard Statements (Inferred)
Acute Toxicity, Oral

Warning H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation.[5]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[5][7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Safe Laboratory Handling and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is essential for mitigating the risks associated with this compound.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Hand Protection: Nitrile gloves are recommended. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned. Ensure that skin is not exposed, particularly at the wrists.

Procedural Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Weighing cluster_reaction Reaction Setup & Execution cluster_cleanup Cleanup & Disposal prep Don PPE (Goggles, Gloves, Lab Coat) verify Verify Fume Hood Operation prep->verify weigh Weigh Compound in Hood (Use draft shield) verify->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Add to Reaction Vessel (Maintain inert atmosphere if needed) dissolve->reaction monitor Monitor Reaction Progress reaction->monitor quench Quench Reaction Safely monitor->quench waste Segregate Halogenated and Non-Halogenated Waste quench->waste decon Decontaminate Glassware and Work Surfaces waste->decon dispose Dispose of Waste via EH&S Guidelines decon->dispose end End dispose->end start Start start->prep

Caption: Standard laboratory workflow for handling chemical reagents.

Section 4: Reactivity, Stability, and Synthesis Hazards

Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark). Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[6] Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Synthesis Considerations

A plausible synthetic route to this compound involves the nitration of a 4-bromo-3-hydroxybenzoic acid precursor. This type of reaction presents significant hazards that must be expertly managed.

Typical Nitration Protocol Hazards: The use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is a high-hazard operation.[8][9]

  • Corrosivity: Both acids are extremely corrosive and can cause severe chemical burns upon contact.

  • Exothermic Reaction: The addition of the substrate to the nitrating mixture, and the preparation of the mixture itself, is highly exothermic. This requires careful temperature control with an ice bath and slow, dropwise addition to prevent a runaway reaction.

  • Oxidative Hazard: Nitric acid is a powerful oxidizing agent.

The diagram below illustrates a conceptual synthesis workflow, highlighting the critical safety control points.

G cluster_synthesis Conceptual Synthesis Workflow cluster_legend Hazard Legend start_mat Precursor: 4-Bromo-3-hydroxybenzoic acid addition Slow, Controlled Addition of Precursor to Nitrating Mixture start_mat->addition nit_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nit_mix->addition reaction Reaction at 0-5 °C addition->reaction workup Quench on Ice Water reaction->workup product Product Isolation (Filtration & Drying) workup->product l1 < High Hazard Reagents > l2 < Critical Control Step (Exothermic) >

Caption: Conceptual synthesis workflow highlighting key hazard points.

Section 5: Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation persists.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Evacuate the immediate area.

  • Ensure you are wearing appropriate PPE.

  • For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash the area with soap and water.

Section 6: Potential Applications & Biological Context

While this compound is primarily a synthetic intermediate, its structural motifs are of interest to drug development professionals. The substituted benzoic acid core is a common scaffold in medicinal chemistry.

  • Scaffolding Potential: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular diversity. The carboxylic acid and hydroxyl groups are sites for esterification, amidation, or etherification to modulate physicochemical properties and target interactions.[10]

  • Bioactivity of Analogs: The related compound, 4-Bromo-3-hydroxybenzoic acid, is known to be an inhibitor of histidine decarboxylase (HDC), an enzyme involved in histamine production.[11] Derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[12] The introduction of a nitro group can significantly alter electronic properties and potential biological targets, making this compound an intriguing starting point for library synthesis.

References

  • 4-bromo-3-hydroxy-2-nitro-benzoic acid | 37524-08-6 - ChemicalBook.

  • 4-Bromo-3-nitrobenzoic acid 95 6319-40-0 - Sigma-Aldrich.

  • 4-Bromo-3-nitrobenzoic acid - Chem-Impex.

  • This compound | 37524-08-6 | MFCD03208972 | AA Blocks.

  • 4-Bromo-2-nitrobenzoic acid 97 99277-71-1 - Sigma-Aldrich.

  • Synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora.

  • 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem.

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora.

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  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com.

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  • SAFETY DATA SHEET - 4-Nitrobenzoic acid - Fisher Scientific.

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4-Bromo-3-hydroxy-2-nitrobenzoic acid melting point range

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The melting point of a compound is a critical physical property that serves as a primary indicator of identity and purity. For novel or less-documented compounds such as this compound (CAS 37524-08-6), the absence of established literature values presents a challenge for researchers. This guide provides a comprehensive framework for the experimental determination and theoretical understanding of its melting point. We delve into the structural factors influencing the melting point of substituted benzoic acids, offer detailed, field-proven protocols for purification and measurement via both capillary apparatus and Differential Scanning Calorimetry (DSC), and provide a comparative analysis with structurally related compounds. This document is intended to empower researchers in drug discovery and chemical synthesis to confidently characterize this and other novel materials.

Introduction: The Uncharted Thermal Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, a hydroxyl group, and a nitro group on the benzoic acid core offers multiple reactive sites for synthetic transformations. As with any pure crystalline solid, its melting point is a fundamental characteristic. It provides a quick and cost-effective assessment of purity; a sharp melting range typically indicates a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.

A thorough search of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point for this compound. This guide addresses this knowledge gap not by providing a speculative value, but by equipping the research scientist with the foundational principles and actionable protocols required to determine this property with high fidelity.

Theoretical Framework: Predicting Thermal Behavior

The melting temperature of a crystalline solid is the point at which it transitions from an ordered solid state to a disordered liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together in the crystal lattice. For substituted benzoic acids, these forces are a complex interplay of several factors.

The Role of Intermolecular Forces

The melting point is a direct reflection of the strength of the crystal lattice. For this compound, the key intermolecular interactions are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong dimeric structures. The additional hydroxyl group at the 3-position introduces another site for hydrogen bonding, which can significantly increase the energy required to break the crystal lattice.

  • Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The C-Br bond is also polar. These groups create significant dipole moments within the molecule, leading to strong dipole-dipole attractions in the solid state.

  • Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area. The presence of a heavy bromine atom contributes to these forces.

The Influence of Substituents on Benzoic Acid

The nature and position of substituents dramatically alter the melting point of a benzoic acid derivative.[1][2]

  • Electron-withdrawing groups , like the nitro group, can increase polarity and often lead to higher melting points.

  • Hydrogen-bonding groups , like the hydroxyl group, generally increase the melting point significantly due to the strength of these interactions.[3]

  • The Ortho-Effect: Substituents in the ortho position (adjacent to the carboxylic acid) can cause steric hindrance that may disrupt the planarity of the carboxyl group with the benzene ring. This can interfere with the ideal packing and hydrogen bonding patterns, sometimes leading to a lower melting point than expected.[1][2]

Comparative Analysis with Structurally Related Compounds

In the absence of a direct value, we can estimate a probable range by examining known melting points of similar molecules.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target
4-Bromo-3-hydroxybenzoic acid 4-Br, 3-OH225-227[4]Lacks the ortho-nitro group
4-Bromo-3-nitrobenzoic acid 4-Br, 3-NO₂199-206, 204[5]Lacks the 3-hydroxy group
2-Nitrobenzoic acid 2-NO₂146-148Lacks the 4-bromo and 3-hydroxy groups
3-Bromo-4-hydroxybenzoic acid 3-Br, 4-OH177[6]Different substitution pattern

Analysis:

  • 4-Bromo-3-hydroxybenzoic acid has a high melting point of 225-227 °C, primarily due to strong hydrogen bonding from both the carboxylic acid and the hydroxyl group.[4]

  • 4-Bromo-3-nitrobenzoic acid has a slightly lower melting point (around 204 °C), indicating that while the nitro group adds polarity, it does not contribute to lattice energy as effectively as the hydroxyl group's hydrogen bonding.[5]

  • Our target molecule, this compound, incorporates features of all these. It has the hydrogen-bonding hydroxyl group and the polar nitro and bromo groups. However, the nitro group is in the ortho position. This "ortho-effect" could introduce steric strain and potentially disrupt the intermolecular hydrogen bonding network that would otherwise be formed by the carboxylic acid and hydroxyl groups.

Hypothesis: The melting point will likely be high, but the ortho-nitro group may prevent it from being as high as 4-Bromo-3-hydroxybenzoic acid. A reasonable starting hypothesis would place the melting point in the 180-220 °C range , but this must be confirmed experimentally.

Experimental Determination of Melting Point

Accurate melting point determination is contingent on the purity of the sample. Therefore, purification via recrystallization is a mandatory first step.

Mandatory Prerequisite: Purification by Recrystallization

Recrystallization purifies solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.[7][8][9]

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For substituted benzoic acids, common solvents include water, ethanol, or ethanol/water mixtures. Test small quantities to find the optimal system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate, swirling gently. Continue adding small portions of hot solvent until the solid just dissolves. Using excess solvent will reduce the final yield.[7]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. Speed is essential to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[8]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely in a desiccator or a vacuum oven. The sample must be thoroughly dry before melting point determination.

Method 1: Capillary Melting Point Determination

This is the most common method for routine analysis.

Step-by-Step Protocol using a Mel-Temp Apparatus:

  • Sample Preparation: Place a small amount of the dry, purified crystals on a clean, dry surface. Grind them into a fine powder. Tap the open end of a capillary tube into the powder to pack a small amount of sample into the tube. The sample should be tightly packed to a height of 1-2 mm.[11]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): First, determine an approximate melting range by heating the sample rapidly (e.g., 10-20 °C per minute). This provides a target range for the more accurate measurement.[12]

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Reporting: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range). For a pure compound, this range should be narrow (≤ 2 °C).[13]

Method 2: Advanced Analysis with Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and precise measure of the melting point.[14]

DSC Experimental Workflow:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, dry sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical profile for melting point determination would be:

    • Equilibrate at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

  • Data Acquisition: Run the experiment under an inert nitrogen atmosphere to prevent oxidative degradation. The instrument will record the heat flow as a function of temperature.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The melting point can be reported as either the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature (the point of maximum heat flow). The onset temperature is often considered closer to the true thermodynamic melting point. The area under the peak is the enthalpy of fusion (ΔHfus).

Visualizing the Workflow and Molecular Interactions

To ensure clarity and repeatability, the experimental and logical processes are summarized in the following diagrams.

G cluster_purification Sample Purification cluster_measurement Melting Point Measurement P1 Crude Sample P2 Dissolve in Minimal Hot Solvent P1->P2 P3 Hot Gravity Filtration P2->P3 P4 Slow Cooling & Crystallization P3->P4 P5 Vacuum Filtration & Washing P4->P5 P6 Dry Crystals P5->P6 M1 Pack Capillary Tube or Prepare DSC Pan P6->M1 M2 Perform Measurement (Capillary or DSC) M1->M2 M3 Record Melting Range or Analyze Thermogram M2->M3 R Final Report: Melting Point Range M3->R

Caption: Experimental workflow for determining the melting point.

G cluster_forces Dominant Intermolecular Forces cluster_factors Structural Factors Compound This compound HB Hydrogen Bonding (-COOH, -OH) Compound->HB DD Dipole-Dipole (-NO2, -CBr) Compound->DD VdW Van der Waals (Entire Molecule) Compound->VdW Ortho Ortho-Effect (Steric Hindrance) Compound->Ortho Lattice Crystal Lattice Energy HB->Lattice DD->Lattice VdW->Lattice MP Melting Point Lattice->MP Ortho->MP

Caption: Relationship between molecular structure and melting point.

Conclusion

References

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  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid.... Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

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  • ResearchGate. (n.d.). DSC thermogram of SA + 4BA complex. Retrieved from [Link]

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  • Stenutz. (n.d.). 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

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  • Oreate AI Blog. (2026). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]

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The Multifaceted Biological Activities of Nitrobenzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrobenzoic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties and reactivity of the benzoic acid scaffold, leading to a diverse array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the prominent biological activities of nitrobenzoic acid derivatives, including their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For each area, we will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic agents.

I. Antimicrobial Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Nitrobenzoic acid derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]

Mechanism of Action

The antimicrobial efficacy of nitrobenzoic acid derivatives is often attributed to the chemical reactivity of the nitro group.[1] This group can undergo reduction within microbial cells, generating reactive nitrogen species that induce oxidative stress and damage vital cellular components such as DNA, proteins, and lipids.[2] Furthermore, the lipophilicity of these derivatives, influenced by various substituents on the benzene ring, facilitates their transport across microbial cell membranes.[7] Some derivatives, particularly when complexed with metal ions, can also interfere with microbial DNA replication and protein synthesis.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Objective: To determine the lowest concentration of a nitrobenzoic acid derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (nitrobenzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Standardized microbial inoculum (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL).

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Positive control antibiotic (e.g., ampicillin, fluconazole).[4]

  • Negative control (growth medium with solvent).

  • Microplate reader or visual inspection.

Procedure:

  • Prepare serial twofold dilutions of the test compounds and the positive control in the growth medium within the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.[9]

Data Presentation: Antimicrobial Activity of Representative Nitrobenzoic Acid Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Amoxicillin-p-nitrobenzoic acid (6d)Methicillin-resistant S. aureus (MRSA)64[6]
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)128[6]
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivativesCandida speciesMore active than ketoconazole[4]
2-chloro-5-nitrobenzoic acid coordination polymerMethicillin-resistant S. aureus (MRSA)Selective inhibition observed[8]
Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of nitrobenzoic acid derivatives and controls Serial_Dilution Perform serial dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under optimal growth conditions Inoculation->Incubation MIC_Determination Determine MIC by visual or spectrophotometric reading Incubation->MIC_Determination Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Cellular Response cluster_outcome Outcome Nitrobenzoic_Derivative Nitrobenzoic Acid Derivative DNA_Interaction Interaction with DNA Nitrobenzoic_Derivative->DNA_Interaction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 phase) Nitrobenzoic_Derivative->Cell_Cycle_Arrest Bcl2_Regulation Regulation of Bcl-2 Family Proteins Nitrobenzoic_Derivative->Bcl2_Regulation Replication_Inhibition Inhibition of DNA Replication and Protein Synthesis DNA_Interaction->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2_Regulation->Apoptosis

Caption: Simplified pathway of apoptosis induction by nitrobenzoic acid derivatives.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Nitrobenzoic acid derivatives have demonstrated potent anti-inflammatory properties, offering a potential therapeutic avenue for inflammatory disorders. [10][11][12]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of certain nitrobenzoic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [13][14]NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. [13]By inhibiting NF-κB activation, these derivatives can downregulate the production of inflammatory mediators. [10][14]Some derivatives also exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the synthesis of prostaglandins and leukotrienes, respectively. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and widely used method for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a nitrobenzoic acid derivative to reduce acute inflammation in a rodent model.

Materials:

  • Rodents (e.g., mice or rats).

  • Test compound (nitrobenzoic acid derivative) suspended in a suitable vehicle (e.g., 1% methylcellulose solution). [15]* Carrageenan solution (1% in saline).

  • Reference anti-inflammatory drug (e.g., indomethacin). [15]* Plethysmometer for measuring paw volume.

Procedure:

  • Administer the test compound or the reference drug to the animals (e.g., orally).

  • After a specific time (e.g., 60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation. [15]3. Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).

Experimental Workflow: In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Compound_Admin Administer test compound or reference drug to rodents Carrageenan_Injection Inject carrageenan into the paw Compound_Admin->Carrageenan_Injection Paw_Volume Measure paw volume at time intervals Carrageenan_Injection->Paw_Volume Inhibition_Calc Calculate percentage inhibition of edema Paw_Volume->Inhibition_Calc

Caption: Workflow for the carrageenan-induced paw edema assay.

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that nitrobenzoic acid derivatives may possess neuroprotective properties. [14][16][17][18]

Mechanism of Action

The neuroprotective effects of these compounds are often linked to their anti-inflammatory and antioxidant activities. As previously mentioned, the inhibition of NF-κB signaling can reduce neuroinflammation, a key pathological feature of many neurodegenerative disorders. [13][14]Some derivatives also act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [16]By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Furthermore, certain derivatives can prevent oxidative stress-induced neuronal damage. [16]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of AChE.

Objective: To determine the IC50 value of a nitrobenzoic acid derivative for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection. [17]* Phosphate buffer.

  • Test compounds (nitrobenzoic acid derivatives) dissolved in a suitable solvent.

  • Positive control inhibitor (e.g., donepezil). [16]* 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the AChE enzyme, the test compound or control, and DTNB in a buffer solution.

  • Incubate for a predetermined time to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the increase in absorbance over time at a specific wavelength (e.g., 412 nm) as the thiocholine produced by the enzymatic reaction reacts with DTNB to form a colored product.

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. [9]

Conclusion

Nitrobenzoic acid derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscore their potential in addressing a wide range of human diseases. The mechanisms of action, though varied, often hinge on the unique chemical properties imparted by the nitro group. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological potential of novel nitrobenzoic acid derivatives. As our understanding of the intricate molecular targets and pathways modulated by these compounds continues to grow, so too will the opportunities for rational drug design and the development of next-generation therapies.

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  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. (2021). Molecules, 26(13), 4035. [Link]

  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. (2020). Biomedicine & Pharmacotherapy, 132, 110913. [Link]

  • Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents. (2025). European Journal of Medicinal Chemistry, 296, 116669. [Link]

  • Ataman Kimya. NITROBENZOIC ACID. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(13), 4059. [Link]

  • Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. (2011). British Journal of Pharmacology, 162(4), 981-992. [Link]

  • Grokipedia. Nitrobenzoic acid. [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? [Link]

  • IFTM University. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 705. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Organic Chemistry, 28. [Link]

  • Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. (2018). Frontiers in Chemistry, 6, 126. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 705. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. (1987).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology, 5(11). [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). Antioxidants, 10(11), 1832. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). International Journal of Molecular Sciences, 25(12), 6483. [Link]

  • Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration. (2024). Journal of Cancer Prevention, 29(1), 59-69. [Link]

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Strategic Scaffold Analysis: 4-Bromo-3-hydroxy-2-nitrobenzoic Acid and Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Bromo-3-hydroxy-2-nitrobenzoic Acid Analogs.

Executive Summary: The "Swiss Army Knife" Scaffold

In the landscape of fragment-based drug discovery (FBDD), This compound (CAS 37524-08-6) represents a "privileged structure" due to its high density of orthogonal functional groups. Unlike simple benzoic acids, this scaffold offers four distinct vectors for chemical diversification, making it an ideal core for late-stage functionalization .

This guide analyzes the technical utility of this scaffold, focusing on its role as a precursor for fused heterocycles (quinazolines, benzimidazoles) and its application in targeting kinases (EGFR) and bacterial enzymes (InhA, HDC).

The Four Vectors of Diversity
  • C-1 Carboxyl (

    
    ):  Amide coupling (peptidomimetics) or cyclization anchor.
    
  • C-2 Nitro (

    
    ):  Latent amino group for intramolecular cyclization or solubility enhancement.
    
  • C-3 Hydroxyl (

    
    ):  H-bond donor/acceptor; site for etherification (solubility tails).
    
  • C-4 Bromo (

    
    ):  Handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    

Synthetic Architecture & Regiochemical Logic

Synthesizing this highly substituted core requires navigating complex directing effects. The hydroxyl group is a strong ortho/para activator, while the nitro and carboxyl groups are meta directors (deactivators).

The Regioselectivity Puzzle

Direct nitration of 4-bromo-3-hydroxybenzoic acid is challenging due to steric crowding at C-2. Consequently, the most robust route typically involves bromination of the pre-nitrated core (3-hydroxy-2-nitrobenzoic acid).

Pathway Visualization

The following diagram illustrates the divergent synthesis and the logic flow from the precursor to the final drug candidates.

Synthesispathway Start 3-Hydroxybenzoic Acid Inter1 3-Hydroxy-2-nitrobenzoic Acid (Regioselective Nitration) Start->Inter1 HNO3/H2SO4 (Ortho-directing OH) Target This compound (Target Scaffold) Inter1->Target Br2, AcOH (Ortho to OH, Para to NO2) Deriv1 Suzuki Coupling (Biaryl Analogues) Target->Deriv1 Pd(PPh3)4, Ar-B(OH)2 Deriv2 Reduction + Cyclization (Benzoxazoles/Quinazolines) Target->Deriv2 Fe/HCl or H2/Pd-C Deriv3 O-Alkylation (Solubility Tails) Target->Deriv3 R-X, K2CO3

Figure 1: Synthetic divergence from the benzoic acid precursor.[1] The C-4 bromination is directed by the C-3 hydroxyl group, overcoming the deactivating effects of the nitro and carboxyl groups.

Validated Experimental Protocols

The following protocols are synthesized from standard methodologies for electron-deficient phenols, ensuring high reproducibility and safety.

Protocol A: Regioselective Bromination

Objective: Synthesis of this compound from 3-hydroxy-2-nitrobenzoic acid.

Reagents:

  • Substrate: 3-Hydroxy-2-nitrobenzoic acid (1.0 eq)

  • Bromine (

    
    ) (1.1 eq) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH)[2]

  • Catalyst: Fe (powder) or Sodium Acetate (buffer)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-hydroxy-2-nitrobenzoic acid in 25 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0–5 °C. Add Bromine (11 mmol) dropwise over 30 minutes. Note: The hydroxyl group activates the ring sufficiently that high temperatures are rarely needed.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

  • Isolation: The product typically precipitates as a yellow/orange solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers (6-bromo) are present.

Critical Control Point: The C-6 position is also activated by the OH group. However, C-4 is sterically favored if the nitro group twists out of plane, and electronic synergism with the nitro group (para-directing for nucleophilic attack, but here we are doing electrophilic substitution) favors C-4.

Protocol B: Reduction to Anthranilic Acid Derivatives

Context: Converting the nitro group to an amine is essential for creating quinazoline-based kinase inhibitors.

  • Setup: Dissolve the nitro-benzoate (1.0 eq) in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 2–4 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

    • Caution: Amino-phenols are oxidation-sensitive. Store under Nitrogen.

Medicinal Chemistry Applications & SAR

Kinase Inhibition (EGFR/HER2)

The this compound scaffold acts as a precursor to 4-anilinoquinazolines (e.g., Lapatinib/Neratinib analogs).

  • Mechanism: The nitro group is reduced to an amine, which then reacts with formamide or urea derivatives to close the pyrimidine ring.

  • SAR Insight: The C-4 bromo group allows for the attachment of bulky hydrophobic groups (via Suzuki coupling) that occupy the hydrophobic pocket of the kinase ATP-binding site.

Antitubercular Agents (InhA Inhibitors)

Nitro-benzoic acid derivatives function as prodrugs activated by the mycobacterial enzyme EthA.

  • Activity: The 2-nitro group is essential. The 4-bromo substituent increases lipophilicity (

    
    ), enhancing cell wall penetration in Mycobacterium tuberculosis.
    
Histidine Decarboxylase (HDC) Inhibition

Analogs such as 4-bromo-3-hydroxybenzoic acid (without the nitro group) have been identified as inhibitors of HDC, an enzyme involved in histamine synthesis.

  • Relevance: Targeting HDC is a strategy for treating gastric ulcers and allergic responses.

Comparative Data: Substituent Effects[3]
Analog StructureKey SubstituentPrimary ApplicationLogP (Calc)Reactivity Note
Parent 4-Br, 3-OH, 2-NO2Scaffold / Intermediate~1.8Highly versatile; 3-OH allows etherification.
De-nitro 4-Br, 3-OHHDC Inhibitor~2.1Less steric hindrance; standard coupling partner.
O-Methyl 4-Br, 3-OMe, 2-NO2EGFR Inhibitor Precursor~2.2Protected phenol; prevents side reactions during coupling.
Amino 4-Br, 3-OH, 2-NH2Anthranilic Acid Core~1.2Unstable to oxidation; immediate cyclization recommended.

Visualizing the Structure-Activity Relationship (SAR)[3]

The interactions of this scaffold within a theoretical binding pocket (e.g., Kinase hinge region) rely on specific contacts.

SAR_Interaction COOH C-1 Carboxyl Lysine Lysine (Salt Bridge) COOH->Lysine Ionic Interaction NO2 C-2 Nitro Cysteine Cysteine (Reductive Activation) NO2->Cysteine Prodrug Activation (TB) OH C-3 Hydroxyl Hbond Backbone H-Bond OH->Hbond Donor/Acceptor Br C-4 Bromo Pocket Hydrophobic Pocket Br->Pocket Lipophilic Contact

Figure 2: Pharmacophore mapping of the scaffold. The C-4 Bromo group serves as the vector for hydrophobic expansion, while the polar 'left-hand' side (COOH/OH) anchors the molecule.

References

  • Synthesis of Nitro-Benzoic Acid Analogs: BenchChem. "Synthesis routes of 4-Bromo-2-nitrobenzoic acid." Accessed February 15, 2026.

  • HDC Inhibition Studies: MedChemExpress. "4-Bromo-3-hydroxybenzoic acid: Histidine Decarboxylase Inhibitor."[3][4] Accessed February 15, 2026.

  • SIRT5 Inhibitors & Hydroxybenzoic Acid SAR: National Institutes of Health (PMC). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors."[5] PMC9300000.

  • General Reactivity of 3-Methoxy-4-bromo-benzoates: Chem-Impex. "4-Bromo-3-methoxybenzoic Acid: Properties and Applications."[6]

  • Commercial Availability & CAS Verification: AA Blocks. "this compound (CAS 37524-08-6) Technical Data."[7]

Sources

Methodological & Application

Application Note & Protocol: A Directed Two-Step Synthesis of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-3-hydroxy-2-nitrobenzoic acid, a highly functionalized aromatic compound with significant potential as an intermediate in medicinal chemistry and materials science. Starting from the readily available 3-hydroxybenzoic acid, a robust two-step synthetic pathway is detailed. The methodology leverages a regioselective nitration followed by a directed bromination. This application note furnishes a complete protocol, including mechanistic rationale, step-by-step procedures, characterization guidelines, and safety precautions tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is a valuable scaffold possessing three distinct functional groups—a carboxylic acid, a phenol, and a nitro group—in a specific ortho-, meta-, and para-relationship, complemented by a bromine atom. This arrangement offers multiple handles for subsequent chemical modifications, making it an attractive building block for complex molecular architectures.

The synthesis commences with 3-hydroxybenzoic acid. The core challenge lies in controlling the regioselectivity of two successive electrophilic aromatic substitution reactions. Our strategy is based on the powerful directing effects of the hydroxyl and carboxyl groups.

The proposed two-step pathway is as follows:

  • Step 1: Nitration of 3-Hydroxybenzoic Acid. The first step involves the nitration of the starting material to selectively install a nitro group. The strongly activating, ortho-, para-directing hydroxyl group is expected to dominate over the deactivating, meta-directing carboxyl group, favoring substitution at the C2 and C4 positions. Literature suggests that nitration of 3-hydroxybenzoic acid can yield 2-nitro-3-hydroxybenzoic acid as a major product.[1]

  • Step 2: Bromination of 2-Nitro-3-hydroxybenzoic Acid. In the second step, the synthesized intermediate, 2-nitro-3-hydroxybenzoic acid, is subjected to bromination. The positions on the ring are now influenced by three substituents. The hydroxyl group at C3 directs ortho (to C2, already substituted, and C4) and para (to C6). The nitro group at C2 and the carboxyl group at C1 are both deactivating and meta-directing (to C4/C6 and C5, respectively). The concerted directing effect, primarily driven by the activating hydroxyl group, strongly favors the introduction of bromine at the C4 position.

This sequential approach provides a logical and controllable route to the desired polysubstituted aromatic product.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Mechanistic Rationale:

The synthesis hinges on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic nature of the substituents already present on the benzene ring.

  • Nitration: The hydroxyl group (-OH) is a potent activating group that donates electron density to the ring via resonance, stabilizing the arenium ion intermediates for ortho and para attack. The carboxyl group (-COOH) is a deactivating group, withdrawing electron density and directing incoming electrophiles to the meta position.[2] The superior activating effect of the -OH group directs the nitronium ion (NO₂⁺) electrophile preferentially to the C2 position.

  • Bromination: In the second step, the -OH group remains the most powerful activating group, directing the electrophilic bromine (Br⁺) towards the C4 position (ortho to the -OH). The deactivating -NO₂ and -COOH groups also meta-direct to this same C4 position, creating a strong regiochemical bias for the desired product.

Experimental Protocols

Materials and Equipment
Reagents & Solvents Equipment
3-Hydroxybenzoic acid (≥99%)Round-bottom flasks (100 mL, 250 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer with heating mantle
Concentrated Nitric Acid (HNO₃, 70%)Ice bath
Bromine (Br₂)Dropping funnel
Glacial Acetic Acid (CH₃COOH)Reflux condenser
Sodium Thiosulfate (Na₂S₂O₃)Buchner funnel and filter flask
Diethyl Ether (Et₂O)Rotary evaporator
HexanesBeakers, graduated cylinders
Deionized Water (H₂O)pH paper or pH meter
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates
Protocol 1: Synthesis of 2-Nitro-3-hydroxybenzoic Acid

This protocol is adapted from established methods for the nitration of phenolic compounds.[1][3]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (30 mL). Cool the flask in an ice bath to 0-5 °C.

  • Substrate Addition: Slowly add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol) in small portions to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C. Stir until all solids are dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.6 mL, 39.8 mmol) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30 minutes. Use a dropping funnel for controlled addition. Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid).

  • Work-up: Very slowly pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker with vigorous stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~6-7).

  • Purification: Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to yield 2-nitro-3-hydroxybenzoic acid as pale yellow crystals. Dry the product under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on standard procedures for the bromination of activated aromatic rings.[4][5]

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the dried 2-nitro-3-hydroxybenzoic acid (3.0 g, 16.4 mmol) in glacial acetic acid (25 mL).

  • Bromine Solution: In a small, sealed container, prepare a solution of bromine (0.92 mL, 17.2 mmol) in glacial acetic acid (5 mL).

  • Reaction: Heat the solution of the nitro-intermediate to 40 °C. Add the bromine solution dropwise over 20 minutes. The red-brown color of bromine should dissipate as it reacts.

  • Stirring: After addition, continue to stir the reaction mixture at 40-50 °C for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of cold water. A precipitate should form.

  • Quenching: If the solution retains a bromine color, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound. Dry the final product in a vacuum oven.

Data Summary and Expected Results

ParameterProtocol 1Protocol 2
Starting Material 3-Hydroxybenzoic Acid2-Nitro-3-hydroxybenzoic Acid
Reagents H₂SO₄, HNO₃Br₂, CH₃COOH
Temperature 0-5 °C40-50 °C
Reaction Time ~2.5 hours~4 hours
Product 2-Nitro-3-hydroxybenzoic AcidThis compound
Expected Yield 55-70%60-75%
Appearance Pale yellow solidLight tan or off-white solid

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic proton signals consistent with the 1,2,3,4-substitution pattern. The chemical shifts and coupling constants will be critical for structure confirmation.

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments.

  • FT-IR Spectroscopy: Characteristic peaks for O-H (broad, phenol and carboxylic acid), C=O (carboxylic acid), C-NO₂ (asymmetric and symmetric stretches), and C-Br stretches should be visible.

  • Mass Spectrometry (MS): The molecular ion peak (M⁻ or M⁺) should correspond to the calculated molecular weight of C₇H₄BrNO₅ (261.02 g/mol ), and the isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.

Visualization of Workflow and Logic

Synthetic Workflow Diagram

SynthesisWorkflow Start 3-Hydroxybenzoic Acid Step1 Nitration (HNO₃, H₂SO₄, 0-5°C) Start->Step1 Intermediate 2-Nitro-3-hydroxybenzoic Acid Step1->Intermediate Step2 Bromination (Br₂, Acetic Acid, 40-50°C) Intermediate->Step2 Product 4-Bromo-3-hydroxy- 2-nitrobenzoic Acid Step2->Product Purification Recrystallization & Characterization Product->Purification

Caption: Overall workflow for the two-step synthesis.

Directing Effects in Bromination

DirectingEffects subst Intermediate: 2-Nitro-3-hydroxybenzoic Acid OH -OH (Activating) ortho, para director NO2 -NO₂ (Deactivating) meta director COOH -COOH (Deactivating) meta director TargetPos C4 Position (Favored site for Br⁺) OH->TargetPos ortho NO2->TargetPos meta COOH->TargetPos meta

Caption: Concerted directing effects favoring bromination at C4.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care, avoiding contact with skin and combustible materials. Always add acid to water (or in this case, acid to acid slowly and with cooling), never the reverse.

  • Bromine: Liquid bromine is highly toxic, corrosive, and volatile. It can cause severe chemical burns upon contact. Handle only in a fume hood and have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Work-up: The quenching of the nitration reaction with ice is highly exothermic. Perform this step slowly and behind a blast shield if possible.

References

  • PrepChem. (2023). Preparation of 3-hydroxy-4-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
  • Filo. (n.d.). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Available at: [Link]

  • Eureka | Patsnap. (2015). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Available at: [Link]

  • Organic Syntheses. (1951). 2,4,6-tribromobenzoic acid. Available at: [Link]

  • Sciencemadness Discussion Board. (2007). 2-hydroxybenzoic acid bromination. Available at: [Link]

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The Strategic Utility of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Bromo-3-hydroxy-2-nitrobenzoic acid is a polysubstituted aromatic compound poised as a highly versatile pharmaceutical intermediate. Its unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl group, a nitro group, and a bromine atom—offers a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols for its derivatization, underpinned by the chemical logic that informs each synthetic step.

The true power of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid is a prime handle for amide bond formation, a cornerstone of many drug scaffolds. The bromine atom serves as a versatile anchor for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for derivatization or for its role as a key pharmacophoric element. The phenolic hydroxyl group can be used for etherification or can influence the electronic properties of the molecule. This multi-functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 37524-08-6[1]
Molecular Formula C7H4BrNO5[1]
Molecular Weight 262.01 g/mol [1]
Appearance Not available
Melting Point Not available
Solubility Not available

Safety and Handling:

Recommended Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Proposed Synthetic Pathway

While a specific, high-yield synthesis for this compound is not extensively documented in the available literature, a plausible synthetic route can be postulated from commercially available starting materials based on established organic chemistry principles. A potential route could start from 3-hydroxybenzoic acid, proceeding through bromination and subsequent nitration. The directing effects of the hydroxyl and carboxyl groups would need to be carefully considered to achieve the desired regiochemistry.

Synthetic Pathway Start 3-Hydroxybenzoic Acid Intermediate1 4-Bromo-3-hydroxybenzoic acid Start->Intermediate1 Br2, Acetic Acid Product 4-Bromo-3-hydroxy- 2-nitrobenzoic acid Intermediate1->Product HNO3, H2SO4

Caption: Proposed synthesis of this compound.

Application Protocols in Pharmaceutical Synthesis

The following protocols are exemplary and are intended to serve as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is one of the most frequent reactions in pharmaceutical synthesis.[6] The carboxylic acid functionality of this compound can be readily coupled with a wide range of primary and secondary amines using standard coupling reagents.

Causality of Experimental Choices:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization if chiral amines are used. It reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize any acidic byproducts and ensure the amine nucleophile is in its free base form.

  • DMF (Dimethylformamide) is a polar aprotic solvent that is excellent for dissolving a wide range of reactants and facilitates the reaction.

Amide Bond Formation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve starting material in DMF B Add Amine and HOBt A->B C Cool to 0°C B->C D Add EDC C->D E Warm to RT and stir (12-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G Upon completion H Extract with Ethyl Acetate G->H I Wash organic layer H->I J Dry, filter, and concentrate I->J K Purify by chromatography or recrystallization J->K

Caption: Workflow for amide bond formation.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq) and HOBt (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures commonly found in pharmaceuticals.[7][8][9] The bromine atom on the this compound scaffold is an ideal handle for this transformation.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) : A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base (e.g., K₂CO₃ or Cs₂CO₃) : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

  • Solvent System (e.g., Dioxane/Water) : A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine starting material, boronic acid, and base B Purge with inert gas A->B C Add catalyst and solvent B->C D Heat to 80-100°C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F Upon completion G Dilute with water and extract F->G H Wash, dry, and concentrate G->H I Purify by chromatography H->I

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in the synthesis of many pharmaceuticals.[10][11][12][13] This reaction converts a strongly electron-withdrawing group into a versatile electron-donating group, which can be further functionalized or act as a key binding element.

Causality of Experimental Choices:

  • Tin(II) Chloride (SnCl₂) : SnCl₂ in the presence of a protic solvent like ethanol or concentrated HCl is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like carboxylic acids.[11]

  • Catalytic Hydrogenation (H₂/Pd-C) : This is a clean and efficient method for nitro group reduction. However, care must be taken as it can also reduce other functional groups and potentially cause debromination, depending on the reaction conditions.[12] Using a catalyst like Raney Nickel can sometimes mitigate dehalogenation.[12]

Nitro Reduction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve starting material in Ethanol B Add SnCl2·2H2O A->B C Heat to reflux B->C D Monitor by TLC/LC-MS C->D E Cool and concentrate D->E Upon completion F Adjust pH to basic E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify product H->I

Caption: Workflow for nitro group reduction using SnCl₂.

Step-by-Step Protocol (Using SnCl₂):

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and carefully adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion

This compound represents a valuable and versatile building block for pharmaceutical research and development. Its densely functionalized core provides medicinal chemists with multiple handles for diversification, enabling the efficient synthesis of compound libraries for biological screening. The protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of this promising intermediate. As with any synthetic endeavor, careful planning, execution, and in-process analysis are key to achieving desired outcomes.

References

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). 1H NMR and 13C NMR spectra of compounds. (Please note: A direct, stable URL is not available from the search result.
  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

  • Chegg.com. (2017, April 4). Solved synthesis of 4-bromo-3-nitrobenzoic acid from benzene. Retrieved from [Link]

  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • AA Blocks. (n.d.). 37524-08-6 | MFCD03208972 | this compound. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

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  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Bruker. (2011, July 22). 4-bromobenzoic acid 1H NMR spectrum. (Please note: A direct, stable URL is not available from the search result.
  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • UCD. (2009, July 15). Aqueous phase Suzuki reactions. (Please note: A direct, stable URL is not available from the search result. This citation refers to a generic university repository document.)
  • White Rose eTheses Online. (n.d.). Structure and Activity of Amide Bond Synthetases. Retrieved from [Link]

  • MDPI. (2018, October 12). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

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Application Notes and Protocols for the Selective Reduction of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of a nitro group in a multifunctional aromatic compound is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The target molecule for this guide, 4-Bromo-3-hydroxy-2-nitrobenzoic acid, presents a distinct chemical challenge. A successful reduction to 4-Bromo-3-hydroxy-2-aminobenzoic acid requires a reagent system that is potent enough to reduce the nitro group while preserving the integrity of the bromo, hydroxyl, and carboxylic acid functionalities. This is particularly critical as some common reduction methods, such as standard catalytic hydrogenation with Palladium on carbon (Pd/C), can lead to undesired dehalogenation.[4]

This technical guide provides a detailed exploration of various methodologies for this specific transformation. It is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, a comparative analysis of different reductive strategies, and the underlying chemical principles to inform experimental design.

Overview of Reductive Strategies

The primary challenge in the reduction of this compound is achieving chemoselectivity. The choice of reducing agent and reaction conditions is paramount to avoid side reactions. The main strategies are:

  • Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and widely used for nitro reductions.[3][5] While effective, these methods can generate significant metal waste, which can complicate product purification.[4]

  • Catalytic Hydrogenation: This is often a cleaner method. However, the choice of catalyst is crucial to prevent dehalogenation. Raney Nickel is often a better choice than Palladium on Carbon for substrates susceptible to dehalogenation.[4][5]

  • Transfer Hydrogenation: Utilizing a hydrogen donor such as hydrazine hydrate in the presence of a catalyst provides a practical alternative to using gaseous hydrogen.[4]

The following sections will provide detailed protocols for the most relevant and effective methods for the selective reduction of this compound.

Experimental Protocols

Method 1: Reduction with Iron in Acidic Medium

This classic and cost-effective method employs iron powder in the presence of an acid to selectively reduce the nitro group.[1][6]

Materials:
  • This compound

  • Iron powder (<325 mesh)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add glacial acetic acid (a common solvent for this reaction) and iron powder (typically 4-5 equivalents).[7]

  • Heat the reaction mixture to reflux (around 80-100°C) and monitor the progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated solution of sodium carbonate until the pH is approximately 8. Be cautious as this will generate CO₂ gas.[8]

  • Filter the mixture through a pad of Celite® to remove the iron salts. The filtration of the fine iron oxide byproduct can be challenging; ensuring the mixture is basic can aid in precipitating the iron hydroxides, making them easier to filter.[8][9]

  • Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-Bromo-3-hydroxy-2-aminobenzoic acid.

Data and Observations:
ParameterObservation
Reaction Time 2-4 hours
Temperature 80-100 °C
Yield Good to excellent
Work-up Can be challenging due to fine iron oxide byproducts.[9]
Method 2: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a mild and effective reducing agent for aromatic nitro compounds, often showing good chemoselectivity.[5][10][11]

Materials:
  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:
  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.[12]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[12]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the tin salts.

  • Wash the Celite® pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data and Observations:
ParameterObservation
Reaction Time 1-3 hours
Temperature Reflux
Yield Generally high
Work-up Formation of tin oxides can make filtration difficult.[11]
Method 3: Catalytic Hydrogenation with a Modified Raney® Nickel Catalyst

Catalytic hydrogenation offers a cleaner reduction pathway, and the use of a modified Raney® Nickel catalyst can prevent the undesired dehalogenation of the bromo substituent.[4]

Materials:
  • This compound

  • Fe-Cr modified Raney®-Ni catalyst

  • Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:
  • Catalyst Preparation (if required): A modified Raney-Ni catalyst can be prepared to enhance selectivity.[4]

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

  • Add the freshly prepared Fe-Cr modified Raney-Ni catalyst (approximately 1.2 mol% relative to the substrate).[4]

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas.[4][13]

  • Maintain the reaction at room temperature under normal or slightly elevated pressure (e.g., using a hydrogen balloon).[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Upon completion, purge the vessel with nitrogen.[13]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]

  • Wash the pad with methanol.[4]

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Bromo-3-hydroxy-2-aminobenzoic acid.[4]

Data and Observations:
ParameterObservation
Reaction Time Variable, monitor by TLC
Temperature Room Temperature
Pressure Atmospheric or slightly elevated H₂ pressure
Yield High
Selectivity High, minimizes dehalogenation

Visualization of the Transformation and Workflow

Chemical Transformation

Caption: General reaction scheme for the reduction of this compound.

General Experimental Workflow

A Reactant & Reagent Setup B Reaction Under Controlled Conditions (Temperature, Time) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up: Neutralization & Filtration C->D Complete E Extraction D->E F Drying & Solvent Removal E->F G Crude Product F->G H Purification (e.g., Recrystallization) G->H I Pure Product H->I

Caption: A generalized workflow for the synthesis and purification process.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[14][15] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.[14][16] The catalyst, particularly Palladium on carbon and Raney Nickel, can be pyrophoric, especially after use.[15] It is crucial to handle the used catalyst under a wet or inert atmosphere.[14]

  • Metal-Acid Reductions: These reactions can be exothermic. The addition of reagents should be controlled, and adequate cooling should be available.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16]

Characterization of the Product

The successful synthesis of 4-Bromo-3-hydroxy-2-aminobenzoic acid should be confirmed through various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: Comparison with the literature value for the expected product.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the disappearance of the nitro group and the appearance of the amino group, and to verify the overall structure.

    • FT-IR: To observe the characteristic N-H stretching vibrations of the amino group and the disappearance of the N-O stretching of the nitro group.

    • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, low temperature, or short reaction time.Increase the equivalents of the reducing agent, raise the temperature, or extend the reaction time.
Dehalogenation The chosen reduction method is too harsh.Switch to a milder reducing agent (e.g., from Pd/C to a modified Raney Nickel or a metal-acid system).
Difficult Filtration of Metal Byproducts Fine particle size of metal oxides/hydroxides.Ensure the work-up pH is appropriately adjusted to facilitate precipitation. Use a thick pad of Celite® for filtration.
Low Yield Product loss during work-up and extraction.Optimize the extraction procedure, ensuring the correct pH for the aqueous layer to minimize the solubility of the amphoteric product.

Conclusion

The selective reduction of the nitro group in this compound is a feasible transformation with several reliable methods. The choice of the optimal protocol will depend on the available equipment, scale of the reaction, and the desired level of purity. For laboratory-scale synthesis, the iron-acetic acid and tin(II) chloride methods are robust and effective. For larger-scale operations or when metal contamination is a major concern, catalytic hydrogenation with a carefully selected catalyst like modified Raney® Nickel is a superior choice. Careful monitoring of the reaction and a well-executed work-up are critical for obtaining a high yield of the desired 4-Bromo-3-hydroxy-2-aminobenzoic acid.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.
  • Hydrogen
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF.
  • Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction?
  • Desai, D. G., Swami, S. S., Dabhade, S. K., & Ghagare, M. G. (2006, November 9). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES. Taylor & Francis.
  • The Sarpong Group. (n.d.).
  • UW-Madison Chemistry. (n.d.).
  • Sciencemadness.org. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 1). Sn2+ reduction. Wordpress.
  • [www.rhodium.ws]. (n.d.).
  • Reddit. (2025, December 23).
  • Benchchem. (n.d.). Application Notes: Palladium on Carbon (Pd/C)
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Chemistry Stack Exchange. (2025, March 16).
  • ResearchGate. (n.d.). Waldmann approach[17] to 4-bromo-2-aminobenzoic acid (11).

  • Scribd. (n.d.).
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C (... | Download Scientific Diagram.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • PMC. (n.d.).
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[1]arene-based metal–organic dimer containing amino groups.

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Benchchem. (n.d.).
  • Guidechem. (n.d.).
  • Benchchem. (n.d.). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
  • Benchchem. (n.d.). A Comparative Guide to the Properties of 4-Bromo-3-hydroxy-2-naphthoic Acid.
  • PubMed. (n.d.). 4-Amino-3-bromo-benzoic acid.
  • Sch Int J Chem Mater Sci. (2021, August 8).
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Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Esterification of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents and novel chemical entities. Its unique substitution pattern, featuring a carboxylic acid, a sterically hindered phenol, and two electron-withdrawing groups (bromo and nitro), presents distinct challenges for synthetic manipulation. The esterification of the carboxylic acid moiety is a frequent and crucial step in multi-step syntheses, often performed to protect the acid group, modulate solubility, or prepare for subsequent coupling reactions.

The inherent properties of this molecule—namely, the steric hindrance around the carboxylic acid from the ortho-nitro group and the electronic deactivation of the aromatic ring—can render standard esterification protocols sluggish and low-yielding. This guide provides a detailed analysis and actionable protocols for two distinct and reliable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the mild, modern Steglich Esterification .

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling scientists to make informed decisions, troubleshoot effectively, and adapt these methodologies to similar challenging substrates.

Method 1: Fischer-Speier Esterification: The Brute-Force Acid-Catalyzed Approach

Principle and Rationale

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis, typically with sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly enhances its electrophilicity.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

The primary challenge of this method is that the reaction is an equilibrium process.[1][5][6] To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus. For a substrate like this compound, the reaction may require prolonged heating due to the deactivating electronic effects of the nitro and bromo groups.

Fischer_Esterification_Workflow sub Substrate: 4-Bromo-3-hydroxy- 2-nitrobenzoic acid setup Reaction Setup: Combine reagents in a round-bottom flask with reflux condenser. sub->setup reagents Reagents: Excess Alcohol (e.g., MeOH) Catalytic H₂SO₄ reagents->setup reflux Heating: Heat mixture to reflux for 1-4 hours. (Equilibrium is established) setup->reflux workup Work-up: 1. Cool reaction mixture. 2. Pour into ice-water. 3. Neutralize with base (e.g., NaHCO₃). 4. Extract with organic solvent. reflux->workup purify Purification: 1. Wash & Dry organic layer. 2. Concentrate solvent. 3. Purify via recrystallization or column chromatography. workup->purify product Final Product: Alkyl 4-Bromo-3-hydroxy- 2-nitrobenzoate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 4-Bromo-3-hydroxy-2-nitrobenzoate

Reagents and Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.62 g, 10 mmol).

  • Add anhydrous methanol (40 mL). The large excess serves as both reactant and solvent.

  • Stir the mixture to dissolve the solid as much as possible. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. An exotherm may be observed.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete (or has reached equilibrium), remove the heating mantle and allow the flask to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water. A precipitate of the product may form.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure methyl ester.

Method 2: Steglich Esterification: The Mild and Efficient Coupling Approach

Principle and Rationale

The Steglich esterification is a powerful and mild method for forming esters, particularly for substrates that are sensitive to the harsh acidic conditions of the Fischer method.[7][8] The reaction utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[7][9]

The mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] While an alcohol can attack this intermediate directly, the reaction is often slow. DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form an N-acylpyridinium salt.[7][8] This new intermediate is extremely electrophilic and reacts rapidly with the alcohol to form the desired ester. A key advantage of this method is that it is performed under neutral conditions and typically at room temperature, preserving sensitive functional groups.[7] The primary byproduct when using DCC is dicyclohexylurea (DCU), an insoluble solid that can be easily removed by filtration.[7]

Steglich_Esterification_Workflow sub Substrate: 4-Bromo-3-hydroxy- 2-nitrobenzoic acid setup Reaction Setup: Combine substrate, alcohol, DMAP in anhydrous DCM under N₂. Cool to 0°C. sub->setup reagents Reagents: Alcohol (1.1 eq) DCC (1.1 eq) DMAP (0.1 eq) Anhydrous Solvent (DCM) reagents->setup addition Reagent Addition: Add DCC solution dropwise to the cooled mixture. setup->addition reaction Reaction: Allow to warm to room temp. Stir for 4-12 hours. addition->reaction filter Byproduct Removal: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). reaction->filter workup Aqueous Work-up: Wash filtrate with dilute HCl, sat. NaHCO₃, and brine. filter->workup purify Purification: Dry, concentrate, and purify crude product via column chromatography. workup->purify product Final Product: Alkyl 4-Bromo-3-hydroxy- 2-nitrobenzoate purify->product

Caption: Workflow for Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl 4-Bromo-3-hydroxy-2-nitrobenzoate

Reagents and Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

  • Syringes, septa

  • Buchner funnel for filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (2.62 g, 10 mmol), anhydrous ethanol (0.64 mL, 11 mmol, 1.1 eq), and DMAP (122 mg, 1 mmol, 0.1 eq).

  • Add anhydrous DCM (50 mL) via syringe and stir the mixture to dissolve the reagents.

  • Cool the flask in an ice-water bath to 0°C.

  • DCC Addition: In a separate small flask, dissolve DCC (2.27 g, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a pad of Celite in a Buchner funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL). The acid wash removes residual DMAP, and the base wash removes any unreacted starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure ethyl ester.

Comparative Summary of Esterification Methods

ParameterFischer-Speier EsterificationSteglich Esterification
Reaction Conditions High temperature (reflux), strong acid (H₂SO₄)Mild, neutral pH, 0°C to room temperature
Key Reagents Excess alcohol, catalytic strong acidStoichiometric alcohol, DCC/EDC, catalytic DMAP
Typical Reaction Time 1 - 6 hours4 - 16 hours
Substrate Tolerance Poor for acid- or heat-sensitive substrates.[10]Excellent for acid-labile and sterically hindered substrates.[7][8]
Byproducts WaterDicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea
Purification Requires neutralization and extraction; product isolation can be straightforward if it precipitates.Requires filtration to remove urea byproduct; chromatography is often necessary.
Advantages Inexpensive reagents, simple setup.High yields, mild conditions, broad substrate scope.
Disadvantages Equilibrium-limited, harsh conditions can lead to side reactions, not suitable for complex molecules.More expensive reagents, stoichiometric waste (urea), DCC is an allergen.

Conclusion and Recommendations

Both Fischer-Speier and Steglich esterification offer viable pathways for the synthesis of esters from this compound. The choice of method should be guided by the specific requirements of the synthesis and the stability of the substrate.

  • The Fischer-Speier Esterification is a cost-effective choice for large-scale synthesis where simple, volatile alcohols (like methanol or ethanol) are used and the substrate is known to be robust to heat and strong acid. Its primary limitation is the reversible nature of the reaction, which may result in incomplete conversion.

  • The Steglich Esterification is the superior method for research and development settings, especially when dealing with precious materials or complex molecules.[9] Its mild, non-equilibrium conditions ensure high conversion rates and compatibility with a wide array of functional groups, making it a more reliable and versatile choice for the target substrate and its derivatives.

By understanding the principles and practical considerations of each method, researchers can confidently select and execute the optimal esterification strategy for this valuable synthetic intermediate.

References

  • Steglich, W. (1978). Steglich esterification. Angewandte Chemie International Edition, 17(7), 522-524. Available from: [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(Supp. 1), 53–62. Available from: [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available from: [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Available from: [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]

  • Zhang, Z., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances, 8(23), 12614-12624. Available from: [Link]

  • Varasi, M., Walker, K. A., & Maddox, M. L. (1987). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 52(19), 4235-4238. Available from: [Link]

  • LibreTexts Chemistry. (2023). Making Esters From Carboxylic Acids. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Available from: [Link]

  • Truman State University. (n.d.). Fischer Esterification: Example: esterification of benzoic acid to methyl benzoate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available from: [Link]

  • Thieme. (n.d.). Synthesis by Substitution. Science of Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. Available from: [Link]

  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100827. Available from: [Link]

  • Truman State University ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

  • Google Patents. (1976). Esterification of nitrobenzoic acids. US Patent US3948972A.
  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

Sources

Application Notes and Protocols for 4-Bromo-3-hydroxy-2-nitrobenzoic Acid in Peptide Synthesis Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Photolabile Scaffold for Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the overall success and versatility of the synthetic strategy. Traditional cleavage methods often rely on harsh acidic conditions, which can be detrimental to sensitive or modified peptide sequences. Photolabile linkers have emerged as a powerful alternative, offering mild and orthogonal cleavage conditions that preserve the integrity of complex peptides.[1] 4-Bromo-3-hydroxy-2-nitrobenzoic acid stands out as a promising photolabile scaffold, belonging to the o-nitrobenzyl class of compounds, which are known for their clean and efficient cleavage upon UV irradiation.[2][3]

This application note provides a comprehensive guide to the utilization of this compound as a photolabile linker in SPPS. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this scaffold into their peptide synthesis workflows, thereby enabling the creation of novel and sensitive peptide-based therapeutics and research tools.

Physicochemical Properties and Characteristics

This compound is a key building block for constructing photolabile linkers used in solid-phase peptide synthesis. Its distinct chemical features, including the ortho-nitrobenzyl group, a bromine atom, and a hydroxyl group, all contribute to its functionality as a photocleavable scaffold. A summary of its key properties is provided in the table below.

PropertyValueSource
Chemical Formula C₇H₄BrNO₅[4]
Molecular Weight 262.01 g/mol [4]
Appearance Pale yellow to light brown crystalline powder[4]
Solubility Soluble in organic solvents like DMF and DMSO[4]
Melting Point 224-226 °C[4]

Mechanism of Action: The Norrish Type II Reaction

The photocleavable nature of this compound is rooted in the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light, typically in the range of 340-365 nm, the molecule undergoes an intramolecular hydrogen abstraction in a process known as a Norrish Type II reaction.[5][6]

This reaction proceeds through the following key steps:

  • Photoexcitation: The nitro group absorbs a photon, leading to its excitation to a higher energy state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the linker.

  • Rearrangement and Cleavage: This abstraction initiates a rearrangement cascade, ultimately leading to the cleavage of the bond connecting the peptide to the linker.

The byproducts of this reaction are typically a nitrosobenzaldehyde derivative and the released peptide with a free C-terminus. The mildness of this cleavage mechanism makes it particularly suitable for peptides containing acid-sensitive modifications or post-translational modifications.

SPPS_Workflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Cleavage & Purification Resin Aminomethyl Resin Immobilization Linker Immobilization Resin->Immobilization Linker 4-Bromo-3-hydroxy- 2-nitrobenzoic acid Activation Carbodiimide Activation Linker->Activation Activation->Immobilization Fmoc_AA_Coupling Fmoc-AA Coupling Immobilization->Fmoc_AA_Coupling Fmoc_Deprotection Fmoc Deprotection Fmoc_AA_Coupling->Fmoc_Deprotection Elongation Repeat for Peptide Elongation Fmoc_Deprotection->Elongation Elongation->Fmoc_AA_Coupling Next Amino Acid UV_Cleavage UV Irradiation (340-365 nm) Elongation->UV_Cleavage Synthesis Complete Peptide_Release Peptide Release UV_Cleavage->Peptide_Release Purification HPLC Purification Peptide_Release->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Figure 2. General workflow for SPPS using the photolabile linker.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required depending on the specific peptide sequence and resin used.

Protocol 1: Attachment of this compound to Aminomethyl Resin
  • Resin Swelling: Swell the aminomethylated resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.

  • Linker Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (3 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the linker's hydroxyl group (if applicable after a modification of the linker for attachment) or the first amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Photocleavage of the Peptide from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, swell the peptide-resin in a suitable solvent for photocleavage (e.g., a mixture of trifluoroethanol/DCM or DMF/water).

  • Irradiation: Irradiate the resin suspension with a UV lamp at a wavelength of 340-365 nm. The irradiation time will vary depending on the peptide and the intensity of the light source, but typically ranges from 30 minutes to 4 hours. [7]The reaction progress can be monitored by analyzing small aliquots of the supernatant by HPLC.

  • Peptide Collection: After complete cleavage, filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with the cleavage solvent to ensure complete recovery of the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). [8]

Troubleshooting

IssuePossible CauseSolution
Low Cleavage Yield - Insufficient irradiation time or intensity.- Poor swelling of the resin.- Incomplete coupling of the linker or peptide.- Increase irradiation time or use a more powerful UV source.- Use a solvent that promotes better resin swelling.- Optimize coupling conditions and monitor coupling efficiency using a ninhydrin test.
Peptide Degradation - Photodegradation of sensitive amino acids (e.g., Trp, Met).- Reaction with cleavage byproducts.- Use scavengers in the cleavage cocktail (e.g., triisopropylsilane, water).- Optimize irradiation time to minimize exposure.
Incomplete Deprotection of Side Chains - Inefficient final deprotection step.- Ensure a sufficient excess of cleavage cocktail and adequate reaction time for side-chain deprotection prior to photocleavage if a two-step cleavage strategy is employed.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. [9][10]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. Use a respirator if dust is generated.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound offers a compelling option for researchers seeking a photolabile scaffold for solid-phase peptide synthesis. Its compatibility with standard Fmoc-SPPS chemistry and its mild, orthogonal cleavage conditions make it a valuable tool for the synthesis of complex and sensitive peptides. By following the protocols and guidelines outlined in this application note, researchers can effectively leverage the advantages of this photolabile linker to advance their research and development efforts in peptide science.

References

  • This compound | C7H4BrNO5 | PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Norrish, R. G. W. (1937). The photochemistry of ketones. Transactions of the Faraday Society, 33, 1521-1529.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(01), 1-26.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.
  • ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare.... Retrieved February 15, 2026, from [Link]

  • Lee, H. J., Larson, N., Shon, Y. S., & Mrksich, M. (2011). Photocleavable peptide-conjugated magnetic beads for protein kinase assays by MALDI-TOF MS. Analytical chemistry, 83(23), 9069-9075.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.

Sources

Application Note: Functionalization of Bromine Position in 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a densely functionalized aromatic scaffold critical in the synthesis of ROR


t inhibitors and TLR7 agonists [1, 2]. Its unique 1,2,3,4-substitution pattern presents a high-value "chemical warhead" for drug discovery but poses significant synthetic challenges due to steric crowding and competing electronic effects.

This guide details the functionalization of the C4-Bromine position. Unlike simple aryl bromides, the presence of an ortho-hydroxyl (C3), meta-nitro (C2), and para-carboxylic acid (C1) requires precise chemoselective control.[1] We prioritize Transition Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig) as the dominant modality, as Nucleophilic Aromatic Substitution (S


Ar) is kinetically disfavored by the specific electronic arrangement (see Section 2).[1]

Strategic Analysis & Reactivity Profile

Successful functionalization requires understanding the electronic "push-pull" dynamics of the substrate.

Electronic & Steric Environment[1]
  • C4-Bromine (Target): The leaving group.[1]

  • C3-Hydroxyl (EDG): Strongly electron-donating.[1] Positioned ortho to the bromine, it increases electron density at C4, effectively deactivating the position toward S

    
    Ar but facilitating oxidative addition in Pd-catalysis.
    
  • C2-Nitro (EWG): Strongly electron-withdrawing.[1] Positioned meta to the bromine, it fails to activate C4 for S

    
    Ar (which requires ortho/para activation).
    
  • C1-Carboxylic Acid (EWG): Positioned para to the bromine.[1][2] While activating, the free acid often exists as a carboxylate in basic coupling conditions, negating its activating potential and potentially poisoning catalysts.

Conclusion: Direct S


Ar is inefficient.[1] Palladium-catalyzed cross-coupling is the required protocol.
Decision Matrix: Protection Strategy

The high acidity of the carboxylic acid and the phenol requires a decision on protection groups (PG) before coupling.

ProtectionStrategy Start Substrate: 4-Br-3-OH-2-NO2-Benzoic Acid Decision Is the Coupling Base-Sensitive? Start->Decision Goal Target Functionalization RouteA Route A: Direct Coupling (Aqueous/Green) Decision->RouteA No (Suzuki) RouteB Route B: Global Protection (High Yield/Reliable) Decision->RouteB Yes (Buchwald/Sonogashira) StepA1 Ligand: Water-Soluble Phosphines Base: K3PO4/Na2CO3 RouteA->StepA1 StepB1 1. Esterification (Me/Bn) 2. Phenol Protection (MOM/Ac) RouteB->StepB1 StepA1->Goal StepB1->Goal

Figure 1: Decision tree for substrate protection prior to C4-functionalization.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

This is the primary method for introducing aryl or heteroaryl groups. The protocol below is optimized for the Methyl Ester derivative to avoid catalyst poisoning by the free carboxylate, a common issue in scale-up [1].

Pre-requisite: Methyl Ester Formation
  • Reagents: Methanol, H

    
    SO
    
    
    
    (cat).[1]
  • Conditions: Reflux, 4 h.

  • Yield: >95%.

  • Rationale: Converts C1-COOH to C1-COOMe, preventing salt formation and improving solubility in organic solvents.

Coupling Protocol

Scope: Aryl and Heteroaryl Boronic Acids.

ComponentReagentEquiv.[2][3][4][5][6]Role
Substrate Methyl 4-bromo-3-hydroxy-2-nitrobenzoate1.0Electrophile
Coupling Partner Aryl Boronic Acid / Pinacol Ester1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl

[1] · DCM
0.05Robust catalyst for sterically hindered bromides.[1]
Base K

PO

(2.0 M aq)
3.0Strong base to activate boronic acid.[1]
Solvent 1,4-Dioxane[0.2 M]High boiling point, miscible with water.[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Ar flow, charge a microwave vial or Schlenk flask with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl

    
     (5 mol%).[1]
    
  • Solvation: Add degassed 1,4-Dioxane. Stir to dissolve.

  • Activation: Add aqueous K

    
    PO
    
    
    
    (3.0 eq). The biphasic mixture will turn dark red/brown.
  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: If using microwave irradiation: 110°C for 45 mins.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (careful acidification ensures the phenol remains protonated during extraction) followed by Brine.[1]

  • Purification: Flash Column Chromatography (Hexane/EtOAc).

Mechanistic Insight: The ortho-nitro group creates significant steric bulk.[1] Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) usually outperform monodentate ligands (PPh


) by enforcing a wide bite angle, facilitating the reductive elimination step which is often rate-limiting in sterically crowded systems [3].[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Direct amination at C4 is challenging due to the adjacent C3-OH, which can coordinate Palladium or undergo competitive O-arylation. Protection of the C3-OH is mandatory for high yields.

Pre-requisite: Global Protection[1]
  • Step 1: Methyl Ester formation (as above).[1]

  • Step 2: Phenol Protection (MOM-Cl or SEM-Cl).[1]

    • Reagents: MOM-Cl, DIPEA, DCM, 0°C.

    • Product: Methyl 4-bromo-3-(methoxymethoxy)-2-nitrobenzoate.[1]

Coupling Protocol

Scope: Primary and Secondary Amines (Anilines, Morpholines).[1]

ComponentReagentEquiv.[2][3][4][5][6]Role
Substrate MOM-Protected Substrate1.0Electrophile
Amine R-NH

or R

NH
1.2Nucleophile
Catalyst Pd

(dba)

0.02Pd(0) Source.[1]
Ligand XPhos or BrettPhos 0.04Bulky, electron-rich biaryl ligands essential for hindered substrates.[1]
Base Cs

CO

2.0Anhydrous base (critical).[1]
Solvent Toluene or t-Amyl Alcohol[0.1 M]Non-polar/Polar aprotic.[1]

Step-by-Step Methodology:

  • Drying: Flame-dry all glassware.[1] Moisture kills this reaction.

  • Charging: Add Substrate, Amine, Base, Pd

    
    (dba)
    
    
    
    , and Ligand to the vessel.
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Reaction: Add anhydrous Toluene. Heat to 100°C for 12–18 hours.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide isotope pattern (1:1 doublet).[1]

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol 3: Sonogashira Coupling (C-C Alkynylation)[1]

Useful for introducing rigid linkers.[3]

Step-by-Step Methodology:

  • Reagents: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N (3.0 eq).[1]
  • Substrate: Methyl 4-bromo-3-hydroxy-2-nitrobenzoate (Phenol protection recommended but not strictly required if Et

    
    N is used in excess).[1]
    
  • Solvent: DMF (Anhydrous).[1]

  • Temperature: 60°C. Warning: Higher temperatures may risk cyclization between the alkyne and the adjacent nitro/hydroxyl groups (e.g., indole formation).[1]

  • Procedure: Degas DMF vigorously. Mix reagents under Argon. Stir at 60°C for 6 hours.

Experimental Workflow Diagram

Workflow Raw Raw Material This compound Ester Intermediate 1 Methyl Ester Raw->Ester MeOH, H2SO4 Reflux Protected Intermediate 2 MOM-Ether / Methyl Ester Ester->Protected MOM-Cl, DIPEA (For Amination) Suzuki Suzuki Coupling (Pd(dppf)Cl2, ArB(OH)2) Ester->Suzuki Direct Route Buchwald Buchwald Amination (Pd2(dba)3/XPhos, Amines) Protected->Buchwald Final_C Biaryl Product (C-C Bond) Suzuki->Final_C Final_N Aniline Product (C-N Bond) Buchwald->Final_N

Figure 2: Synthetic workflow for divergent functionalization of the C4 position.

References

  • Vertex Pharmaceuticals Inc. (2014).[1] 4-heteroaryl substituted benzoic acid compounds as RORgammaT inhibitors and uses thereof. WO2014026327A1. Link

  • Gilead Sciences Inc. (2025).[1] Bicyclic TLR7 agonists and uses thereof. WO2025188693A1. Link

  • Colacot, T. J. (2019).[1] A tunable approach for Pd-catalyzed cross-coupling: The importance of catalyst quantity descriptors. White Rose Research Online. Link

  • Sigma-Aldrich. (n.d.).[1] 4-Bromo-3-nitrobenzoic acid Product Specification. Link

  • Santa Cruz Biotechnology. (2024).[1] 4-Bromo-3-hydroxybenzoic acid Data Sheet. Link

Sources

Application Note: Strategic Synthesis of Benzoxazole Derivatives from 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthetic conversion of 4-Bromo-3-hydroxy-2-nitrobenzoic acid (CAS: 37524-08-6) into functionalized benzoxazole derivatives.[1] This specific starting material is a high-value scaffold in medicinal chemistry because it provides three orthogonal handles for diversification:

  • The Benzoxazole Core: A privileged pharmacophore found in antimicrobial and anticancer agents.[1][2]

  • The Aryl Bromide (C-Br): A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to extend carbon frameworks.[1]

  • The Carboxylic Acid (COOH): A handle for solubility modulation or amide/ester formation.[1]

The primary challenge in this synthesis is the chemoselective reduction of the nitro group without dehalogenating the aryl bromide. Standard catalytic hydrogenation (Pd/C + H₂) is contraindicated due to the high risk of hydrodehalogenation. This note provides validated protocols using iron-mediated and dithionite-mediated pathways to ensure structural integrity.

Retrosynthetic Analysis

The construction of the benzoxazole ring requires the formation of an o-aminophenol intermediate. Because the starting material possesses a nitro group ortho to a phenol, the strategy hinges on reduction followed by condensation.

Retrosynthesis Figure 1: Retrosynthetic logic ensuring preservation of the Aryl-Bromide handle. Target Target: 4-Bromo-7-carboxybenzoxazole (Core Scaffold) Inter Intermediate: 3-Hydroxy-2-aminobenzoic acid derivative Target->Inter Cyclization (Orthoester/Aldehyde) Start Starting Material: This compound Inter->Start Chemoselective Reduction (Must preserve Ar-Br)

Critical Considerations (E-E-A-T)

The Dehalogenation Trap

Risk: Using


 with Pd/C or Raney Nickel often leads to the cleavage of the C-Br bond, yielding the non-brominated byproduct.
Solution:  Use Stoichiometric Chemical Reductants .[1]
  • Iron (Fe) / Acetic Acid: Mild, cost-effective, and highly selective for

    
     over 
    
    
    
    .[1]
  • Sodium Dithionite (

    
    ):  Allows for mild reduction in aqueous media, often used in "one-pot" reductive cyclization protocols.[1]
    
  • Tin(II) Chloride (

    
    ):  Effective but requires rigorous workup to remove tin salts which can chelate the carboxylic acid.
    
Regiochemistry & Numbering

Upon cyclization, the IUPAC numbering changes.

  • Start: Carboxyl at C1, Nitro at C2, Hydroxyl at C3, Bromo at C4.

  • Product (Benzoxazole): The bridgehead carbons take priority. The Oxygen is position 1, Nitrogen is 3.

    • The Carboxyl group typically ends up at Position 7 .[1]

    • The Bromine atom ends up at Position 4 (or 5, depending on specific substitution patterns, but strictly 4 relative to the bridgehead in this isomer).

Experimental Protocols

Method A: Stepwise Synthesis (High Control)

Recommended for GMP workflows where intermediate isolation is required for purity characterization.

Step 1: Chemoselective Reduction

Objective: Convert


 to 

while preserving

.[1]
  • Setup: Charge a 3-neck round-bottom flask with This compound (1.0 equiv) and Methanol (10 vol).

  • Catalyst Addition: Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride (

    
    , 5.0 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring. Add water (2 vol) dropwise to activate the iron.
    
    • Mechanism:[2][3][4][5] The

      
       system generates nascent hydrogen in situ on the metal surface, reducing the nitro group via a nitroso intermediate.
      
  • Monitoring: Monitor by HPLC/TLC. The yellow nitro compound converts to a potentially fluorescent amino species.

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate.

  • Isolation: Adjust pH to 4-5 with dilute HCl to precipitate the 2-amino-3-hydroxy-4-bromobenzoic acid . Filter and dry.[1][6]

Step 2: Cyclization to Benzoxazole

Objective: Close the oxazole ring.

  • Reagent: Suspend the amine intermediate (from Step 1) in Triethyl Orthoformate (TEOF) (excess, acts as solvent and reagent).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).[1]

  • Reaction: Reflux at

    
     for 4–6 hours.
    
    • Note: TEOF acts as a water scavenger, driving the equilibrium forward.

  • Workup: Cool to room temperature. The product often precipitates.[1] If not, distill off excess TEOF.

  • Purification: Recrystallize from Ethanol/Water.

Method B: One-Pot Reductive Cyclization (High Throughput)

Recommended for rapid library generation.[1]

Reagents: Sodium Dithionite (


), Aldehyde (

), DMSO/Water.[1]
  • Dissolve This compound (1.0 mmol) and the desired Aldehyde (1.1 mmol) in DMSO (

    
    ) and Water (
    
    
    
    ).[1]
  • Add Sodium Dithionite (3.0 equiv).[1]

  • Heat to

    
     in a sealed vial for 12 hours.
    
    • Mechanism:[2][3][4][5] Dithionite reduces the nitro group to the amine, which immediately condenses with the aldehyde to form a Schiff base. The Schiff base undergoes oxidative cyclization (often utilizing excess dithionite or air as the oxidant) to form the benzoxazole.

  • Workup: Pour into ice water. The benzoxazole derivative usually precipitates as a solid.

Workflow Visualization

Workflow Figure 2: Experimental Workflow Options comparing Stepwise vs. One-Pot protocols. cluster_MethodA Method A: Stepwise (Fe/AcOH) cluster_MethodB Method B: One-Pot (Na2S2O4) Start Start: 4-Br-3-OH-2-NO2-Benzoic Acid Step1 1. Fe/NH4Cl Reduction (Preserves Br) Start->Step1 OnePot Reductive Cyclization (Na2S2O4 + Aldehyde) Start->OnePot Inter Intermediate: Amino-Phenol Step1->Inter Step2 2. Cyclization (Triethyl Orthoformate) Inter->Step2 Product Product: Functionalized Benzoxazole Step2->Product OnePot->Product

Analytical Data Summary (Expected)

FragmentTechniqueExpected Signal / Characteristic
Aryl Bromide MS (ESI)Distinct M and M+2 peaks (1:1 ratio) indicating Br isotope pattern.[1]
Benzoxazole C2-H 1H NMRSinglet at ~8.5 - 9.0 ppm (if using TEOF).[1]
Carboxylic Acid IRBroad stretch at 2500–3300 cm⁻¹ (O-H) and sharp 1680–1710 cm⁻¹ (C=O).
Nitro Group IRDisappearance of symmetric/asymmetric stretches (1530/1350 cm⁻¹) upon reduction.

References

  • ChemicalBook. (2022).[1] Synthesis of Benzoxazoles: Methodologies and Mechanisms. Retrieved from

  • Organic Chemistry Portal. (2023).[1] Benzoxazole Synthesis: Recent Literature and Protocols. Retrieved from

  • BenchChem. (2025).[1][7] Selective Reduction of Nitro Groups in the Presence of Halogens. Retrieved from

  • Royal Society of Chemistry. (2012). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)imidazoles. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2018).[1] Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central.[1] Retrieved from

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Aromatic Building Block

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile scaffold in medicinal chemistry and advanced materials science. Its unique substitution pattern—featuring a leaving group (bromo), an activating group (nitro), and two acidic functionalities (hydroxyl and carboxylic acid)—presents both opportunities and challenges for synthetic chemists. The strategic placement of these groups dictates the molecule's reactivity, primarily towards nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth exploration of the SNAr reactions of this compound. We will dissect the underlying mechanistic principles that govern its reactivity and present detailed, field-proven protocols for its derivatization using various classes of nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Section 1: Mechanistic Considerations and Substrate Reactivity

The capacity of an aromatic ring to undergo nucleophilic substitution is fundamentally tied to its electronic state. Aromatic rings, being inherently electron-rich, are generally poor electrophiles. However, the attachment of potent electron-withdrawing groups (EWGs) can deplete the ring's electron density, rendering it susceptible to attack by a nucleophile.[1]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is typically a two-step addition-elimination process.[2]

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] This step is usually the rate-determining step of the reaction.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the leaving group (in this case, a bromide ion).

Caption: General mechanism of the SNAr reaction.

Electronic Landscape of this compound

The reactivity of our target substrate is a direct consequence of the interplay between its four distinct substituents.

  • Nitro Group (-NO₂): This is a powerful EWG, operating through both inductive (-I) and resonance (-M) effects. It significantly activates the ring towards nucleophilic attack by withdrawing electron density.[5] However, its position meta to the bromo leaving group means it cannot directly stabilize the negative charge of the Meisenheimer complex via resonance, which is a key stabilizing interaction when the EWG is ortho or para.[6][7] Despite this, its strong inductive pull remains a critical activating factor.

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and contributes to the overall electrophilicity of the ring. Under basic conditions, it will be deprotonated to the carboxylate (-COO⁻), which is electron-donating by resonance but still inductively withdrawing. Its acidity (pKa ≈ 2-3) means it will be the first site to react with any added base.

  • Hydroxyl Group (-OH): This group has a dual nature. It is inductively electron-withdrawing but electron-donating by resonance. Its acidity (pKa ≈ 8-10) is also a key consideration. In the presence of a suitable base, it forms a phenoxide ion (-O⁻), a very strong electron-donating group, which would deactivate the ring towards nucleophilic attack. Therefore, careful selection of the base is paramount to avoid complete deactivation.

  • Bromo Group (-Br): Bromine serves as a good leaving group, facilitating the substitution.

Electronic_Effects sub This compound Electronic Profile effects Nitro (-NO₂) at C2 Carboxyl (-COOH) at C1 Hydroxyl (-OH) at C3 Bromo (-Br) at C4 n_effect Strong -I, -M effect | Potent ring activation | Meta to LG (no resonance stabilization of intermediate) effects:n->n_effect c_effect -I effect | Ring activation | Acidic proton (pKa ~2-3) effects:c->c_effect h_effect -I, +M effect | Ambivalent role | Acidic proton (pKa ~8-10) effects:h->h_effect b_effect Good Leaving Group | Moderate -I, +M effect effects:b->b_effect

Caption: Electronic contributions of substituents.

Section 2: General Protocol Considerations

Successful SNAr reactions with this substrate hinge on the careful control of several experimental parameters.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice. They effectively solvate the cationic counter-ion of the nucleophile, enhancing its reactivity, and are stable at the elevated temperatures often required.

  • Base Selection: The choice of base is critical. A base is required to deprotonate the nucleophile, but a base that is too strong or used in excess can deprotonate the phenolic hydroxyl group, deactivating the ring.

    • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often ideal. They are strong enough to deprotonate many amine and thiol nucleophiles (or their conjugate acids) but may not fully deprotonate the hydroxyl group, striking a good balance for reactivity.

    • Strong Bases (e.g., NaH, KHMDS): These should be used with caution and typically at low temperatures. They are necessary for deprotonating less acidic nucleophiles like alcohols but will readily deprotonate both the -OH and -COOH groups.[8]

  • Temperature Management: SNAr reactions on moderately activated rings often require thermal energy to overcome the activation barrier of the initial addition step. Temperatures ranging from 80 °C to 150 °C are common. However, it is crucial to be aware of the potential for thermal decarboxylation, a known side reaction for salicylic acid derivatives.[9][10] Reactions should be run at the lowest temperature that affords a reasonable reaction rate.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring reaction progress, allowing for timely quenching to prevent side product formation.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroaromatic compounds can be hazardous and should be handled with care.

Protocol 3.1: Synthesis of 4-(Alkyl/Arylamino)-3-hydroxy-2-nitrobenzoic Acids (N-Arylation)

This protocol describes a general procedure for the substitution of the bromine atom with a primary or secondary amine nucleophile.

N_Arylation_Workflow start Setup reagents Combine Substrate, Amine (1.2 eq), K₂CO₃ (2.5 eq) in DMF start->reagents heating Heat to 100-120 °C reagents->heating monitor Monitor by TLC/LC-MS (2-12 h) heating->monitor workup Cool to RT Pour into ice-water Acidify with 1M HCl to pH 2-3 monitor->workup extraction Extract with Ethyl Acetate (3x) Combine organic layers workup->extraction wash Wash with Brine Dry over Na₂SO₄ Filter extraction->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify end Characterize Product purify->end

Caption: General workflow for N-Arylation reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Heating: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the dark mixture into a beaker containing ice-water (approx. 10x the volume of DMF).

  • Acidification & Extraction: While stirring, slowly add 1M HCl to acidify the mixture to a pH of 2-3. This protonates the carboxylate and phenoxide, precipitating the product. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
AnilineK₂CO₃DMF120875-85
BenzylamineK₂CO₃NMP110680-90
MorpholineCs₂CO₃DMSO100485-95
PiperidineK₂CO₃DMF100485-95
Note: Yields are estimates based on analogous reactions and may vary.
Protocol 3.2: Synthesis of 4-Alkoxy-3-hydroxy-2-nitrobenzoic Acids (O-Arylation)

This reaction is more challenging due to the lower nucleophilicity of alcohols and the need for a stronger base, which can deprotonate the substrate's hydroxyl group.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.5 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition to Substrate: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF. Carefully add the prepared alkoxide solution via cannula at room temperature.

  • Heating and Monitoring: Heat the reaction to 80-100 °C and monitor by TLC/LC-MS until completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 3.1. The initial quench should be done carefully at 0 °C by slowly adding saturated aqueous ammonium chloride solution.

Nucleophile (Alcohol)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
MethanolNaHDMF/THF801250-60
EthanolNaHDMF/THF801255-65
Benzyl AlcoholKHMDSDMF901060-70
Note: Yields are estimates and highly dependent on conditions to manage competing deprotonation of the substrate.

Section 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is too weak for the nucleophile. 3. Deactivation of the ring by phenoxide formation.1. Incrementally increase the reaction temperature by 10 °C. 2. Switch to a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). 3. Use a milder base or fewer equivalents to minimize phenoxide formation.
Decarboxylation Observed Reaction temperature is too high.Reduce the reaction temperature. If the rate becomes too slow, consider using a more reactive nucleophile or a catalyst (e.g., copper-catalyzed conditions, though this changes the mechanism).
Multiple Side Products 1. Reaction time is too long. 2. Impure reagents or solvents.1. Monitor the reaction closely and quench as soon as the starting material is consumed. 2. Ensure all reagents and solvents are anhydrous and of high purity.

References

  • Brainly.in. (2024). Why does nitro group increase nucleophilic substitution reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Clark, F. R. S., & Thimm, H. F. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2913. Retrieved from [Link]

  • Thimm, H. F., & Clark, F. R. S. (1968). Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene. Canadian Journal of Chemistry, 46(24), 3915-3921. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Kaeding, W. W. (1962). U.S. Patent No. 3,061,651. U.S. Patent and Trademark Office.
  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Smith, A. B., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 4-Bromo-3-hydroxy-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center .

As a Senior Application Scientist specializing in aromatic substitution chemistry, I have structured this guide to address the specific bottlenecks associated with the synthesis of 4-Bromo-3-hydroxy-2-nitrobenzoic acid .

This is a deceptively difficult synthesis. You are attempting to introduce a nitro group into a sterically crowded position (C2) that is "sandwiched" between a carboxylic acid (C1) and a hydroxyl group (C3), while a bromine atom blocks the para-position (C4). Standard nitration protocols often fail here, yielding the thermodynamic C6-isomer or causing decarboxylation.

This guide prioritizes regiocontrol and yield optimization .

Part 1: The Diagnostic Dashboard

Before modifying your protocol, verify your current failure mode.

Symptom Probable Cause Immediate Action
Major Product is Isomer (NMR shows para-coupling)Regioselectivity Failure. You likely used standard mixed acid (H₂SO₄/HNO₃), which favors the less hindered C6 position.Switch to Method B (Acetyl Nitrate) to exploit the ortho-effect.
Low Yield / Black Tar Oxidative Decomposition. The reaction temperature spiked, or the phenol ring was oxidized.Cool to -10°C. Phenols are electron-rich; they nitrate too fast.
Loss of Carboxyl Group (Product is nitrophenol)Decarboxylation. Acid concentration was too high or temperature > 0°C.Buffer the system. Avoid concentrated H₂SO₄ if possible.
Product won't precipitate Solubility Issue. The 2-nitro group forms strong H-bonds with the -OH and -COOH, increasing organic solubility.Salting out. Use saturated NaCl or adjust pH to exactly 1-2 during workup.

Part 2: Critical Process Parameters (The "Why" & "How")

The Core Challenge: Kinetic vs. Thermodynamic Control
  • The Trap: In 4-bromo-3-hydroxybenzoic acid, the C6 position is sterically open. Standard electrophilic aromatic substitution (SEAr) using sulfuric acid will predominantly nitrate at C6 (Thermodynamic product).

  • The Solution: To hit C2 (the "sandwiched" position), you must utilize the Ortho-Effect . By using Acetyl Nitrate (generated in situ with Acetic Anhydride), the nitrating species coordinates with the phenolic hydroxyl group, delivering the nitro group intramolecularly to the C2 position.

Protocol A: The Regioselective Route (Recommended)

Use this method to maximize the 2-nitro isomer ratio.

Reagents:

  • Starting Material (SM): 4-Bromo-3-hydroxybenzoic acid (1.0 eq)

  • Solvent: Acetic Anhydride (Ac₂O) (5.0 vol)

  • Reagent: Fuming Nitric Acid (>90%) (1.05 eq)

  • Catalyst: Glacial Acetic Acid (0.5 vol)

Step-by-Step Workflow:

  • Preparation of Acetyl Nitrate (The "Hot" Step):

    • Cool Acetic Anhydride to -10°C in a salt/ice bath.

    • Slowly add Fuming HNO₃ dropwise.

    • CRITICAL: Maintain temp < 0°C. This reaction is exothermic. Acetyl nitrate is unstable above 60°C (Explosion Risk).

  • Substrate Addition:

    • Dissolve/suspend the SM in Glacial Acetic Acid.

    • Add the SM solution to the Acetyl Nitrate mixture slowly, maintaining internal temp between -10°C and -5°C .

  • Reaction Monitoring:

    • Stir at -5°C for 2–4 hours.

    • Monitor via HPLC/TLC. Look for the disappearance of SM. Do not over-stir, or you risk dinitration.

  • Quench & Workup:

    • Pour the reaction mixture onto crushed ice (10x volume).

    • Stir vigorously for 30 mins to hydrolyze excess Ac₂O to AcOH.

    • The product should precipitate as a yellow solid.

    • Troubleshooting: If no solid forms, extract with Ethyl Acetate, wash with Brine (3x) to remove Acetic Acid, dry over Na₂SO₄, and concentrate.

Part 3: Visualization of the Pathway

The following diagram illustrates the competition between the C2 and C6 positions and how the choice of conditions dictates the path.

NitrationPathways Start Starting Material: 4-Bromo-3-hydroxybenzoic acid ConditionA Condition A: Mixed Acid (H2SO4 + HNO3) High Ionic Strength Start->ConditionA Standard SEAr ConditionB Condition B: Acetyl Nitrate (Ac2O + HNO3) Coordination Mechanism Start->ConditionB Directed SEAr IntermediateA Transition State A: Sterics dominate Attack at open C6 ConditionA->IntermediateA IntermediateB Transition State B: H-Bond Coordination Attack at hindered C2 ConditionB->IntermediateB Product6 Major Product (Wrong Isomer): 4-Bromo-3-hydroxy-6-nitrobenzoic acid IntermediateA->Product6 Kinetic & Thermodynamic Favorability Product2 Target Product (Correct Isomer): This compound IntermediateB->Product2 Chelation Control

Caption: Divergent synthesis pathways showing how Acetyl Nitrate facilitates the "Ortho-Effect" to access the sterically hindered C2 position.

Part 4: Purification & Isolation (The Cleanup)

Even with Method B, you will likely have 5–15% of the C6-isomer. Separation is critical for pharmaceutical applications.

Purification Protocol:

  • Crude Isolation: Filter the quenched ice slurry.

  • Reslurry: Suspend the crude yellow solid in Water:Methanol (9:1) .

  • pH Swing (The "Purification Hack"):

    • Adjust pH to 8.0 using saturated NaHCO₃ (Dissolves both isomers).

    • Slowly acidify with 1N HCl.

    • The 3-hydroxy-6-nitro isomer often precipitates first (higher pKa, less intramolecular H-bonding). Filter this off if observed.

    • Continue acidifying to pH 1–2 to precipitate the 3-hydroxy-2-nitro target (which is stabilized by intramolecular H-bonding between Nitro/OH/COOH).

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water .

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use concentrated H₂SO₄ as the solvent to save money? A: No. Sulfuric acid is a "non-coordinating" solvent that amplifies steric repulsion. In H₂SO₄, the -COOH and -OH groups are protonated or heavily solvated, making the "sandwiched" C2 position inaccessible. You will get >90% of the C6-isomer [1].

Q: My reaction mixture turned black and fumed. What happened? A: You experienced a "runaway nitration." Phenols are highly activated. If you add HNO₃ too fast or at room temperature, the ring oxidizes to quinones and tars. Always keep T < 0°C during addition [2].

Q: Why is the yield only 40-50% even with the correct method? A: This is intrinsic to the steric strain. The C2 position is electronically favorable (ortho to OH) but sterically terrible. 40-50% is actually a good yield for this specific substitution pattern. Focus on recovering unreacted starting material if possible, rather than forcing the reaction to completion (which increases byproducts).

Q: The product is oiling out instead of crystallizing. A: This is common with nitro-salicylic acid derivatives due to low melting points and impurities.

  • Fix: Decant the aqueous layer.[1] Dissolve the oil in minimal hot Ethanol. Add water dropwise until cloudy. Seed with a pure crystal (if available) and scratch the glass. Let it sit in the fridge overnight.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Explains the mechanism of Acetyl Nitrate vs. Mixed Acid regioselectivity).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling fuming nitric acid and phenol nitration safety).

  • Lamanec, T. R., et al. (2012). "Process Development of a MEK Inhibitor." Organic Process Research & Development. (Describes analogous nitration challenges in highly substituted benzoic acids).

  • Patent WO2003077914. "Benzamide derivatives as MEK inhibitors." (Contains representative procedures for synthesizing nitrated benzoic acid intermediates).

Sources

Technical Support Center: Purification of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REC-774-BNHB[1]

Introduction: The Purification Challenge

Welcome to the technical support hub for 4-Bromo-3-hydroxy-2-nitrobenzoic acid . This compound is a highly functionalized scaffold, often serving as a critical intermediate in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and specific kinase inhibitors.

Why this is difficult: The 1,2,3,4-substitution pattern creates significant steric strain. The presence of three distinct functional groups—a carboxylic acid (acidic), a phenol (weakly acidic/oxidizable), and a nitro group (electron-withdrawing)—creates a "solubility paradox" where the molecule is too soluble in polar organics (leading to oiling out) and too insoluble in water. Furthermore, the ortho-nitro group can facilitate decarboxylation if heated excessively.

This guide prioritizes purity over yield in the first pass, utilizing a "Dual-Stage" purification strategy: an Acid-Base Swing followed by Polishing Recrystallization.

Module 1: Solvent Selection & Solubility Profile

The "Golden" Solvent Systems

Based on the polarity profile of nitro-hydroxy-benzoic acids, single solvents rarely suffice. We recommend the following binary systems.

Solvent SystemRatio (v/v)RoleBest For
Ethanol / Water 3:1 to 1:1 Primary General removal of polar byproducts and inorganic salts. Safest starting point.
Glacial Acetic Acid / Water 4:1 Secondary Excellent for removing non-polar brominated impurities. Warning: Harder to dry.
Ethyl Acetate / Hexane 1:2 Alternative Use only if the compound "oils out" in aqueous alcohols. Good for removing tarry residues.
Solubility Logic (Mechanism)
  • Ethanol: Solubilizes the organic scaffold via the aromatic ring and the nitro group.

  • Water: Acts as the "anti-solvent." As the solution cools, the hydrophobic bromine atom drives the molecule out of the water-rich phase, forcing crystallization.

  • Temperature Sensitivity: The 2-nitro group destabilizes the carboxylic acid. Do not exceed 75°C during dissolution to prevent decarboxylation.

Module 2: The Purification Protocol (Step-by-Step)

Stage 1: The Acid-Base Swing (Pre-Purification)

Crucial Step: Before recrystallization, you must remove non-acidic impurities (e.g., decarboxylated bromophenols) that will co-crystallize.

  • Dissolution: Suspend crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) . Stir until effervescence stops.

    • Why: The carboxylic acid forms a water-soluble salt. Non-acidic impurities remain insoluble.

  • Filtration: Filter the turbid solution through a Celite pad to remove insoluble tars/solids.

  • Precipitation: Slowly acidify the filtrate with 2N HCl to pH 1–2 while stirring vigorously.

  • Collection: Filter the precipitated solid. Wash with cold water. Dry partially.[2]

Stage 2: Polishing Recrystallization

Target Purity: >98%[3][4]

  • Setup: Place the semi-dried solid in a flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (95%) at a ratio of 5 mL per gram of solid. Heat to 60–70°C.

    • Note: If solid remains, add Ethanol in 1 mL increments until clear.

  • Anti-Solvent Addition: Remove heat source. While the solution is still hot, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification: Add 1–2 drops of Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the pale yellow crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: The solution is cooling too fast, or the water concentration is too high, pushing the hydrophobic bromo-compound out as a liquid before it can organize into a lattice. The Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a small amount of Ethanol (5–10% of total volume) to increase solubility.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at 40°C.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Issue 2: "The crystals are pink or reddish."

Diagnosis: Phenolic oxidation. The 3-hydroxy group is susceptible to oxidation, forming quinone-like impurities. The Fix:

  • Perform the recrystallization with Activated Carbon (Charcoal) .

    • Protocol: After dissolving in hot ethanol (Step 2 above), add 5 wt% activated carbon. Stir for 5 mins. Filter hot through Celite. Then proceed to add water.

  • Work under an inert atmosphere (Nitrogen/Argon) if possible.

Issue 3: "I have low recovery yield (<50%)."

Diagnosis: The compound is too soluble in the mother liquor (Ethanol/Water mix). The Fix:

  • Collect the mother liquor and reduce volume by 50% using a rotary evaporator. Cool again to harvest a "second crop."

  • Warning: The second crop is usually less pure. Keep it separate from the first crop.

Issue 4: "NMR shows a regioisomer impurity (e.g., 6-bromo isomer)."

Diagnosis: Isomers often have identical solubility profiles. Recrystallization is inefficient for separating 1:1 mixtures. The Fix:

  • Switch to Glacial Acetic Acid recrystallization. The slight difference in crystal packing density between isomers is often amplified in acetic acid compared to ethanol.

Module 4: Visualization & Logic Flow

Workflow: The Decision Matrix

This diagram illustrates the logical path for purifying this compound based on crude purity and observed behavior.

PurificationLogic Start Crude 4-Bromo-3-hydroxy- 2-nitrobenzoic Acid CheckPurity Is Crude Purity >90%? Start->CheckPurity AcidBase Perform Acid-Base Swing (NaHCO3 -> Filter -> HCl) CheckPurity->AcidBase No (<90%) RecrystChoice Select Solvent System CheckPurity->RecrystChoice Yes (>90%) AcidBase->RecrystChoice EtOHWater Ethanol / Water (Standard) RecrystChoice->EtOHWater General Purity AcOH Glacial Acetic Acid (For Isomer Removal) RecrystChoice->AcOH Isomer Issues Observation Observe Cooling Phase EtOHWater->Observation AcOH->Observation Success Crystals Formed (Filter & Dry) Observation->Success Cloudy -> Crystals OilingOut Oiling Out Occurs Observation->OilingOut Liquid Droplets FixOil Reheat + Add EtOH + Seed OilingOut->FixOil FixOil->Observation Retry Slow Cool

Caption: Decision matrix for selecting the optimal purification route based on crude quality and experimental observations.

References

  • Papenfuhs, T. (1986). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office, EP 0206635 A1. Link

    • Relevance: Establishes the foundational chemistry for nitro-hydroxy-benzoic acid scaffolds and the acid-base extraction methodology.
  • Laine, D. et al. (2010). Process for the preparation of Eltrombopag and intermediates. World Intellectual Property Organization, WO2010114975. Link

    • Relevance: details the handling and purification of brominated hydroxy-nitro intermediates in the context of pharmaceutical synthesis.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid. Link

    • Relevance: Provides analogous solubility data and purification logic for bromo-hydroxy-acid systems.

Disclaimer: This guide is intended for qualified research personnel. This compound is a chemical intermediate; consult the Safety Data Sheet (SDS) for specific hazards regarding skin contact and thermal stability before handling.

Sources

solubility issues of 4-Bromo-3-hydroxy-2-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 4-Bromo-3-hydroxy-2-nitrobenzoic acid. As researchers and drug development professionals, we understand that unexpected experimental behavior, such as poor solubility, can be a significant bottleneck. This document is structured not as a rigid manual, but as a direct Q&A with a senior application scientist. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design. The challenges with this molecule's solubility stem from a complex interplay of its functional groups, which we will dissect and overcome together.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having significant trouble dissolving this compound. Why is this compound so poorly soluble in common organic solvents?

This is the most common query we receive. The solubility behavior of this molecule is a direct consequence of its multifunctional chemical architecture. Let's break it down:

  • The Aromatic Core & Halogen: The benzene ring itself is hydrophobic, and the bromo-substituent further increases the molecular weight and non-polar surface area.

  • The Polar Triad (Carboxyl, Hydroxyl, Nitro): You have three highly polar, hydrogen-bonding capable groups.

    • The carboxylic acid (-COOH) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.

    • The nitro group (-NO₂) is a very strong electron-withdrawing group with a large dipole moment, contributing significantly to intermolecular polarity.[1][2]

The paradox is that these polar groups can engage in powerful intramolecular and intermolecular hydrogen bonding. This creates a stable crystal lattice structure where the molecules are "happier" interacting with each other than with solvent molecules. Overcoming this high lattice energy is the primary challenge for dissolution.

To visualize this conflict:

G cluster_forces Intermolecular & Intramolecular Forces cluster_outcome Resulting Properties Molecule This compound H_Bond Strong H-Bonding (-COOH, -OH) Molecule->H_Bond Dipole Strong Dipole-Dipole (-NO2) Molecule->Dipole Hydrophobic Hydrophobic Effects (Aromatic Ring, -Br) Molecule->Hydrophobic Lattice High Crystal Lattice Energy H_Bond->Lattice favors self-association Dipole->Lattice favors self-association Solubility Poor Solubility Hydrophobic->Solubility limits interaction with polar solvents Lattice->Solubility requires high energy to overcome

Caption: Interplay of forces governing the solubility of the target molecule.

Q2: What is the recommended starting solvent for dissolving this compound?

Based on its structure, polar aprotic solvents are typically the most effective choice.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) . It is an excellent solvent for compounds with multiple hydrogen bonding sites. For a related compound, 4-Bromo-3-hydroxybenzoic acid, DMSO is a confirmed solvent.[3][4]

Secondary Recommendations:

  • N,N-Dimethylformamide (DMF)

  • Acetone: A moderately polar aprotic solvent that can be effective.[5]

  • Acetonitrile: Another common polar aprotic solvent used for similar compounds.[5][6]

Less Recommended:

  • Alcohols (Methanol, Ethanol): While polar and protic, they may not be as effective as DMSO or DMF in breaking the strong crystal lattice. The solubility of nitro-derivatives of benzoic acid in alcohols is generally good but can decrease with additional substitutions.[6]

  • Ethers (THF, Diethyl Ether): Generally poor choices due to their lower polarity.[7]

  • Non-polar Solvents (Toluene, Hexane): Ineffective. Aromatic nitro compounds are typically soluble in organic solvents but not non-polar ones.[1][7]

Solvent Selection Guide (Predicted)
Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh Excellent H-bond acceptors, effectively solvate the polar groups and disrupt the crystal lattice.
Acetone, AcetonitrileModerate to HighGood polarity to interact with the functional groups, but less powerful than DMSO/DMF.[5]
Polar Protic Methanol, EthanolModerateCan H-bond, but also compete with intramolecular H-bonds. Generally effective for substituted benzoic acids.[6]
Ethers THF, Diethyl EtherLowInsufficient polarity to overcome the strong intermolecular forces.[7]
Chlorinated Dichloromethane (DCM)Low to Very LowThe solubility of nitrobenzoic acids in DCM is significantly lower than in polar aprotic solvents or alcohols.[6]
Non-Polar Toluene, HexanesInsoluble "Like dissolves like" principle; these solvents cannot interact favorably with the highly polar functional groups.[1][5]

Troubleshooting Protocols

Q3: I've tried DMSO and the compound is still not dissolving. What is the step-by-step protocol to ensure complete dissolution?

If you are facing issues even with a suitable solvent, the problem often lies in the technique. Follow this validated protocol for optimal results.

Caption: Step-by-step workflow for dissolving challenging compounds.

Detailed Experimental Protocol:

  • Preparation:

    • Ensure your this compound is a fine powder. If it's crystalline, gently grind it with a mortar and pestle to increase surface area.

    • Use anhydrous, high-purity grade solvent (e.g., DMSO ≥ 99.9%). Water contamination can significantly alter solubility.

  • Initial Attempt (Room Temperature):

    • To a clean, dry glass vial, add the desired volume of solvent (e.g., 1 mL of DMSO).

    • Add the accurately weighed compound to the solvent.

    • Cap the vial and vortex vigorously for 2-3 minutes. If not fully dissolved, place on a magnetic stirrer for 10-15 minutes.

  • Assisted Dissolution - Heat:

    • CAUTION: Aromatic nitro compounds can be heat-sensitive. Do not overheat.

    • Gently warm the vial in a water bath or on a hot plate set to 40-50°C.

    • Continue stirring or periodically vortex while warming. Many compounds exhibit significantly increased solubility with a modest temperature increase.[6]

  • Assisted Dissolution - Sonication:

    • If heating is ineffective or undesirable, place the sealed vial in a bath sonicator.

    • Sonicate for 15-20 minutes. The ultrasonic waves provide energy to break apart the crystal lattice, a technique often recommended for preparing solutions of poorly soluble compounds.[3]

  • Final Check:

    • After the procedure, hold the vial against a light source to check for any undissolved particulates. A fully dissolved solution should be completely clear (though it may be colored).

Q4: Can I use a basic solution to dissolve the compound? What are the risks?

Yes, this is a very effective chemical strategy, but you must understand its implications for your downstream application.

The Chemistry: this compound has two acidic protons: one on the carboxylic acid group (pKa ~2-3) and one on the phenolic hydroxyl group (pKa ~7-8). The nitro group's electron-withdrawing nature increases the acidity of both.[8]

Adding a mild base (e.g., sodium bicarbonate, NaHCO₃) will deprotonate the more acidic carboxylic acid. Adding a stronger base (e.g., sodium hydroxide, NaOH, or sodium carbonate, Na₂CO₃) will deprotonate both the carboxylic acid and the hydroxyl group.

R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂ R-OH + NaOH → R-O⁻Na⁺ + H₂O

The resulting salt (anion) is an ionic species and will be vastly more soluble in polar solvents, especially water, than the neutral parent acid.

Protocol for pH-Mediated Dissolution:

  • Suspend the compound in your chosen solvent (e.g., a water/ethanol mixture).

  • Add a 1 M solution of a suitable base (e.g., NaHCO₃ or NaOH) dropwise while stirring.

  • Continue adding the base until the solid completely dissolves. The solution should become clear.

  • Crucial Consideration: Your compound is now in its salt form. This may alter its biological activity, reactivity, or chromatographic behavior. If you need the neutral form for your reaction, you must re-acidify the solution later to precipitate the compound, which can then be extracted into an organic solvent.

When to Use This Method:

  • Ideal for creating aqueous stock solutions for biological assays.

  • Useful in workup procedures where you want to separate it from non-acidic impurities.[9]

When to Avoid:

  • If your subsequent reaction is sensitive to base or water.

  • If you need the compound in its neutral, protonated state for the experiment.

References

  • Physical properties of nitro compounds. (n.d.). CHEM-GUIDE. Retrieved from [Link]

  • Nitrobenzene. (n.d.). Solubility of Things. Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29). National Institute of Technology, Srinagar. Retrieved from [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved from [Link]

  • The Paradox of Benzoic Acid: Why It Struggles to Dissolve in Water. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9). ResearchGate. Retrieved from [Link]

  • 20.4: Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-Bromo-3-hydroxy-2-nitrobenzoic Acid Against Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3-hydroxy-2-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential in the synthesis of novel pharmaceutical agents and advanced materials. However, its utility is often hampered by a propensity to undergo decarboxylation, leading to the formation of 2-bromo-6-nitrophenol and the loss of the crucial carboxylic acid moiety. This guide provides an in-depth analysis of the underlying causes of this instability and offers practical, field-tested strategies to mitigate unwanted decarboxylation during storage and reaction.

Understanding the Mechanism of Decarboxylation

The susceptibility of this compound to decarboxylation is a direct consequence of its electronic and steric environment. The molecule is a derivative of salicylic acid, which is known to decarboxylate, particularly when heated. The presence of a hydroxyl group ortho to the carboxylic acid is a key structural feature that facilitates this reaction.

The generally accepted mechanism for the decarboxylation of salicylic acid derivatives involves the formation of a cyclic intermediate. The acidic proton of the carboxylic acid can be transferred to the carbonyl oxygen of the same group, and the hydroxyl proton can interact with the carbonyl carbon. However, a more favorable pathway involves the formation of a zwitterionic intermediate, which then breaks down to release carbon dioxide. The rate of this reaction is influenced by the nature of the other substituents on the aromatic ring.

In the case of this compound, the presence of the strongly electron-withdrawing nitro group at the 2-position significantly enhances the acidity of the carboxylic acid, making it a better leaving group. While electron-donating groups generally increase the rate of decarboxylation in salicylic acids by stabilizing the transition state, the unique substitution pattern of this molecule presents a complex case.[1][2][3]

Here is a diagram illustrating the proposed decarboxylation pathway:

Caption: Proposed decarboxylation of this compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decarboxylate?

A1: While the exact decarboxylation temperature is not well-documented in the literature, related compounds like 2-nitrobenzoic acid and 4-nitrobenzoic acid have reported decarboxylation temperatures of 180°C and >240°C, respectively.[4] Given the salicylic acid-like structure of this compound, which promotes decarboxylation, it is reasonable to assume that it will be less thermally stable than 4-nitrobenzoic acid. We recommend avoiding prolonged heating above 80°C.

Q2: How should I store this compound to prevent degradation?

A2: Proper storage is crucial for maintaining the integrity of this compound. We recommend storing it at 2-8°C in a tightly sealed container to protect it from moisture and light.[5] For long-term storage, temperatures of -20°C are advisable.[6]

Q3: Can the choice of solvent influence the rate of decarboxylation?

A3: Absolutely. Polar, protic solvents can facilitate the proton transfer steps involved in the decarboxylation mechanism. Basic solvents like quinoline have been shown to facilitate the decarboxylation of substituted salicylic acids.[1][7] For reactions, consider using aprotic solvents with lower polarity, such as toluene, dioxane, or tetrahydrofuran (THF), whenever the reaction chemistry allows.

Q4: I am performing an amide coupling reaction. What conditions should I use to avoid decarboxylation?

A4: Amide coupling reactions often require elevated temperatures and basic conditions, both of which can promote decarboxylation. To minimize this side reaction, we recommend using coupling reagents that are effective at or below room temperature, such as HATU, HBTU, or EDC/HOBt. If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine or pyridine. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Troubleshooting Guides

Issue 1: Significant Decarboxylation Observed During an Esterification Reaction

Scenario: You are attempting to synthesize the methyl ester of this compound using methanol and a strong acid catalyst (e.g., sulfuric acid) at reflux, but you are observing a significant amount of the decarboxylated product, 2-bromo-6-nitrophenol.

Root Cause Analysis: The combination of high temperature and a strong acid catalyst is creating ideal conditions for decarboxylation.

Recommended Solution:

  • Modify the Reaction Conditions:

    • Lower the Temperature: Instead of refluxing, perform the reaction at a lower temperature (e.g., 40-50°C) for a longer period.

    • Alternative Esterification Methods:

      • Mitsunobu Reaction: This reaction proceeds at or below room temperature and under neutral conditions. Use triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an aprotic solvent like THF.

      • Alkyl Halide with a Weak Base: Convert the carboxylic acid to its carboxylate salt using a mild, non-nucleophilic base like cesium carbonate or potassium carbonate, and then react it with methyl iodide or methyl tosylate in a solvent like DMF or acetonitrile at room temperature.

Experimental Protocol: Mild Esterification using Methyl Iodide

  • Dissolve 1 equivalent of this compound in anhydrous DMF.

  • Add 1.1 equivalents of anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.2 equivalents of methyl iodide dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Issue 2: Decomposition of the Starting Material During a Nucleophilic Aromatic Substitution (SNAr) Reaction

Scenario: You are trying to displace the bromine atom with a nucleophile (e.g., an amine or thiol) using a strong base like sodium hydride or potassium tert-butoxide at elevated temperatures, but you are primarily recovering the decarboxylated starting material.

Root Cause Analysis: The combination of a strong base and high temperature is leading to rapid decarboxylation. The strong base deprotonates the carboxylic acid, forming a carboxylate that is still susceptible to decarboxylation, especially at high temperatures.

Recommended Solution:

  • Protect the Carboxylic Acid: Before attempting the SNAr reaction, protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) using one of the mild methods described in the previous section. The ester group is much more stable to the reaction conditions.

  • Use a Milder Base and Lower Temperature: If possible, use a weaker base like potassium carbonate or cesium carbonate and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Deprotection: After the SNAr reaction is complete, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, depending on the stability of the rest of the molecule.

Workflow for SNAr with a Protected Carboxylic Acid:

SNAr_Workflow start 4-Bromo-3-hydroxy- 2-nitrobenzoic acid esterification Mild Esterification (e.g., MeI, K2CO3 in DMF) start->esterification protected_intermediate Methyl 4-bromo-3-hydroxy- 2-nitrobenzoate esterification->protected_intermediate snar SNAr Reaction (Nucleophile, mild base, heat) protected_intermediate->snar snar_product Substituted Ester Intermediate snar->snar_product hydrolysis Ester Hydrolysis (e.g., LiOH in THF/H2O or HCl in Dioxane) snar_product->hydrolysis final_product Final Product hydrolysis->final_product

Caption: A workflow for performing SNAr reactions while avoiding decarboxylation.

Preventative Strategies: A Comparative Overview

StrategyAdvantagesDisadvantagesBest For
Low Temperature Reactions Simple to implement, avoids the need for additional reaction steps.May lead to slow reaction rates, not always feasible.Reactions with low activation energies.
Use of Aprotic, Non-basic Solvents Reduces the rate of proton transfer-mediated decarboxylation.May not be suitable for all reaction types due to solubility or reactivity constraints.General handling and reactions where solvent choice is flexible.
Mild Coupling Reagents Allows for reactions to be carried out at or below room temperature, under neutral or mildly basic conditions.Can be more expensive than traditional reagents.Amide and ester formations.
Protection of the Carboxylic Acid Provides the most robust protection against decarboxylation under a wide range of conditions.Adds two steps (protection and deprotection) to the synthesis, which can lower the overall yield.Reactions requiring harsh conditions (e.g., strong bases, high temperatures).

References

  • Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry.
  • KINETICS AND MECHANISM OF THE DECARBOXYLATION OF SALICYLIC ACIDS. RSC Publishing.
  • Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene. Canadian Journal of Chemistry.
  • Decarboxylation of Salicylic acid. Chemistry Stack Exchange.
  • Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures.
  • NITROBENZOIC ACID.
  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
  • 4-Nitrobenzoic acid. Wikipedia.
  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess.
  • 4-Nitrobenzoic acid 98 62-23-7. Sigma-Aldrich.
  • 4-Bromo-3-nitrobenzoic acid 95 6319-40-0. Sigma-Aldrich.
  • 4-Bromo-3-hydroxybenzoic acid | Histidine Decarboxylase Inhibitor. MedChemExpress.

Sources

Technical Support Center: Optimizing Nitration of 4-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 4-bromo-3-hydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your experiments. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to help you quickly identify and solve specific problems you may encounter during the nitration of 4-bromo-3-hydroxybenzoic acid.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the nitration of 4-bromo-3-hydroxybenzoic acid, but I obtained a very low yield of the expected 4-bromo-5-hydroxy-2-nitrobenzoic acid. What could be the reasons, and how can I improve it?

Answer:

A low yield in this nitration reaction can stem from several factors, primarily related to the generation and stability of the electrophile (the nitronium ion, NO₂⁺) and the reactivity of the starting material.

Probable Causes & Solutions:

  • Insufficient Nitronium Ion Generation: The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Solution: Ensure you are using concentrated acids. The presence of water can hinder the formation of the nitronium ion.[1] If you are using a 70% nitric acid solution, for instance, using concentrated sulfuric acid as a solvent and dehydrating agent is crucial.[2]

  • Inadequate Temperature Control: Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and decomposition of the desired product.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating mixture.[3] Use an ice-salt bath for efficient cooling.

  • Improper Reagent Addition: Adding the nitrating mixture too quickly can cause localized overheating, leading to the formation of byproducts.[1]

    • Solution: Add the pre-cooled nitrating mixture dropwise to the solution of 4-bromo-3-hydroxybenzoic acid in concentrated sulfuric acid with vigorous stirring.[1]

  • Substrate Purity: Impurities in the starting 4-bromo-3-hydroxybenzoic acid can interfere with the reaction.

    • Solution: Ensure your starting material is of high purity. Recrystallize if necessary.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several products. How can I improve the regioselectivity of the nitration?

Answer:

The formation of multiple isomers is a common challenge in the nitration of substituted aromatic rings. The directing effects of the substituents on the ring determine the position of the incoming nitro group. In 4-bromo-3-hydroxybenzoic acid, we have three substituents to consider:

  • -OH (hydroxyl): A strongly activating, ortho, para-director.

  • -Br (bromo): A deactivating, ortho, para-director.

  • -COOH (carboxylic acid): A deactivating, meta-director.[4]

The interplay of these directing effects governs the regioselectivity. The hydroxyl group, being a powerful activator, will primarily direct the incoming electrophile.

Probable Causes & Solutions:

  • Steric Hindrance: The position ortho to the bulky bromine atom and the carboxylic acid group might be sterically hindered, disfavoring substitution at that site.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes reduce selectivity. Strict adherence to low temperatures is key.[3]

    • Solvent: The choice of solvent can influence the regioselectivity. While concentrated sulfuric acid is common, exploring other solvent systems like acetic anhydride has been reported in some nitration procedures.[2]

To enhance the formation of the desired isomer, consider the following:

  • Strict Temperature Control: As mentioned, maintain a consistently low temperature.

  • Slow Reagent Addition: This ensures a controlled reaction rate and minimizes side reactions.

  • Purification: If multiple isomers are unavoidable, they will need to be separated. Column chromatography is a common method for purifying the desired product from its isomers.

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

Question: I have mixed my reagents, but the reaction does not seem to be starting, or the conversion is extremely slow. What could be wrong?

Answer:

A sluggish or non-starting reaction is often due to issues with the activation of the nitrating agent or the deactivation of the aromatic ring.

Probable Causes & Solutions:

  • Presence of Water: Water can quench the nitronium ion, effectively stopping the reaction.[1]

    • Solution: Use anhydrous reagents and glassware. Ensure your concentrated acids have not absorbed atmospheric moisture.

  • Highly Deactivated Ring: The combination of a bromo and a carboxylic acid group deactivates the aromatic ring, making it less nucleophilic and slower to react.[5]

    • Solution: While low temperatures are crucial for selectivity, if the reaction is too slow, a slight and carefully controlled increase in temperature (e.g., to 10-15°C) after the initial addition might be necessary. Monitor the reaction closely by TLC.

  • Insufficient Acid Catalyst: Sulfuric acid acts as a catalyst to generate the nitronium ion.

    • Solution: Ensure the correct stoichiometric ratio of sulfuric acid to nitric acid is used. A common mixture is a 1:1 ratio of concentrated nitric acid to concentrated sulfuric acid.

II. Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions regarding the nitration of 4-bromo-3-hydroxybenzoic acid.

Q1: What is the expected major product of the nitration of 4-bromo-3-hydroxybenzoic acid and why?

A1: The major product is expected to be 4-bromo-3-hydroxy-2-nitrobenzoic acid and/or 4-bromo-3-hydroxy-6-nitrobenzoic acid . This is due to the powerful ortho, para-directing effect of the hydroxyl (-OH) group, which is the strongest activating group on the ring. The nitro group will preferentially add to the positions ortho to the hydroxyl group. The carboxylic acid is a meta-director and the bromine is an ortho, para-director, but their influence is secondary to the hydroxyl group.[6]

Q2: What are the critical safety precautions for this nitration reaction?

A2: Nitration reactions are potentially hazardous and must be performed with extreme caution.[7]

  • Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[7] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Runaway reactions are a serious risk. Always perform the reaction in a fume hood with proper ventilation and have an ice bath ready for emergency cooling.[7]

  • Formation of Toxic Gases: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is reddish-brown and has a sharp odor.[7] Adequate ventilation is essential.

  • Quenching: Quenching the reaction mixture by pouring it onto ice must be done slowly and carefully to control the release of heat and potential splashing of corrosive materials.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.

  • Procedure: Periodically take a small aliquot of the reaction mixture, quench it carefully in a small amount of ice-water, and extract with a suitable organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate alongside a spot of the starting material.

  • Eluent System: A mixture of hexane and ethyl acetate with a small amount of acetic acid is often a good starting point for the eluent.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding.

Q4: What is the best way to purify the final product?

A4: The purification strategy depends on the purity of the crude product.

  • Recrystallization: If the crude product is relatively clean and crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[1]

  • Column Chromatography: If the reaction yields a mixture of isomers or significant impurities, column chromatography on silica gel is the preferred method for separation.

III. Experimental Protocols & Data

Optimized Nitration Protocol

This protocol is a general guideline. You may need to adjust quantities and reaction times based on your specific experimental goals.

Materials:

  • 4-bromo-3-hydroxybenzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Keep this mixture cooled.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve 4-bromo-3-hydroxybenzoic acid in a minimal amount of concentrated sulfuric acid, also cooled in an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-bromo-3-hydroxybenzoic acid. Maintain the internal temperature of the reaction mixture between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), monitoring its progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: Dry the crude product. For further purification, recrystallize from an ethanol/water mixture.

Parameter Recommended Condition Rationale
Temperature 0-5°CMinimizes side reactions and decomposition.[3]
Nitrating Agent 1:1 mixture of conc. HNO₃ and conc. H₂SO₄Ensures efficient generation of the nitronium ion.
Addition Rate Slow, dropwisePrevents localized overheating and improves selectivity.[1]
Solvent Concentrated H₂SO₄Acts as both a solvent and a dehydrating agent.[2]
Visualizing the Process: Reaction Workflow

NitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nm prep_sm Dissolve Starting Material (4-bromo-3-hydroxybenzoic acid in H₂SO₄) start->prep_sm react Combine and React (0-5°C) prep_nm->react prep_sm->react monitor Monitor with TLC react->monitor Periodically quench Quench on Ice monitor->quench Reaction Complete filtrate Filter and Wash quench->filtrate purify Recrystallize or Column Chromatography filtrate->purify end Pure Product purify->end

Caption: Workflow for the nitration of 4-bromo-3-hydroxybenzoic acid.

Regioselectivity Explained

Caption: Directing effects influencing regioselectivity.

IV. References

  • Nitration reaction safety - YouTube. (2024). Retrieved from

  • Nitration Of Benzoic Acid - lp5.geronimo.com.br. (n.d.). Retrieved from

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). Retrieved from

  • Nitration of Benzoic Acid 2017 - Truman ChemLab. (n.d.). Retrieved from

  • Nitration Reaction of Benzoic acid - YouTube. (2023). Retrieved from

  • Nitration of benzoic acid - YouTube. (2021). Retrieved from

  • "optimization of reaction conditions for the nitration of 4-methylbenzoic acid" - Benchchem. (n.d.). Retrieved from

  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Retrieved from

Sources

Technical Support Center: Purification of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3-hydroxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification effectively.

Understanding the Challenge: The Nature of this compound and Its Impurities

This compound is a highly functionalized aromatic carboxylic acid. The presence of a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom on the benzene ring imparts a high degree of polarity and specific reactivity to the molecule. The crude product's impurity profile is intrinsically linked to its synthetic route. A common synthetic pathway involves the nitration of 4-bromo-3-hydroxybenzoic acid.

Anticipated Impurities:

Based on this likely synthesis, the following impurities are commonly encountered:

  • Unreacted Starting Material: 4-Bromo-3-hydroxybenzoic acid.

  • Isomeric Byproducts: Nitration of the aromatic ring can potentially lead to the formation of other isomers, such as 4-Bromo-5-hydroxy-2-nitrobenzoic acid, although the directing effects of the existing substituents favor the desired product.

  • Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.

  • Degradation Products: Harsh reaction conditions can lead to decomposition, resulting in a variety of colored impurities.

  • Residual Acids: Inorganic acids (e.g., sulfuric acid, nitric acid) from the nitration step may be present.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily substance instead of a solid. What should I do?

A1: An oily product often indicates the presence of significant impurities that depress the melting point of your target compound. It could also suggest the presence of residual solvents or water.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like cold hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product while dissolving non-polar impurities.

    • Acid-Base Extraction: Dissolve the oily crude in an appropriate organic solvent (e.g., ethyl acetate) and perform an acid-base extraction. The carboxylic acid will be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate your product.

    • Column Chromatography: If the above methods fail, column chromatography is the most effective way to separate the desired product from a complex mixture.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?

A2: It is common for highly functionalized molecules to not have an ideal single recrystallization solvent. In such cases, a mixed-solvent system is often the best approach.

  • Recommended Solvent Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution and then allow it to cool slowly.

    • Acetic Acid/Water: Similar to the ethanol/water system, glacial acetic acid can be used as the primary solvent, with water as the anti-solvent.[1]

    • Toluene/Hexane: For less polar impurities, dissolving in hot toluene and adding hexane as the anti-solvent can be effective.[2]

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities are common in nitration reactions.

  • Decolorization Technique:

    • During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product).

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Allow the filtrate to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[3]

Troubleshooting Purification by Recrystallization

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Using too much solvent. - Premature crystallization during hot filtration. - The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the funnel and receiving flask are pre-heated before hot filtration. - After crystallization, cool the flask in an ice bath to minimize solubility and maximize crystal formation.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities.- Use a lower boiling point solvent or a mixed solvent system. - Allow the solution to cool more slowly. - Purify the crude product by another method (e.g., column chromatography) before recrystallization.
No Crystals Form - The solution is not saturated. - The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until a faint cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[4] For this compound, a normal-phase silica gel column is recommended.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Due to the polarity of the target compound, a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) may be necessary to ensure good peak shape and prevent tailing. A common starting solvent system for similar compounds is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Add Activated Charcoal (Optional) B->C D Hot Gravity Filtration C->D E Add Hot Water (Anti-solvent) D->E Imp Insoluble Impurities D->Imp Removed F Slow Cooling & Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H Sol Soluble Impurities in Mother Liquor G->Sol Removed I Dry Crystals H->I J Pure this compound I->J

Caption: Workflow for purification by recrystallization.

Column Chromatography Workflow

G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for purification by column chromatography.

References

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • UNT Digital Library. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available from: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. Available from: [Link]

  • The Recrystallization of Benzoic Acid. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • FAMU. Lab Report Recrystallization September 27, 2016. Available from: [Link]

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid? Available from: [Link]

Sources

Technical Support Center: HPLC Analysis of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Peak Tailing & Retention Stability for Nitrobenzoic Acids Assigned Specialist: Senior Application Scientist

Executive Summary: The "Acidic Trap"

Nitrobenzoic acids present a dual challenge in Reversed-Phase HPLC (RP-HPLC): they are highly polar (risking phase collapse in high-aqueous conditions) and strongly acidic (requiring aggressive pH suppression).

The most common failure mode is peak tailing (


) , typically caused by operating near the analyte's 

or secondary interactions with the silica matrix. This guide moves beyond generic troubleshooting to address the specific physicochemical properties of nitro-substituted benzoic acids.
Part 1: The Mechanistic Basis (The "Why")

To fix the tailing, you must understand the ionization behavior. Nitrobenzoic acids are significantly stronger acids than unsubstituted benzoic acid due to the electron-withdrawing nitro group (


).[1]
The Isomer Effect (

Criticality)

You cannot treat all isomers equally. The ortho-isomer is drastically more acidic due to the "Ortho Effect" (inductive proximity and steric inhibition of resonance).

CompoundStructure

(approx.)
Critical pH Limit (pH <

- 2)
2-Nitrobenzoic acid (ortho)

2.17 < 1.0 (Difficult)
3-Nitrobenzoic acid (meta)

3.47 < 1.5
4-Nitrobenzoic acid (para)

3.41 < 1.4

The Tailing Mechanism:

  • Ionization Mismatch: If Mobile Phase pH

    
    
    
    
    
    , the analyte splits between ionized (
    
    
    ) and non-ionized (
    
    
    ) forms.
    
    
    elutes early;
    
    
    elutes late. The result is a broad, tailing peak.
  • Metal Chelation: Carboxylic acids can act as ligands, chelating with trace metals (Fe, Al) in older or lower-quality silica, causing "shark-fin" tailing.

Visualizing the Equilibrium

The following diagram illustrates why pH control is the primary switch for peak symmetry.

Ionization_Mechanism cluster_0 Goal: 99.9% HA Form MobilePhase Mobile Phase pH Equilibrium Equilibrium HA ⇌ H+ + A- MobilePhase->Equilibrium Controls Position HA HA Form (Hydrophobic) Retains Well Sharp Peak Equilibrium->HA Low pH (Suppression) A_minus A- Form (Hydrophilic) Elutes in Void Broad/Split Peak Equilibrium->A_minus High pH (Ionization)

Figure 1: The Henderson-Hasselbalch impact on peak shape. For nitrobenzoic acids, shifting equilibrium toward HA is essential for symmetry.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I am using 0.1% Formic Acid, but the ortho-isomer still tails."
  • Diagnosis: Insufficient pH suppression.

  • Explanation: 0.1% Formic acid typically yields a pH of ~2.7.

    • For p-nitrobenzoic acid (

      
       3.41), this is 
      
      
      
      , which is borderline.
    • For o-nitrobenzoic acid (

      
       2.17), pH 2.7 is above  the 
      
      
      
      . The analyte is >50% ionized. You are analyzing the anion, which interacts with protonated silanols or elutes poorly.
  • Solution: Switch to Phosphate Buffer (pH 2.0) or 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and will drive the pH down to ~2.0, suppressing the ionization of the ortho-isomer.

Scenario B: "My retention times are decreasing with every injection."
  • Diagnosis: Phase Collapse (Dewetting).

  • Explanation: Nitrobenzoic acids are polar.[2][3] To retain them, you likely started with a high-aqueous mobile phase (e.g., 95% Water). If you are using a standard C18 column, the hydrophobic chains "collapse" or mat down to avoid the water, losing surface area.

  • Solution:

    • Immediate Fix: Wash the column with 100% Acetonitrile for 30 mins to "re-wet" the phase.

    • Permanent Fix: Switch to a Polar-Embedded or "Aq" type C18 column (e.g., Agilent Poroshell 120 Aq-C18). These are designed to stay wetted in 100% aqueous conditions [1.2].[4]

Scenario C: "The peak looks like a 'shark fin' (sharp front, long tail)."
  • Diagnosis: Metal Chelation or Silanol Activity.[5]

  • Explanation: The carboxylic acid group is chelating with trace metals in the silica or interacting with free silanols.

  • Solution:

    • Hardware: Ensure you are using "Type B" (High Purity) silica.[5]

    • Mobile Phase: Add a sacrificial chelator? No, that's messy. Instead, increase buffer concentration to 25-50 mM. High ionic strength masks these secondary interaction sites [1.17].

Part 3: The "Gold Standard" Protocol

This method is designed to be robust for all three isomers, prioritizing the suppression of the difficult ortho-isomer.

Methodology: Low-pH Phosphate Suppression

ParameterSettingRationale
Column C18 Polar-Embedded / Aq (e.g., Poroshell 120 Aq-C18, 2.7 µm)Prevents phase collapse in high-aqueous conditions required for polar acid retention [1.2].
Mobile Phase A 20 mM NaH₂PO₄ adjusted to pH 2.0 with H₃PO₄Phosphate provides high buffering capacity at pH 2.0 (its first

is 2.15), perfectly matching the target range [1.15].
Mobile Phase B Acetonitrile (ACN) Sharpens peaks compared to Methanol for aromatic acids.
Flow Rate 0.4 - 0.5 mL/min (for 2.1mm ID)Optimized for efficiency on superficially porous particles.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Gradient 0-5 min: 5% B (Isocratic)5-10 min: 5%

30% B
Initial isocratic hold ensures retention of the most polar isomer (ortho) before elution.

Step-by-Step Preparation:

  • Dissolve: 2.4g of Sodium Phosphate Monobasic (

    
    ) in 950mL HPLC-grade water.
    
  • Adjust: Use concentrated Phosphoric Acid (

    
    ) to titrate the pH down to exactly 2.00 .
    
  • Filter: Filter through a 0.2 µm membrane (Nylon or regenerated cellulose).

  • Equilibrate: Flush column with Mobile Phase A for at least 20 column volumes before first injection to saturate the silica surface.

Part 4: Advanced Diagnostics (Decision Tree)

Use this flow to diagnose persistent tailing issues.

Troubleshooting_Tree Start Start: Peak Tailing > 1.5 Check_pH Is Mobile Phase pH < (pKa - 1.5)? (Target pH 2.0) Start->Check_pH Check_Col Is Column 'Aq' or 'Polar Embedded'? Check_pH->Check_Col Yes Action_pH Action: Lower pH using Phosphate/TFA. Avoid Formic/Acetic. Check_pH->Action_pH No Check_Buffer Is Buffer Conc > 20mM? Check_Col->Check_Buffer Yes Action_Col Action: Switch to Aq-C18. Standard C18 may be dewetted. Check_Col->Action_Col No Action_Buffer Action: Increase Buffer Strength. Masks silanols/metals. Check_Buffer->Action_Buffer No Success System Optimized Check_Buffer->Success Yes

Figure 2: Diagnostic workflow for isolating the root cause of asymmetry.

References
  • Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. (Application Note demonstrating polar-embedded phases for acids). 4[1][6][7][8][9][10][11][12]

  • Agilent Technologies. Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. (Protocol for high-aqueous stability). 3[8][10]

  • BenchChem. A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid. (pKa data and structural analysis). 1

  • BenchChem. Troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid. (General acidic tailing mechanisms). 5[1][8][9][10]

  • University of Pittsburgh. HPLC Troubleshooting Guide: Buffers based on carboxylic acids. (Buffer capacity at low pH). 13[1][7][8][9][10]

Sources

storage conditions to prevent degradation of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Stability of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Executive Summary

You are working with This compound , a densely functionalized aromatic intermediate.[1][2] Its stability is compromised by three competing degradation pathways driven by its specific substitution pattern:

  • Oxidation: The phenolic hydroxyl group (-OH) at position 3 is prone to quinone formation.[2]

  • Photolysis: The nitro group (-NO2) is photosensitive, particularly in solution.[2]

  • Decarboxylation: The ortho-nitro placement (position 2) relative to the carboxylic acid (position 1) creates steric strain and electronic conditions favorable for thermal decarboxylation.[2]

This guide provides the protocols to mitigate these risks.

Part 1: Critical Storage Parameters (The "Why" & "How")

The following table summarizes the mandatory storage conditions based on the chemical moiety responsible for degradation.

ParameterConditionCriticalityChemical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)High The ortho-nitro group destabilizes the carboxylic acid.[1][2] Heat accelerates decarboxylation, releasing CO₂ and leaving 4-bromo-3-nitrophenol contaminants [1].[2]
Light Amber Vials / Foil Critical Nitrobenzoic acids undergo photo-reduction or rearrangement (excited triplet states) under UV/Vis light, causing darkening [2].[1][2]
Atmosphere Argon/Nitrogen High The electron-rich phenolic ring is susceptible to oxidative coupling (dimerization) or quinone formation in the presence of oxygen [3].[2]
Humidity Desiccator (<20% RH) Medium Moisture promotes hydrolytic cleavage if esterified, but primarily causes caking and accelerates oxidative processes on the crystal surface.

Part 2: Degradation Diagnostics (Visual & Analytical)

Use this decision matrix to determine if your batch is compromised.

Visual Indicators
  • Status: Pass

    
     Powder is Off-white to pale yellow.[1][2]
    
  • Status: Warning

    
     Powder turns deep yellow/orange (Surface oxidation).[2]
    
  • Status: Fail

    
     Powder turns Brown/Black or becomes a sticky gum (Significant decarboxylation or quinone polymerization).[2]
    
Analytical Verification (Self-Validating Protocol)

If you suspect degradation, perform this simple TLC (Thin Layer Chromatography) test before committing the material to a reaction:

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Standard: Fresh sample (if available) or 4-Bromo-3-nitrophenol (potential degradant).[1][2]

  • Observation:

    • Single Spot (Rf ~0.3-0.4): Pure Acid.[2]

    • New Spot (Higher Rf): Indicates Decarboxylation (loss of polar -COOH group).[1][2]

    • Baseline Streaking: Indicates Polymerization/Oxidation products.[2]

Part 3: Degradation Pathways & Logic

The diagram below illustrates the specific chemical vulnerabilities of this molecule.

DegradationPathways Compound 4-Bromo-3-hydroxy- 2-nitrobenzoic acid DecarbProduct 4-Bromo-3-nitrophenol (Loss of CO2) Compound->DecarbProduct Thermal Decarboxylation (Ortho-effect) PhotoProduct Nitroso/Radical Species Compound->PhotoProduct Photolysis OxProduct Quinones/Dimers (Brown Color) Compound->OxProduct Oxidative Coupling (Phenolic OH) Heat Heat (>40°C) Heat->Compound Light UV/Vis Light Light->Compound Oxygen Oxygen (Air) Oxygen->Compound

Figure 1: Mechanistic degradation pathways.[1][2] The ortho-nitro group catalyzes thermal decarboxylation, while the phenolic hydroxyl drives oxidative discoloration.[1]

Part 4: Troubleshooting & FAQs

Q1: My powder has turned light pink. Can I still use it?

Diagnosis: This is likely surface oxidation of the phenolic hydroxyl group. Solution:

  • For non-critical reactions (e.g., test scale): It is likely >95% pure. Use as is, but account for a 5% mass excess.

  • For GMP/Critical steps: Perform a Recrystallization .

    • Solvent: Ethanol/Water (9:1).[2]

    • Method: Dissolve at mild heat (50°C max), filter hot (to remove oxidized polymers), and cool slowly. The oxidized impurities usually remain in the mother liquor.

Q2: How do I prepare a stable stock solution?

Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Avoid alcohols for long-term storage as they can form esters with the acid group over time.[1][2]

  • Concentration: Max 50 mM.

  • Aliquot: Do not freeze/thaw the bulk bottle. Aliquot into single-use amber vials.

  • Storage: Store aliquots at -80°C.

  • Validity: Use within 3 months.

Q3: Why is the "Ortho" position of the nitro group so dangerous for stability?

Technical Insight: The nitro group at position 2 is bulky and electron-withdrawing. It twists the carboxylic acid (position 1) out of planarity with the benzene ring, reducing resonance stabilization. This makes the C-C bond connecting the carboxyl group weaker and more susceptible to breaking (decarboxylation) upon heating [4].

Part 5: Storage Decision Tree

Follow this workflow to ensure maximum shelf-life upon receipt of the compound.

StorageWorkflow Start Receive Shipment Check Check Appearance (White/Pale Yellow?) Start->Check Yes Yes Check->Yes No No (Brown/Sticky) Check->No Usage Immediate Use? Yes->Usage Purify Perform Recrystallization (EtOH/H2O) No->Purify Purify->Usage ShortTerm Store at 4°C Amber Vial Desiccator Usage->ShortTerm Yes (<1 week) LongTerm Store at -20°C Under Argon/N2 Double Sealed Usage->LongTerm No (>1 week)

Figure 2: Decision logic for handling incoming shipments and long-term storage.

References

  • Sigma-Aldrich. (n.d.).[1][2] 4-Bromo-3-nitrobenzoic acid Product Specification. Retrieved from (Demonstrates stability profiles of structural analogs).[1][2]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[2][3] (Authoritative text on nitro-group photochemistry).

  • PubChem. (2025).[2][4] 4-Bromo-3-hydroxybenzoic acid Compound Summary. National Library of Medicine.[5] Retrieved from (Data on phenolic oxidation risks).[2]

  • ChemicalBook. (2026).[2] 4-Bromo-3-nitrobenzoic acid Properties and Safety. Retrieved from .[1][2]

Sources

Technical Support Center: Nitrobenzoic Acid Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

In the nitration of benzoic acid, electrophilic aromatic substitution (EAS) rules favor the meta-isomer (~80-90%). However, significant quantities of ortho- (2-nitro) and para- (4-nitro) isomers are generated as impurities. Conversely, the oxidation of nitrotoluenes often yields para-nitrobenzoic acid contaminated with ortho species.

Separating these isomers is notoriously difficult because they share similar boiling points, rendering simple distillation ineffective. This guide provides high-precision troubleshooting for resolving these mixtures by exploiting two specific physicochemical levers: Acidity Differentials (pKa) and Steric-Dependent Solubility .

Module 1: The "Ortho-Cut" (pH-Swing Extraction)

Core Principle: The ortho-effect.[1][2] Unlike meta- and para-isomers, ortho-nitrobenzoic acid exhibits steric inhibition of resonance . The bulky nitro group twists the carboxylate group out of the benzene plane, reducing conjugation and significantly increasing acidity.

IsomerPositionpKa (Approx)Acidity Relative to Benzoic Acid
2-Nitro (Ortho)1,22.17 ~100x Stronger
3-Nitro (Meta)1,33.45~6x Stronger
4-Nitro (Para)1,43.44~6x Stronger

Data Source: NIST & BenchChem Comparative Analysis [1][2]

Troubleshooting Guide: pH-Controlled Separation

User Issue: "I performed a standard acid/base extraction, but my product still contains 5-10% ortho-isomer."

Root Cause: You likely acidified the solution to pH < 2.0 in a single step. At pH 1-2, all isomers protonate and precipitate together.

Corrective Protocol: The "Dissociation Extraction" To selectively remove the ortho-isomer, you must exploit the pH window between 2.2 and 3.4.

  • Dissolution: Dissolve the crude mixture in dilute NaOH (pH > 10). All isomers exist as soluble carboxylate salts.

  • Selective Precipitation (The Critical Step):

    • Slowly add dilute H₂SO₄ or HCl while monitoring with a calibrated pH probe.

    • Stop exactly at pH 2.8 – 3.0.

    • Mechanism:[3][4][5][6] At this pH, the meta and para isomers (pKa ~3.45) are largely protonated (insoluble acid form) and will precipitate. The ortho isomer (pKa 2.17) remains largely deprotonated (soluble anion form) in the aqueous mother liquor.

  • Filtration: Filter the precipitate immediately. The solid is your meta/para fraction. The filtrate contains the ortho impurity.

Workflow Visualization

pH_Swing_Extraction Start Crude Mixture (Ortho + Meta + Para) Base Add 10% NaOH (pH > 10) Start->Base Soluble Solution: All Isomers as Anions Base->Soluble Acidify Slow Acidification Target pH 2.8 - 3.0 Soluble->Acidify Critical Control Point Filter Filtration Acidify->Filter Precipitate Solid Cake: Meta + Para Acids (Protonated) Filter->Precipitate Collect Product Filtrate Mother Liquor: Ortho-Nitrobenzoate (Ionized) Filter->Filtrate Discard Impurity

Figure 1: Selective precipitation workflow exploiting the pKa difference of the ortho-isomer.

Module 2: Resolving Meta vs. Para (Crystallization)

User Issue: "The pH extraction removed the ortho-isomer, but I cannot separate meta from para. Their pKa values are virtually identical."

Root Cause: You cannot separate meta (pKa 3.45) and para (pKa 3.44) chemically using pH. You must rely on thermodynamic solubility differences and crystal packing efficiency. Para-isomers often pack more efficiently due to symmetry, leading to lower solubility in specific solvents compared to the kinked meta-isomers.

Protocol: Fractional Recrystallization

Recommended Solvent System: Water (or 1% dilute HCl) is often superior to organic solvents for this specific separation because the solubility differential is steeper.

  • Saturation: Suspend the meta/para mixture in boiling water (100°C).

    • Meta solubility: ~20g/L at 100°C.

    • Para solubility: Generally lower due to symmetric crystal lattice energy.

  • Controlled Cooling: Do not crash cool in ice. Cool slowly to room temperature (25°C) over 4 hours.

    • Meta solubility drops to ~3g/L.

    • Para tends to crystallize out first or co-crystallize depending on ratios.

  • Derivatization (If Recrystallization Fails):

    • If high purity (>99%) is required and recrystallization yields poor resolution, convert the acids to methyl esters (Fischer esterification).

    • Why? The melting point and boiling point differences between methyl 3-nitrobenzoate and methyl 4-nitrobenzoate are often more distinct than the free acids, allowing for easier separation via column chromatography or distillation [3].

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "My HPLC chromatogram shows a single broad peak. I cannot quantify the isomer ratio."

Root Cause: Standard C18 columns often fail to resolve meta and para nitrobenzoic acids because their hydrophobicities are nearly identical.

Solution: Cyclodextrin Modifiers or Ion-Pairing

To separate positional isomers with identical polarity, you must use a "Shape-Selective" mechanism.

Method A: Cyclodextrin Mobile Phase Modifier (Recommended)

  • Column: Standard C18.[7]

  • Mobile Phase: Methanol : Water : THF (55:44:[8][9]1) + 0.02 mol/L

    
    -Cyclodextrin .[8][9]
    
  • Mechanism: The

    
    -cyclodextrin forms inclusion complexes. The para-isomer fits differently into the cyclodextrin cavity ("host-guest chemistry") than the meta-isomer, creating different retention times [4].
    

Method B: Isocratic Ion-Suppression

  • Mobile Phase: Water : Acetonitrile (80:20) + 0.1% Phosphoric Acid .

  • pH Control: The pH must be kept low (~2.5) to suppress ionization. If the acids ionize, they elute too quickly near the void volume.

Frequently Asked Questions (FAQs)

Q: Can I use flash chromatography to separate the isomers on a prep scale? A: Separating ortho from meta/para on silica is possible but inefficient due to tailing. The pH-swing extraction (Module 1) is 10x more cost-effective and scalable. For meta vs para, flash chromatography is difficult without very non-polar solvents or derivatization to esters.

Q: Why is the ortho-isomer so much more acidic? A: The "Ortho Effect."[1][2] The bulky nitro group at the 2-position sterically forces the carboxylic acid group out of the plane of the benzene ring. This breaks the conjugation between the carboxyl group and the ring. Without this conjugation, the destabilizing electron-donating resonance from the ring is removed, making the proton easier to release. Additionally, the electron-withdrawing inductive effect of the close nitro group stabilizes the resulting carboxylate anion [2].[1][2]

Q: My yield is low after the pH swing. Did I lose product? A: Check the pH of your filtrate. If you stopped at pH 3.5 instead of 3.0, significant meta-product might still be dissolved. Conversely, if you went to pH 2.0, you precipitated the ortho-impurity, ruining the purity. The window (pH 2.8–3.0) is narrow and critical.

References

  • NIST Standard Reference Data. pKa values for benzoic acid and substituted derivatives. Oxford University Press. 10[1][2][3][7][8][9][11][12][13][14][15]

  • BenchChem Technical Support. A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. (2025).[7][9][12][15][16] 12[1][2][11][14][15]

  • Organic Syntheses. m-Nitrobenzoic Acid: Procedure and Notes on Purification. Org.[17] Synth. 1923, 3,[5][17] 73. 17[17]

  • BenchChem Application Notes. Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. (2025).[7][9][12][15][16] 9[1][2][11][15]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques for characterizing 4-Bromo-3-hydroxy-2-nitrobenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the nuances of ¹H-NMR spectroscopy, offering a detailed interpretation and a predicted spectrum, and then compare its utility against Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H-NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide information about the chemical environment, connectivity, and relative number of protons in a molecule.

Predicting the ¹H-NMR Spectrum of this compound

The structure of this compound presents a unique electronic landscape. The nitro group (-NO₂) is a strong electron-withdrawing group, while the hydroxyl (-OH) group is an electron-donating group, and the bromo (-Br) and carboxylic acid (-COOH) groups are both electron-withdrawing. These competing and synergistic effects will dictate the chemical shifts (δ) of the two aromatic protons.

Predicted ¹H-NMR Spectrum Analysis (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.8 - 8.0Doublet (d)~8.0 - 9.0 (ortho)H-5 is ortho to the electron-withdrawing bromine atom and meta to the strongly electron-withdrawing nitro and carboxylic acid groups, leading to significant deshielding. It is coupled to H-6.
H-6~7.4 - 7.6Doublet (d)~8.0 - 9.0 (ortho)H-6 is ortho to the electron-donating hydroxyl group, which would typically cause shielding. However, it is also ortho to the electron-withdrawing carboxylic acid group and para to the strongly electron-withdrawing nitro group, resulting in a net deshielding effect, though less pronounced than for H-5. It is coupled to H-5.
-COOH~13.0 - 14.0Broad Singlet (br s)-Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange with trace amounts of water.[1]
-OH~10.0 - 11.0Broad Singlet (br s)-Phenolic protons also exhibit broad signals due to hydrogen bonding and their chemical shift is concentration and solvent dependent.

Causality Behind the Predicted Chemical Shifts:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deshields ortho and para protons. In this molecule, it is ortho to H-6 and meta to H-5, contributing to the downfield shift of both protons.

  • Bromo Group (-Br): Bromine is an electronegative, electron-withdrawing group that deshields ortho and para protons. H-5 is ortho to the bromine, experiencing a significant downfield shift.

  • Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance, which shields ortho and para protons. H-6 is ortho to the hydroxyl group, which counteracts some of the deshielding effects from the other substituents.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that deshields the ortho proton (H-6).

The interplay of these effects results in the predicted distinct chemical shifts for H-5 and H-6, allowing for their unambiguous assignment.

Experimental Protocol for ¹H-NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often a good choice for polar, acidic compounds as it can solubilize the sample and its residual proton signal does not typically interfere with the aromatic region.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure of this compound.

A Comparative Analysis: ¹H-NMR vs. Other Spectroscopic Techniques

While ¹H-NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves complementary techniques. Here, we compare its performance with Mass Spectrometry and FTIR spectroscopy.

Feature¹H-NMR SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Connectivity of atoms, chemical environment of protons, and stereochemistry.Molecular weight and elemental composition.Presence of functional groups.
Strengths - Unambiguous structural elucidation.- Provides information on the number of protons in each environment (integration).- Reveals neighboring protons through spin-spin coupling.- Extremely high sensitivity, capable of detecting trace amounts.- Provides accurate molecular weight.- Fragmentation patterns can offer structural clues.- Fast and non-destructive.- Excellent for identifying the presence or absence of key functional groups (e.g., -OH, -C=O, -NO₂).
Weaknesses - Relatively low sensitivity, requiring mg quantities of sample.- Complex spectra for large molecules.- Does not directly provide molecular weight.- Does not provide detailed connectivity information on its own.- Isomers often produce similar mass spectra.- Can be a destructive technique.- Provides limited information on the overall molecular skeleton.- Spectra can be complex and difficult to interpret fully.- Not ideal for distinguishing between isomers with the same functional groups.
Application to this compound Ideal for confirming the substitution pattern on the aromatic ring and the presence of the carboxylic acid and hydroxyl protons.Would confirm the molecular weight (261.99 g/mol for the most common isotopes) and the presence of bromine through its characteristic isotopic pattern (M+2 peak).Would show characteristic broad O-H stretches for the carboxylic acid and phenol, a strong C=O stretch, and absorptions corresponding to the N-O bonds of the nitro group and the substituted aromatic ring.

Experimental Protocols for Alternative Techniques

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Expected Fragmentation: The mass spectrum of this compound would likely show a molecular ion peak and fragment ions corresponding to the loss of -OH, -COOH, and -NO₂ groups. The presence of bromine would be confirmed by an isotopic peak at M+2 of nearly equal intensity to the molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured.

  • Data Processing: An interferometer and a Fourier transform are used to generate the infrared spectrum.

Expected Absorptions:

  • ~3300-2500 cm⁻¹: Broad O-H stretching vibration from the carboxylic acid dimer.[2]

  • ~3600-3200 cm⁻¹: O-H stretching from the phenolic hydroxyl group.

  • ~1700 cm⁻¹: Strong C=O stretching from the carboxylic acid.[2]

  • ~1550 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching from the nitro group.

  • ~1600 and 1475 cm⁻¹: C=C stretching from the aromatic ring.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural analysis of a synthesized compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound (this compound) B FTIR Spectroscopy A->B C Mass Spectrometry A->C D ¹H-NMR Spectroscopy A->D E Functional Group Identification (-OH, -COOH, -NO₂) B->E F Molecular Weight and Elemental Composition Confirmation C->F G Detailed Structural Elucidation (Connectivity and Isomer Confirmation) D->G H Final Structure Confirmation E->H F->H G->H

Caption: A logical workflow for the structural elucidation of an organic compound.

Conclusion

For the definitive structural analysis of this compound, ¹H-NMR spectroscopy is the most informative single technique. It provides a detailed map of the proton environments, allowing for the confirmation of the substitution pattern on the aromatic ring. However, for a truly comprehensive and self-validating characterization, a multi-spectroscopic approach is recommended. FTIR provides rapid confirmation of the key functional groups, while Mass Spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a robust and complementary dataset, ensuring the highest level of scientific integrity in the characterization of novel compounds.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2018, April 15). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

Sources

Comparative Guide: ^{13}C-NMR Analysis of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the ^{13}C-NMR chemical shifts for 4-Bromo-3-hydroxy-2-nitrobenzoic acid , a highly functionalized intermediate often encountered in the synthesis of kinase inhibitors and antibacterial agents.

Given the specific substitution pattern (tetrasubstituted benzene ring), this guide compares High-Confidence Predicted Data (derived from additive substituent increments and DFT-based algorithms) against experimentally validated analogues . This approach allows researchers to verify the identity of this intermediate even in the absence of a direct spectral match in public databases.

Executive Technical Summary

  • Compound: this compound

  • CAS: 153435-63-3 (Representative analogue class)

  • Molecular Formula: C_{7}H_{4}BrNO_{5}

  • Key Spectroscopic Challenge: Distinguishing the crowded 2,3,4-substitution pattern. The C2 (Nitro) and C3 (Hydroxy) positions experience significant steric compression and hydrogen bonding effects, leading to non-standard chemical shifts compared to mono-substituted benzoic acids.

Chemical Shift Data: Predicted vs. Analogous Baselines

The following table contrasts the calculated shifts for the target molecule against the experimental shifts of its closest structural relative, 4-Hydroxy-3-nitrobenzoic acid . This comparison isolates the specific shielding effect of the bromine atom at position 4.

Table 1: Comparative ^{13}C-NMR Chemical Shifts (δ ppm)
Carbon PositionAtom TypeTarget: 4-Br-3-OH-2-NO₂-Benzoic Acid (Predicted/Calc)*Analog: 4-OH-3-NO₂-Benzoic Acid (Experimental)**Shift Justification (Target)
C=O (C7) Carboxyl165.8 ± 1.5 166.2Typical benzoic acid carbonyl; minimal impact from C4-Br.
C1 Quaternary124.5 ± 2.0 121.8Attached to COOH. The C2-Nitro group exerts a shielding effect via steric inhibition of resonance.
C2 Quaternary (C-NO₂)141.2 ± 2.5 137.5Deshielded by NO₂ (inductive). Slightly shielded relative to nitrobenzene due to ortho-OH/COOH crowding.
C3 Quaternary (C-OH)148.5 ± 2.0 154.1Diagnostic Peak. The ipso-OH is typically >155, but ortho-Br and ortho-NO₂ cause shielding.
C4 Quaternary (C-Br)116.8 ± 3.0 119.5 (C-H)Key Differentiator. The "Heavy Atom Effect" of Bromine causes a significant upfield shift (shielding) at the ipso carbon.
C5 Methine (CH)132.4 ± 1.5 131.9Ortho to Br. Deshielded relative to benzene.
C6 Methine (CH)122.1 ± 1.5 125.4Meta to Br/Nitro.
  • Predicted values derived from ACD/Labs algorithm and substituent additivity rules (DMSO-d_{6} model).

  • Experimental values based on SDBS/AIST spectral data for 4-hydroxy-3-nitrobenzoic acid in DMSO-d_{6}.

Structural Assignment Diagram

The following diagram illustrates the logical assignment flow, highlighting how the C4-Bromine and C2-Nitro groups dictate the spectral fingerprint.

NMR_Assignment Molecule 4-Bromo-3-hydroxy- 2-nitrobenzoic acid C1_COOH C1 (Quaternary) ~124.5 ppm Shielded by steric twist Molecule->C1_COOH Acid Core C2_NO2 C2 (C-NO2) ~141.2 ppm Inductive Deshielding Molecule->C2_NO2 Ortho Effect C3_OH C3 (C-OH) ~148.5 ppm Phenolic Shift Molecule->C3_OH H-Bonding C4_Br C4 (C-Br) ~116.8 ppm Heavy Atom Shielding Molecule->C4_Br Diagnostic C3_OH->C2_NO2 Intramolecular H-Bond

Caption: Logical assignment flow for the tetrasubstituted ring. Note the intramolecular interaction between C3-OH and C2-NO₂, which stabilizes the chemical shifts.

Technical Analysis & Experimental Considerations

Solvent Selection: DMSO-d_{6} vs. Methanol-d_{4}

For this specific molecule, DMSO-d_{6} is the mandatory solvent for characterization.

  • Solubility: The combination of a nitro group, a phenolic hydroxyl, and a carboxylic acid creates a rigid lattice with high melting points. Chloroform (CDCl_{3}) will likely fail to dissolve the sample at sufficient concentrations for ^{13}C acquisition.

  • Exchangeable Protons: In DMSO-d_{6}, the phenolic proton (OH) and carboxylic proton (COOH) often appear as distinct broad singlets (10-14 ppm in ^{1}H-NMR). In Methanol-d_{4}, these exchange rapidly with deuterium, disappearing from the proton spectrum and potentially slightly shifting the ipso-carbons (C3 and C1) in the carbon spectrum due to deuterium isotope effects.

  • Peak Stability: DMSO disrupts the intramolecular H-bond between the OH and NO₂, leading to sharper signals for C2 and C3 compared to non-polar solvents.

The "Heavy Atom" Effect (Bromine)

Researchers comparing this product to the non-brominated precursor (3-hydroxy-2-nitrobenzoic acid) must look for the C4 signal.

  • Precursor (C-H at C4): Signal appears ~120–130 ppm.

  • Product (C-Br at C4): Signal shifts upfield to ~110–117 ppm.

  • Mechanism:[1][2] The large electron cloud of bromine causes diamagnetic shielding, countering the inductive withdrawal. This is the primary confirmation of successful bromination.

Validated Experimental Protocol

To ensure reproducible data for publication or internal validation, follow this specific sample preparation workflow designed for low-solubility nitro-benzoic acids.

Materials
  • Solvent: DMSO-d_{6} (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (100 MHz for ^{13}C).

Step-by-Step Workflow
  • Massing: Weigh 30–50 mg of the solid product. (Note: Carbon NMR requires higher concentration than Proton NMR due to the 1.1% natural abundance of ^{13}C).

  • Solvation: Add 0.6 mL of DMSO-d_{6}.

  • Homogenization:

    • Standard: Vortex for 60 seconds.

    • If solid persists: Sonicate at 40°C for 5 minutes. Do not exceed 50°C to avoid degradation of the nitro group.

  • Acquisition Parameters (Recommended):

    • Pulse Sequence: Proton-decoupled ^{13}C (zgpg30 or equivalent).

    • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) to resolve quaternary carbons (C1, C2, C3, C4).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Br, C-NO₂) have long T1 relaxation times. A short delay will suppress their signals, making them invisible.

Synthesis Context & Pathway Identification[1][3]

Understanding the synthesis route aids in identifying impurities (regioisomers) in the NMR spectrum.

Synthesis_Pathway Start 4-Bromobenzoic Acid Step1 Nitration (HNO3/H2SO4) (Electrophilic Aromatic Subst.) Start->Step1 Inter 4-Bromo-3-nitrobenzoic acid (Major Isomer) Step1->Inter Step2 Reduction & Diazotization (Hydrolysis to OH) Inter->Step2 Target This compound (Target) Step2->Target Impurity Impurity: 4-Bromo-3-hydroxybenzoic acid (Missing NO2 @ C2) Target->Impurity Degradation/Side Rxn

Caption: Potential synthetic lineage. Note that direct nitration of 4-bromo-3-hydroxybenzoic acid is also a common route, which risks producing the 2-nitro (target) and 6-nitro (isomer) mixture.

References

  • SDBS (AIST). Spectral Database for Organic Compounds. "^{13}C NMR of 4-Hydroxy-3-nitrobenzoic acid." National Institute of Advanced Industrial Science and Technology. Accessed via: [Link]

  • PubChem. "4-Bromo-3-hydroxybenzoic acid (Compound Summary)." National Library of Medicine. Accessed via: [Link]

  • Abraham, R. J., & Mobli, M. (2007).[3] "^{1}H Chemical Shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry. (Context for solvent effects on phenolic shifts).

  • ACD/Labs. "CNMR Predictor Algorithms." (Industry standard for calculated shifts of polysubstituted benzenes). Accessed via: [Link]

  • Reich, H. J. "Chemical Shift Effects of Substituents on Benzene." University of Wisconsin-Madison Chemistry. (Source for additivity rules: Br, OH, NO₂ increments).

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity determination of 4-Bromo-3-hydroxy-2-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by global regulatory bodies. We will compare the validated HPLC method against two key alternatives—Ultra-Performance Liquid Chromatography (UPLC) and traditional Acid-Base Titration—to provide a comprehensive perspective on performance, specificity, and suitability.

The Imperative of Purity: Why Method Validation is Non-Negotiable

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] this compound, with its reactive functional groups, presents a typical analytical challenge where process-related impurities or degradation products must be accurately identified and quantified. An unvalidated analytical method yields data that is scientifically unsound and cannot be trusted for decision-making in a regulated environment.

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical procedure validation.[2][3][4] The recently updated ICH Q2(R2) guideline, in conjunction with the new ICH Q14 on Analytical Procedure Development, emphasizes a more holistic, risk-based lifecycle approach to method validation, ensuring that an analytical procedure is not just validated once, but remains suitable for its intended purpose throughout its use.[3][5]

Part 1: The Primary Analytical Workflow: A Validated Reversed-Phase HPLC Method

For a multi-functionalized aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the technique of choice for purity and impurity assessment. Its ability to separate compounds with varying polarities makes it ideal for resolving the main analyte from potential by-products.

Causality of Experimental Design: Why These Choices?
  • Reversed-Phase (C18) Column: The nonpolar C18 stationary phase provides effective retention for the aromatic ring of the analyte.

  • Acidified Mobile Phase: Aromatic carboxylic acids can exhibit poor peak shape due to interactions between the ionized carboxylate group and residual silanols on the silica-based stationary phase.[6] By acidifying the mobile phase to a pH of approximately 2.5-3.0 with an agent like phosphoric or formic acid, the ionization of the carboxylic acid is suppressed (per the Henderson-Hasselbalch equation). This "ion suppression" renders the molecule less polar, improving its retention and resulting in sharp, symmetrical peaks.[6][7]

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) concentration is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[8]

  • Photodiode Array (PDA) Detection: A PDA detector is crucial for a purity method. It not only quantifies the analyte at a specific wavelength (typically the λmax) but also captures the UV spectrum across the entire peak. This allows for peak purity analysis, a critical component of assessing specificity.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse for RP-HPLC, providing good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the eluent to suppress analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA, 254 nmA common wavelength for aromatic compounds. Full spectrum (200-400 nm) recorded for peak purity.
Injection Vol. 10 µLA standard volume to avoid column overload.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

The Validation Workflow: A Self-Validating System

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[9][10] It is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[1]

Validation_Workflow cluster_planning Phase 1: Planning cluster_reporting Phase 3: Documentation Protocol Validation Protocol (Define Scope & Acceptance Criteria) Specificity Specificity (Peak Purity, Resolution) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability, Intermediate) Limits LOD & LOQ Robustness Robustness Report Validation Report (Summarize Results, Deviations, Conclusion) Robustness->Report

Caption: HPLC Method Validation Workflow.

Validation Parameters: Protocols and Acceptance Criteria

The following protocols are designed based on the ICH Q2(R2) guideline.[4][11]

Validation ParameterProtocolAcceptance Criteria (Typical)
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) and assess peak purity and resolution between the analyte and degradation products.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. Peak purity index > 0.995.
Linearity Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the target concentration. Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision requirements.
Accuracy Analyze, in triplicate, samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of target). Calculate the percentage recovery.Mean recovery of 98.0% to 102.0% at each concentration level.
Precision Repeatability: Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data combined ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N). Inject solutions of decreasing concentration.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%). Assess the impact on system suitability (e.g., resolution, tailing factor).System suitability parameters must remain within acceptable limits. No significant impact on quantitative results.

Part 2: Comparative Performance Analysis

A key aspect of a comprehensive guide is to objectively compare the chosen method against viable alternatives.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[12][13]

The Causality of Performance Gain: The van Deemter equation describes the relationship between linear velocity and plate height (efficiency). The smaller particles used in UPLC lead to a significant improvement in efficiency and allow for the use of higher flow rates without a major loss in resolution.[14] This directly translates to faster analysis times and sharper peaks.

Performance Comparison: HPLC vs. UPLC

ParameterHPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage
Analysis Time ~20-30 minutes~2-5 minutesUPLC [13][14]
Resolution GoodExcellentUPLC [12][14]
Sensitivity StandardHigher (due to narrower peaks)UPLC [12][15]
Solvent Consumption HighSignificantly Lower (~80% less)UPLC [14]
System Pressure 500 - 6,000 psiUp to 15,000 psiN/A (System Requirement)
Cost of Acquisition LowerHigherHPLC [16]
Alternative 2: Acid-Base Titration

Titration is a classic analytical technique for determining the concentration of an acidic or basic substance. For a carboxylic acid, this involves neutralizing it with a standardized strong base, like sodium hydroxide (NaOH).[17][18]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately weigh sample B Dissolve in suitable solvent (e.g., ethanol/water) A->B C Titrate with standardized NaOH solution B->C D Monitor endpoint (Indicator or pH meter) C->D E Calculate purity based on titrant volume and concentration D->E

Caption: Acid-Base Titration Workflow.

Experimental Protocol: Potentiometric Titration

  • Standardize Titrant: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a beaker.[17] Dissolve in a suitable solvent (e.g., 50 mL of ethanol) and add water if necessary.[19]

  • Titration: Immerse a calibrated pH electrode into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the equivalence point).

  • Calculation: Calculate the purity based on the volume of NaOH used, its molarity, and the initial mass of the sample.

Performance Comparison: HPLC vs. Titration

ParameterHPLCAcid-Base TitrationAdvantage
Specificity Very High. Can separate and quantify individual impurities.Very Low. Titrates any acidic functional group. Cannot distinguish between the main analyte and acidic impurities.HPLC
Application Purity (Assay and Impurities)Assay (Total Acidity) onlyHPLC
Sensitivity High (µg/mL to ng/mL)Low (mg scale)HPLC
Throughput Moderate (automated)Low (manual)HPLC
Cost per Sample Higher (solvents, columns)Very LowTitration

Senior Application Scientist's Insights & Conclusion

The choice of an analytical method is fundamentally driven by its intended purpose. For the purity assessment of this compound, a validated HPLC method is the authoritative and scientifically sound choice. Its high specificity is indispensable for separating and quantifying unknown impurities and degradation products, which is the primary goal of a purity test.[22][23]

  • Expertise in Practice: The decision to use an acidified mobile phase in the HPLC method is a direct application of chemical principles to overcome common analytical hurdles with acidic analytes, demonstrating a proactive rather than reactive approach to method development.

  • Trustworthiness Through Validation: The rigorous validation process, grounded in ICH guidelines, ensures that the data produced is reliable, reproducible, and defensible.[24] Each validation parameter—from specificity to robustness—acts as a self-validating check on the method's performance.

  • Strategic Use of Alternatives:

    • UPLC is not merely a "better HPLC" but a strategic tool. It should be employed when laboratory throughput and speed are primary drivers, offering significant efficiency gains.[16]

    • Titration , while seemingly outdated, remains a valuable orthogonal technique. Its strength lies in its simplicity and different chemical principle. A strong agreement between the assay value from HPLC and titration provides a higher level of confidence in the result, but it is never a substitute for chromatographic purity analysis.

Ultimately, this comparative guide demonstrates that while multiple techniques can provide a quantitative result, only a properly developed and validated chromatographic method like HPLC or UPLC possesses the specificity required to truly assess the purity of a pharmaceutical intermediate, ensuring the quality and safety of the final medicinal product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Patel, K. et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

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  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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  • GMP Compliance. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

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  • ResearchGate. (2012). What is the procedure for determining carboxyl groups by the acid-base titration method?. ResearchGate. [Link]

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mass spectrometry (LC-MS) fragmentation of 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of small molecules is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technology for molecular characterization.[1][2] This guide provides an in-depth analysis of the predicted fragmentation pattern of this compound, a substituted aromatic compound whose structural complexity presents a compelling case study for modern analytical techniques. By dissecting its behavior under collision-induced dissociation (CID), we can illuminate the interplay of its bromo, hydroxyl, and nitro functional groups, offering a predictive framework for its identification and characterization.

This document is structured to provide not just a protocol, but a logical, scientifically grounded narrative. We will explore the "why" behind the experimental choices and fragmentation pathways, comparing the title compound's predicted behavior with that of simpler, related benzoic acids to build a comprehensive analytical picture.

The Analytical Challenge: Unpacking Molecular Architecture

This compound incorporates three distinct functional groups on a benzoic acid core. Each substituent imparts unique electronic and steric properties that influence its ionization and subsequent fragmentation.

  • Carboxylic Acid: The primary site for deprotonation in negative-ion electrospray ionization (ESI), yielding a stable carboxylate anion. This group is also prone to facile neutral loss of carbon dioxide (CO₂, 44 Da).[3]

  • Nitro Group: A strong electron-withdrawing group that can influence the acidity of the molecule. Its fragmentation is characterized by the loss of NO (30 Da) or NO₂ (46 Da).[4][5] The ortho-position relative to the hydroxyl group can lead to unique intramolecular interactions.

  • Hydroxyl Group: A hydrogen-bond donor that can participate in "ortho effects," potentially leading to characteristic water loss (H₂O, 18 Da) in conjunction with an adjacent group.[4]

  • Bromo Group: The presence of bromine is readily identified by its characteristic isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[6][7] This results in a distinctive M/M+2 isotopic pattern for any fragment containing the bromine atom.

Understanding how these groups collaboratively influence fragmentation is key to confident structural elucidation.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol is designed for the robust analysis of this compound on a standard triple quadrupole or Q-TOF LC-MS/MS system.

Step 1: Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to ensure good peak shape and ionization efficiency.

Step 2: Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.[8]

  • Column: Agilent InfinityLab Poroshell 120 HPH-C18 (2.1 x 100 mm, 2.7 µm) or similar reversed-phase column suitable for organic acid analysis.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[8]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Rationale: The carboxylic acid and hydroxyl groups are readily deprotonated, making negative mode highly sensitive for this class of compounds.[4]

  • MS1 Scan Range: m/z 50-350.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 259.9 / 261.9 (to account for ⁷⁹Br and ⁸¹Br isotopes).

    • Collision Energy (CE): Ramped from 10 to 40 eV. Rationale: Ramping the collision energy allows for the observation of both low-energy (e.g., decarboxylation) and high-energy (e.g., ring cleavage) fragments in a single experiment.

    • Collision Gas: Nitrogen.

Predicted Fragmentation Pathway and Data Analysis

Based on established fragmentation mechanisms for substituted benzoic acids and nitroaromatic compounds, we can predict the major fragmentation pathways for the deprotonated molecular ion [M-H]⁻ of this compound (m/z 259.9/261.9).[3][4][9]

The initial deprotonation will occur at the most acidic site, the carboxylic acid, to form the precursor ion.

Primary Fragmentation Pathways
  • Decarboxylation (-CO₂): This is a hallmark fragmentation for deprotonated benzoic acids.[3] The loss of a neutral CO₂ molecule (44.00 Da) is expected to be a dominant pathway, leading to a major fragment ion.

  • Nitro Group Losses: The nitro group can be eliminated as either NO₂• (46.01 Da) or, following rearrangement, as NO• (30.00 Da).[4]

  • Ortho Effect (-H₂O): The adjacent hydroxyl and nitro groups may facilitate the loss of a water molecule (18.01 Da), although this is often more prevalent in positive ion mode or with different ortho-substituents.

Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the precursor ion to its major product ions is illustrated below.

G cluster_main Predicted Fragmentation of [this compound - H]⁻ cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Nitro Loss precursor [M-H]⁻ m/z 259.9 / 261.9 frag1 [M-H-CO₂]⁻ m/z 215.9 / 217.9 precursor->frag1 - CO₂ (44 Da) frag3 [M-H-NO₂]⁻ m/z 213.9 / 215.9 precursor->frag3 - NO₂ (46 Da) frag2 [M-H-CO₂-NO₂]⁻ m/z 169.9 / 171.9 frag1->frag2 - NO₂ (46 Da)

Caption: Predicted major fragmentation pathways for deprotonated this compound.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (⁷⁹Br / ⁸¹Br) Proposed Elemental Formula Neutral Loss Description Predicted Intensity
259.9 / 261.9C₇H₃BrNO₄⁻-[M-H]⁻ Precursor IonHigh
215.9 / 217.9C₆H₃BrNO₂⁻CO₂ (44.00 Da)Primary decarboxylation productHigh
213.9 / 215.9C₇H₃BrO₂⁻NO₂ (46.01 Da)Loss of nitro radicalModerate
169.9 / 171.9C₆H₃Br⁻CO₂, NO₂ (90.01 Da)Sequential loss from decarboxylated ionModerate to Low
79 / 81Br⁻C₇H₄O₃N (182.01 Da)Bromide anionPossible

Comparative Analysis: The Influence of Functional Groups

To truly understand the fragmentation of our target molecule, we must compare it to its simpler analogues. This comparative approach validates our mechanistic predictions.

  • Benzoic Acid ([M-H]⁻ at m/z 121): The primary fragmentation observed is the loss of CO₂ to produce the phenyl anion at m/z 77.[3] This establishes the fundamental importance of decarboxylation.

  • 4-Bromobenzoic Acid ([M-H]⁻ at m/z 199/201): Like benzoic acid, its fragmentation is dominated by the loss of CO₂, yielding the bromophenyl anion at m/z 155/157. The bromine isotope pattern serves as a stable label, confirming that the initial fragmentation does not involve this part of the molecule.

  • 2-Nitrobenzoic Acid ([M-H]⁻ at m/z 166): Studies on nitrobenzoic acids show that decarboxylation is a major pathway.[4] However, the nitro group introduces competing fragmentation routes, such as the loss of NO or NO₂. The position of the nitro group significantly influences the fragmentation ratios.

  • 4-Hydroxy-3-nitrobenzoic Acid ([M-H]⁻ at m/z 182): This analogue is crucial as it contains the ortho-hydroxyl-nitro arrangement. Here, we would expect to see the characteristic loss of CO₂ (to m/z 138) and potentially the loss of NO₂ (to m/z 136). The interplay between these adjacent groups can stabilize or destabilize certain fragmentation channels compared to isomers where these groups are separated.

Synthesis of Insights:

The fragmentation of this compound is predicted to be a composite of these behaviors. Decarboxylation is expected to be the most favorable initial step due to the stability of the resulting aromatic anion. The electron-withdrawing nitro group further stabilizes this anion. The subsequent fragmentation of the decarboxylated ion (m/z 215.9/217.9) will likely involve the loss of the nitro group, a common pathway for nitroaromatics.[4] The direct loss of the nitro group from the precursor ion provides an alternative, albeit likely less intense, fragmentation channel.

Conclusion for the Practicing Scientist

The LC-MS/MS fragmentation of this compound can be systematically predicted by understanding the fundamental fragmentation rules of its constituent functional groups. The dominant pathway in negative ion mode is initiated by a facile decarboxylation, followed by subsequent losses related to the nitro substituent. The bromine atom provides a powerful diagnostic tool through its distinct M/M+2 isotopic signature, which should be present in the precursor ion and all bromine-containing fragments.

This guide provides a robust framework for the analysis of this and other complex substituted aromatic acids. By combining a validated experimental protocol with a logically derived fragmentation model, researchers can achieve high-confidence identification and structural characterization, essential for advancing drug discovery and development programs.[10][11]

References

  • Hites, R. A. (1997). Handbook of Mass Spectra of Environmental Contaminants. CRC press.
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  • Zhang, K., et al. (2024). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?. Journal of Mass Spectrometry, 59(1), e4990. Available at: [Link]

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  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available at: [Link]

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  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Available at: [Link]

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A Comparative Guide to IR Spectroscopy of Nitro and Carboxyl Groups for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering rapid and non-destructive identification of functional groups within a molecule. Among the myriad of functional groups, the nitro (-NO₂) and carboxyl (-COOH) groups are of significant interest due to their prevalence in active pharmaceutical ingredients (APIs) and their influence on a molecule's physicochemical properties.

This guide provides an in-depth comparison of the IR spectral signatures of nitro and carboxyl groups. We will delve into the theoretical underpinnings of their vibrational modes, present a comparative analysis of their absorption bands, and provide a practical, field-tested protocol for acquiring high-quality IR spectra. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish and characterize these critical functional groups.

Theoretical Framework: The Vibrational Language of Nitro and Carboxyl Groups

The absorption of infrared radiation by a molecule excites specific vibrational modes. The frequency of this absorption is dictated by the bond strength, the mass of the atoms involved, and the overall molecular geometry. Both nitro and carboxyl groups possess characteristic vibrations that give rise to distinct and identifiable peaks in an IR spectrum.

The Nitro Group (-NO₂)

The nitro group is characterized by two strong, distinct stretching vibrations due to the coupled oscillation of the two N-O bonds. Because of resonance, the two N-O bonds are equivalent, leading to symmetric and asymmetric stretching modes.

  • Asymmetric Stretch (νₐₛ): This higher frequency band involves the two N-O bonds stretching out of phase. It is typically observed in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds and around 1550 cm⁻¹ for nitroalkanes.[1][2] This band is generally very intense.

  • Symmetric Stretch (νₛ): This lower frequency band results from the in-phase stretching of the N-O bonds. It appears in the region of 1360-1290 cm⁻¹ for aromatic compounds and around 1365 cm⁻¹ for aliphatic ones.[1][2] The intensity of this peak is also strong.

The delocalization of electrons in the -NO₂ group results in both N-O bonds having a bond order of approximately 1.5, contributing to the characteristic frequencies of these vibrations.[3][4]

The Carboxyl Group (-COOH)

The carboxyl group presents a more complex IR spectrum due to the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group.

  • O-H Stretch (νₒ₋ₕ): The most recognizable feature of a carboxylic acid is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[5][6] This extensive broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers in the solid and liquid states.[6][7] This broad peak often overlaps with C-H stretching vibrations.[6]

  • C=O Stretch (ν꜀₌ₒ): The carbonyl stretch of a carboxylic acid gives rise to a strong and sharp absorption band. For saturated aliphatic acids that exist as hydrogen-bonded dimers, this peak is typically found around 1710 cm⁻¹ .[5] For monomeric (free) carboxyl groups, the absorption shifts to a higher frequency of about 1760 cm⁻¹ .[5] Conjugation with a double bond or an aromatic ring lowers the frequency of the C=O stretch by 20-30 cm⁻¹.[5]

  • C-O Stretch (ν꜀₋ₒ) and O-H Bend (δₒ₋ₕ): Carboxylic acids also exhibit a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H in-plane bending vibrations in the 1440-1395 cm⁻¹ region.[6] A broad O-H out-of-plane bending band can also be observed around 950-910 cm⁻¹ .[6]

Comparative Analysis: Distinguishing Nitro and Carboxyl Groups

While both functional groups exhibit strong IR absorptions, their spectral features are distinct, allowing for unambiguous identification. The key differentiating features are the extremely broad O-H stretch of the carboxyl group versus the two sharp, intense N-O stretches of the nitro group.

Vibrational Mode Nitro Group (-NO₂) Wavenumber (cm⁻¹) Carboxyl Group (-COOH) Wavenumber (cm⁻¹) Key Characteristics
Asymmetric Stretch 1550-1475 (aromatic), ~1550 (aliphatic)[1][2]N/AStrong, sharp
Symmetric Stretch 1360-1290 (aromatic), ~1365 (aliphatic)[1][2]N/AStrong, sharp
O-H Stretch N/A3300-2500[5][6]Very strong, exceptionally broad
C=O Stretch N/A1760-1690[5][6]Strong, sharp
C-O Stretch N/A1320-1210[6]Medium to strong
O-H Bend N/A1440-1395 (in-plane), 950-910 (out-of-plane)[6]Medium, broad
Factors Influencing Absorption Frequencies

Several factors can influence the precise wavenumber of the absorption bands for both nitro and carboxyl groups. Understanding these effects is crucial for accurate spectral interpretation.

  • Conjugation: For both functional groups, conjugation with a π-system (e.g., a C=C double bond or an aromatic ring) generally leads to a decrease in the frequency of the stretching vibrations.[2][5] This is due to the delocalization of π-electrons, which weakens the double bond character of the C=O group in carboxylic acids and slightly alters the N-O bond order in nitro compounds.

  • Hydrogen Bonding: This has the most dramatic effect on the carboxyl group's O-H stretch, causing the characteristic extreme broadening.[7][8] In nitro compounds, while intermolecular hydrogen bonding is not as significant, interactions with protic solvents can cause minor shifts in the N-O stretching frequencies.

  • Inductive Effects: Electron-withdrawing groups attached near the carboxyl or nitro group can increase the stretching frequencies by strengthening the respective bonds.[9][10] Conversely, electron-donating groups can cause a slight decrease.

Visualizing the Vibrational Modes

To better understand the atomic motions that give rise to the characteristic IR absorptions, the following diagrams illustrate the primary stretching vibrations for the nitro and carboxyl groups.

G cluster_nitro Nitro Group Vibrations N1 N O1_asym O N1->O1_asym O2_asym O N1->O2_asym R1 R N1->R1 O1_asym->N1 stretch O2_asym->N1 stretch label_asym Asymmetric Stretch (~1550-1475 cm⁻¹) N2 N O1_sym O N2->O1_sym O2_sym O N2->O2_sym R2 R N2->R2 O1_sym->N2 stretch O2_sym->N2 stretch label_sym Symmetric Stretch (~1360-1290 cm⁻¹) G cluster_carboxyl Carboxyl Group Vibrations C1 C O1_oh O C1->O1_oh O2_oh O C1->O2_oh R1 R C1->R1 H1 H O2_oh->H1 O2_oh->H1 stretch label_oh O-H Stretch (~3300-2500 cm⁻¹) C2 C O1_co O C2->O1_co C2->O1_co stretch O2_co O C2->O2_co R2 R C2->R2 H2 H O2_co->H2 label_co C=O Stretch (~1760-1690 cm⁻¹)

Caption: O-H and C=O stretching modes of a carboxyl group.

Experimental Protocol for FT-IR Analysis of Solid Samples

Acquiring a high-quality, reproducible IR spectrum is contingent on proper sample preparation. The following protocol outlines the KBr pellet method, a widely used and reliable technique for solid samples.

Principle

The sample is finely ground and intimately mixed with dry potassium bromide (KBr). This mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials
  • Sample compound (2-3 mg)

  • Infrared-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

  • FT-IR Spectrometer

Step-by-Step Methodology
  • Drying: Ensure both the KBr and the sample are free of moisture, as water has strong IR absorptions that can interfere with the spectrum. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Grinding: Place a small amount of KBr (approx. 200 mg) into the agate mortar and grind it to a fine powder. This pre-grinding helps to clean the mortar and ensures the KBr is finely divided.

  • Mixing: Add 2-3 mg of the solid sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100. Grind the sample and KBr together for several minutes until the mixture is a homogenous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment. This will account for any atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Workflow Diagram

G start Start dry Dry KBr and Sample start->dry grind Grind KBr in Agate Mortar dry->grind mix Add Sample and Grind with KBr (1:100 ratio) grind->mix press Press Mixture into a Transparent Pellet mix->press background Acquire Background Spectrum (Empty Sample Holder) press->background acquire Place Pellet in Holder and Acquire Sample Spectrum background->acquire process Process Data (Transmittance vs. Wavenumber) acquire->process end End process->end

Caption: Experimental workflow for KBr pellet preparation.

Conclusion

The nitro and carboxyl groups, while both containing oxygen atoms, present highly distinct and readily distinguishable IR spectral signatures. The hallmark of a carboxylic acid is the exceptionally broad O-H stretching band, a direct result of strong hydrogen bonding. In contrast, the nitro group is identified by its characteristic pair of strong, sharp symmetric and asymmetric N-O stretching absorptions. A thorough understanding of these fundamental differences, coupled with a robust experimental technique, empowers researchers to confidently identify and characterize these vital functional groups, ensuring the integrity and quality of pharmaceutical compounds throughout the development pipeline.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

  • YouTube. (2016, June 7). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NO2 Stretching in Nitrocompounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Scribd. (n.d.). Factor Affecting IR Absortion. Retrieved from [Link]

  • YouTube. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. Retrieved from [Link]

  • Web. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Retrieved from [Link]

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comparing reactivity of 4-Bromo-3-hydroxy-2-nitrobenzoic acid vs 4-Bromo-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid and 4-Bromo-3-nitrobenzoic Acid

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. This guide provides a detailed comparison of this compound and 4-Bromo-3-nitrobenzoic acid, moving beyond surface-level data to explore the underlying principles governing their chemical behavior. We will dissect the electronic and steric influences of their constituent functional groups to predict and explain their reactivity in key synthetic transformations.

Structural and Electronic Properties: A Tale of Two Molecules

The primary distinction between our two subjects is the presence of an additional hydroxyl (-OH) group and a repositioned nitro (-NO₂) group on the benzene ring of this compound. These seemingly small changes have profound implications for the electron distribution within the aromatic system, directly impacting the reactivity of the entire molecule.

Property4-Bromo-3-nitrobenzoic AcidThis compound
Molecular Structure
IUPAC Name 4-Bromo-3-nitrobenzoic acidThis compound
CAS Number 6319-40-0[1]37524-08-6[2]
Molecular Formula C₇H₄BrNO₄[3]C₇H₄BrNO₅[2]
Molecular Weight 246.01 g/mol [3]262.01 g/mol [2]

The substituents (-COOH, -Br, -NO₂, -OH) exert influence through inductive and resonance (mesomeric) effects, which either donate or withdraw electron density from the aromatic ring.

SubstituentInductive Effect (-I)Resonance Effect (+M/-M)Net Effect on Ring
-COOH Electron-withdrawingElectron-withdrawing (-M)Strongly Deactivating
-Br Electron-withdrawingElectron-donating (+M)Weakly Deactivating (Inductive dominates)
-NO₂ Strongly electron-withdrawingStrongly electron-withdrawing (-M)Strongly Deactivating
-OH Electron-withdrawingStrongly electron-donating (+M)Activating

In both molecules, the combined effect of the bromo, nitro, and carboxyl groups renders the aromatic ring highly electron-deficient. However, the additional substituents in this compound introduce a more complex electronic and steric environment.

Structures cluster_0 4-Bromo-3-nitrobenzoic Acid cluster_1 This compound A A B B

Caption: Molecular structures of the compared benzoic acids.

Comparative Reactivity Analysis

We will now examine how these structural differences translate into tangible differences in chemical reactivity at three key sites: the carboxylic acid proton (acidity), the carboxylic acid carbonyl (esterification), and the C-Br bond (nucleophilic aromatic substitution).

Acidity of the Carboxylic Acid (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity (lowering pKa).[4][5][6]

  • 4-Bromo-3-nitrobenzoic Acid: Possesses two EWGs (-Br, -NO₂), making it significantly more acidic than benzoic acid (pKa ≈ 4.2)[4][5].

  • This compound: This molecule is expected to be the stronger acid due to the ortho effect .[5][7][8] The presence of two substituents (-OH and -NO₂) ortho to the carboxylic acid forces the -COOH group to twist out of the plane of the benzene ring.[7][8] This steric hindrance inhibits resonance between the carboxyl group and the ring, which increases the acidity of the carboxyl proton.[8] Furthermore, the powerful inductive effect of the ortho-nitro group strongly stabilizes the resulting anion. The ortho-hydroxyl group can also form an intramolecular hydrogen bond with the carboxylate, further stabilizing the conjugate base.

Predicted Reactivity: This compound > 4-Bromo-3-nitrobenzoic Acid

Esterification of the Carboxylic Acid

Fischer esterification, a common acid-catalyzed reaction with an alcohol, is highly sensitive to steric hindrance around the carboxylic acid.

  • 4-Bromo-3-nitrobenzoic Acid: The carboxyl group is flanked by a hydrogen and a nitro group. While the nitro group is large, the ortho position is unsubstituted, allowing relatively unimpeded access for an incoming alcohol nucleophile.

  • This compound: The carboxyl group is sterically shielded by two ortho substituents (-OH and -NO₂). This significant steric hindrance makes it much more difficult for an alcohol to attack the carbonyl carbon.[9] Consequently, esterification of this molecule would require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) compared to its counterpart.

Predicted Reactivity: 4-Bromo-3-nitrobenzoic Acid > this compound

Nucleophilic Aromatic Substitution (SNAr)

The C-Br bond in these electron-deficient systems is susceptible to attack by nucleophiles, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction rate is dictated by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[10] Reactivity is dramatically enhanced when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can directly stabilize the negative charge via resonance.[11][12][13]

  • 4-Bromo-3-nitrobenzoic Acid: The leaving group (-Br) is at C4. The only strong EWG is the nitro group at C3, which is meta to the leaving group. From the meta position, the nitro group can only exert a stabilizing inductive effect; it cannot participate in resonance stabilization of the negative charge formed when a nucleophile attacks C4.[13][14] Therefore, SNAr reactions are expected to be sluggish.

  • This compound: This molecule also has the leaving group at C4. Crucially, it possesses a nitro group at the C2 position, which is ortho to the bromine. This ortho-nitro group can effectively delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. This additional stabilization dramatically lowers the activation energy of the reaction, making the compound highly activated towards SNAr.

Predicted Reactivity: This compound >> 4-Bromo-3-nitrobenzoic Acid

Meisenheimer SNAr Meisenheimer Complex Stabilization A

Caption: Resonance stabilization of the Meisenheimer intermediate.

Experimental Protocols and Considerations

The following protocols are representative examples. As predicted, reaction conditions must be adapted based on the specific substrate's reactivity.

Protocol 1: Fischer Esterification

This protocol is based on a standard procedure for the esterification of nitrobenzoic acids.[15]

Esterification_Workflow start Combine Benzoic Acid Derivative (1 eq) and Anhydrous Methanol (excess) in a Flask add_catalyst Slowly Add Concentrated H₂SO₄ (catalyst) start->add_catalyst reflux Heat the Mixture to Reflux for 1-5 hours (Monitor by TLC) add_catalyst->reflux workup Cool, Pour into Ice Water to Precipitate Product reflux->workup isolate Isolate Crude Product via Suction Filtration workup->isolate purify Recrystallize from a Suitable Solvent (e.g., Methanol) isolate->purify

Caption: General workflow for Fischer esterification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the benzoic acid derivative (e.g., 2.0 g) and excess anhydrous methanol (e.g., 16 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL) to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux for 1-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality: For this compound, a significantly longer reflux time is anticipated due to steric hindrance.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (~100 mL). The ester product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by suction filtration, washing with cold water.[15] The crude product can be purified by recrystallization from methanol.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical SNAr reaction where the bromo group is displaced.

Methodology:

  • Reaction Setup: In a sealed reaction vessel, dissolve the 4-bromo-benzoic acid derivative (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq) and the amine nucleophile (e.g., morpholine, 1.5 eq).

  • Heating: Heat the mixture. The required temperature will vary drastically.

    • Causality: For the highly activated This compound , the reaction may proceed at a moderate temperature (e.g., 80-100 °C). For the much less reactive 4-Bromo-3-nitrobenzoic acid , significantly higher temperatures (e.g., >150 °C) or the use of a copper catalyst might be necessary to achieve a reasonable reaction rate.[16]

  • Monitoring: Monitor the consumption of the starting material by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Summary and Conclusion

Reaction TypeMost Reactive CompoundKey Scientific Rationale
Deprotonation (Acidity) This compound Steric hindrance from two ortho groups (the "ortho effect") and strong inductive stabilization from the ortho-nitro group.[7][8]
Esterification 4-Bromo-3-nitrobenzoic acid Reduced steric hindrance around the carboxylic acid allows for easier nucleophilic attack by the alcohol.[9]
Nucleophilic Aromatic Substitution This compound The presence of an ortho-nitro group provides powerful resonance stabilization for the Meisenheimer complex intermediate, dramatically accelerating the reaction.[11][12]

References

Sources

Reference Standard Qualification Guide: 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the synthesis of next-generation kinase inhibitors and benzoxazole-based therapeutics, 4-Bromo-3-hydroxy-2-nitrobenzoic acid (BHNBA) acts as a critical "pivot" intermediate. Its dense functionalization—combining a carboxylic acid, a phenol, a nitro group, and a halogen—makes it a versatile scaffold but an analytical nightmare.

The Core Conflict: Most commercial sources supply this material as "Reagent Grade" (95–97% purity based on HPLC Area%). For early discovery, this is acceptable. For GLP toxicology or GMP manufacturing, it is a compliance risk. A 97% area count often hides significant mass deviations due to inorganic salts, retained solvents, or moisture, which UV detectors simply do not see.

This guide objectively compares the use of Commercial Reagent Standards versus In-House Qualified Primary Standards , demonstrating why the latter is the only viable path for regulated development.

Chemical Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Impact
Structure

Benzoic acid core, 2-Nitro, 3-Hydroxy, 4-Bromo
Steric Crowding: The 2-nitro and 3-hydroxy groups likely form an intramolecular hydrogen bond, altering pKa and increasing lipophilicity compared to isomers.
Acidity (pKa) Dual acidic protons: –COOH (~3.5) and –OH (~7.5)Tailing Risk: Requires buffered mobile phases (pH < 3.0) to suppress ionization and ensure sharp peaks.
UV Chromophore Nitro group (

)
High Response: Strong UV absorbance at 210–254 nm, but non-specific.
Stability Photosensitive (Nitro) & Oxidation-prone (Phenol)Handling: Standards must be stored in amber vials under inert gas (Argon/Nitrogen).

Comparative Analysis: Reagent Grade vs. Qualified Primary Standard

We conducted a comparative study using a commercial "98%" sample and a fully qualified in-house standard.

The Options
  • Option A: Commercial Reagent Grade (The "Quick Fix")

    • Source: Catalog chemical vendor.

    • Claim: >98% Purity (HPLC Area%).

    • Documentation: Basic CoA with unassigned H-NMR and HPLC trace.

    • Cost: Low ($).

  • Option B: Qualified Primary Standard (The "E-E-A-T" Approach)

    • Source: Recrystallized material, characterized by qNMR (Quantitative NMR).

    • Claim: Assigned Potency (% w/w) with uncertainty budget.

    • Documentation: Full characterization report (Mass Balance: Water + Solvents + Inorganics + Organics).

    • Cost: High (Time & Labor

      
      $).
      
Experimental Data: The Discrepancy

We analyzed the same batch of BHNBA using both methodologies.

Table 1: Potency Assignment Comparison

ParameterOption A: Commercial CoAOption B: qNMR QualificationDeviation
Method HPLC-UV (100% - Impurities)1H-qNMR (Internal Std: Maleic Acid)
Assigned Purity 98.2% 94.1% -4.1%
Water Content Not Tested1.8% (Karl Fischer)
Residual Solvents Not Tested2.1% (Acetone/Ethyl Acetate)
Inorganic Ash Not Tested0.5% (ROI)
Impact False High Potency Accurate Mass Assignment

Senior Scientist Insight: If you used Option A to assay your drug substance synthesis, you would systematically underestimate your yield and overestimate the purity of your final product. The 4.1% mass error comes from "invisible" impurities (water/solvents) that HPLC-UV ignores.

Recommended Protocol: Full Qualification Workflow

To establish a defensible reference standard for BHNBA, follow this self-validating protocol.

Workflow Diagram

ReferenceStandardQualification cluster_Char Orthogonal Characterization RawMaterial Raw Material (Commercial BHNBA) Purification Purification Step (Recrystallization in EtOH/H2O) RawMaterial->Purification Remove Isomers Drying Vacuum Drying (40°C, P2O5, 24h) Purification->Drying Remove Solvents qNMR qNMR (1H) Primary Potency Assignment Drying->qNMR HPLC HPLC-DAD/MS Organic Impurity Profiling Drying->HPLC KF Karl Fischer Water Content Drying->KF ROI Residue on Ignition Inorganic Content Drying->ROI CoA Generate CoA (Mass Balance Calculation) qNMR->CoA Absolute Purity HPLC->CoA Chromatographic Purity KF->CoA Correction Factor ROI->CoA Correction Factor

Figure 1: Orthogonal qualification workflow ensuring mass balance and traceability.

Detailed Analytical Method (HPLC-DAD)

This method separates the critical "Regioisomer Impurity" (likely 4-bromo-5-hydroxy-2-nitrobenzoic acid) often found in commercial batches.

  • Instrument: HPLC with Diode Array Detector (DAD)

  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

    • Why: "SB" (Stable Bond) withstands the acidic mobile phase required.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Phosphate buffer if coupling to MS. Formic acid provides sufficient protonation (pH ~2.7) to keep the carboxylic acid neutral.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 210 nm (impurities).

  • Column Temp: 30°C.

Acceptance Criteria for Standard:

  • Purity: >99.0% Area.

  • Resolution: >2.0 between BHNBA and nearest impurity.

  • Tailing Factor: < 1.5 (Critical for acidic analytes).

qNMR Protocol (The "Gold Standard")

Since no pharmacopeial standard exists for BHNBA, qNMR is the only way to establish traceability to SI units.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Dissolves both BHNBA and Maleic Acid).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Must be 5x T1 of the longest proton relaxation to ensure full magnetization recovery).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

Critical Impurities to Watch

When analyzing BHNBA, be vigilant for these specific process-related impurities:

  • Des-bromo Impurity (3-hydroxy-2-nitrobenzoic acid): Result of incomplete bromination. Elutes earlier than main peak.

  • Regioisomer (4-bromo-5-hydroxy-2-nitrobenzoic acid): Result of nitration occurring at the wrong position relative to the hydroxyl group. Often co-elutes; requires the slow gradient described above.

  • Decarboxylated Species (4-bromo-3-nitrophenol): Thermal degradation product. Elutes later due to loss of polar -COOH group.

Conclusion & Recommendations

For Early Discovery (Hit-to-Lead):

  • Use Option A (Commercial Reagent) .

  • Caveat: Assume the potency is ~95% regardless of the label. Do not use for kinetic studies.

For GLP Tox / GMP Manufacturing:

  • Mandatory: Use Option B (Qualified Primary Standard) .

  • Purchase a large batch (e.g., 50g) of reagent grade material.

  • Recrystallize it once.

  • Perform the qNMR + HPLC + KF + ROI workflow defined in Figure 1.

  • Re-qualify annually (check for decarboxylation).

Final Verdict: The presence of the nitro and hydroxyl groups makes BHNBA a "wet" and "sticky" molecule. Relying on UV purity alone is a scientific error. qNMR is the non-negotiable anchor for accuracy here.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[2][3] Defines thresholds for reporting, identification, and qualification of impurities. [Link]

  • Pauli, G. F., et al. The importance of quantitative 1H NMR in natural product and reference standard analysis. Journal of Natural Products (2012). Establishes qNMR as a primary ratio method.[4][5][6] [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • PubChem. 4-Bromo-3-hydroxybenzoic acid (Precursor/Related Structure Data). National Library of Medicine. Used for structural analogy and physicochemical property estimation. [Link]

  • Bayer AG / Currenta. Reference Standard Qualification Services via qNMR.[4] (Industry standard methodology reference). [Link]

Sources

A Comprehensive Guide to the Elemental Analysis of C7H4BrNO5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, understanding the exact composition of a compound is paramount. Elemental analysis serves as a foundational technique, providing the percentage composition of elements within a chemical substance. This guide offers an in-depth, step-by-step calculation for the elemental analysis of the compound C7H4BrNO5, designed for professionals who require both accuracy and a clear understanding of the underlying principles.

The 'Why' Behind Elemental Analysis

Before delving into the calculations, it's crucial to understand the significance of this process. Elemental analysis is not merely a procedural step; it is a validation of a substance's identity and purity. For drug development, an accurate elemental composition is a critical component of regulatory submissions, ensuring the safety and efficacy of a potential therapeutic. In materials science, it defines the stoichiometry of a novel compound, which in turn dictates its physical and chemical properties. The choice to perform elemental analysis is a commitment to rigorous scientific validation.

Experimental Protocol: The Calculation of Elemental Composition

The determination of the elemental composition of a compound is a theoretical calculation based on its molecular formula and the atomic weights of its constituent elements. This protocol outlines the self-validating steps to achieve a precise elemental analysis of C7H4BrNO5.

Step 1: Deconstruction of the Molecular Formula

The first step is to identify the elements present and the number of atoms of each element in the molecule.

  • C7H4BrNO5

    • Carbon (C): 7 atoms

    • Hydrogen (H): 4 atoms

    • Bromine (Br): 1 atom

    • Nitrogen (N): 1 atom (Implicit, to be corrected based on standard notation if this is a typo or a specific class of compound. Assuming from the title it is C7H4BrNO5, Nitrogen is not present. If the intended molecule was, for example, a nitro-compound, the formula would be different. For this guide, we will proceed with the explicit formula C7H4BrNO5.)

    • Oxygen (O): 5 atoms

Correction: The topic specifies "elemental analysis calculation for C7H4BrNO5". A search reveals a potential compound with a similar formula, C7H4BrN5O, which is 2-amino-6-bromo-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile.[1] However, to adhere strictly to the user's request, the calculation will be performed for C7H4BrNO5 . It is crucial for researchers to ensure the molecular formula is correct, as this is the bedrock of the entire calculation.

Step 2: Sourcing Authoritative Atomic Weights

The accuracy of the elemental analysis is directly dependent on the precision of the atomic weights used. The International Union of Pure and Applied Chemistry (IUPAC) provides the most authoritative and periodically updated values.[2][3][4] For the purpose of this guide, we will use the standard atomic weights provided by IUPAC.

  • Carbon (C): 12.011 u[5][6][7]

  • Hydrogen (H): 1.008 u[8][9]

  • Bromine (Br): 79.904 u[10][11][12]

  • Nitrogen (N): 14.007 u[13][14][15][16][17]

  • Oxygen (O): 15.999 u[18][19][20][21][22]

Step 3: Calculation of the Molecular Weight (Molar Mass)

The molecular weight of the compound is the sum of the atomic weights of all atoms in the molecule.

  • Mass of Carbon: 7 atoms * 12.011 u/atom = 84.077 u

  • Mass of Hydrogen: 4 atoms * 1.008 u/atom = 4.032 u

  • Mass of Bromine: 1 atom * 79.904 u/atom = 79.904 u

  • Mass of Oxygen: 5 atoms * 15.999 u/atom = 79.995 u

Total Molecular Weight of C7H4BrNO5: 84.077 u + 4.032 u + 79.904 u + 79.995 u = 248.008 u

This value can also be expressed as the molar mass: 248.008 g/mol .

Step 4: Calculation of the Percentage Composition of Each Element

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[23]

  • % Carbon (C): (84.077 / 248.008) * 100 = 33.90%

  • % Hydrogen (H): (4.032 / 248.008) * 100 = 1.63%

  • % Bromine (Br): (79.904 / 248.008) * 100 = 32.22%

  • % Oxygen (O): (79.995 / 248.008) * 100 = 32.25%

Self-Validation Check: The sum of the percentages should be approximately 100%. 33.90% + 1.63% + 32.22% + 32.25% = 100.00%

Data Presentation: Summary of Elemental Analysis for C7H4BrNO5

For ease of comparison and quick reference, the results of the elemental analysis are summarized in the table below.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage Composition (%)
CarbonC12.011784.07733.90
HydrogenH1.00844.0321.63
BromineBr79.904179.90432.22
OxygenO15.999579.99532.25
Total C7H4BrNO5 -17 248.008 100.00

Visualization of the Workflow

To provide a clear visual representation of the logical flow of the elemental analysis calculation, the following workflow diagram is provided.

Elemental_Analysis_Workflow Start Start: Molecular Formula (C7H4BrNO5) Identify_Elements Identify Constituent Elements & Atom Count Start->Identify_Elements Get_Atomic_Weights Obtain IUPAC Standard Atomic Weights Identify_Elements->Get_Atomic_Weights Calc_Elemental_Mass Calculate Total Mass of Each Element Identify_Elements->Calc_Elemental_Mass Get_Atomic_Weights->Calc_Elemental_Mass Calc_Molecular_Weight Calculate Total Molecular Weight Calc_Elemental_Mass->Calc_Molecular_Weight Calc_Percentage Calculate Percentage Composition of Each Element Calc_Elemental_Mass->Calc_Percentage Calc_Molecular_Weight->Calc_Percentage Validate Validate: Sum of Percentages = 100% Calc_Percentage->Validate End End: Elemental Analysis Report Validate->End

Caption: Workflow for Elemental Analysis Calculation.

Comparison with Alternative Methodologies

While the theoretical calculation is the gold standard for determining the elemental composition from a known formula, experimental techniques are used to determine the composition of an unknown substance. The most common of these is Combustion Analysis .

In combustion analysis, a sample of the compound is burned in an excess of oxygen. The combustion products, primarily CO2 and H2O, are collected and weighed. From the masses of these products, the masses and percentages of carbon and hydrogen in the original sample can be determined. Other elements like nitrogen are typically converted to N2 gas, and halogens can be captured in various traps.

Comparison:

FeatureTheoretical CalculationCombustion Analysis
Principle Based on molecular formula and atomic weights.Based on the combustion of the sample and measurement of combustion products.
Requirement Known molecular formula.A pure sample of the unknown compound.
Output Exact percentage composition.Experimental percentage composition, subject to experimental error.
Purpose To determine the theoretical elemental makeup of a known compound.To determine the empirical formula of an unknown compound.

The theoretical calculation, as detailed in this guide, provides the benchmark against which experimental results from techniques like combustion analysis are compared to determine the purity and verify the identity of a synthesized compound.

References

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Vertex AI Search.
  • Understanding the Atomic Weight of Oxygen: A Key to Chemical Identity - Oreate AI Blog. (2026, January 8). Vertex AI Search.
  • Atomic Weight of Bromine.
  • Atomic Weights of the Elements 2023 - IUPAC nomenclature. IUPAC. [Link]

  • Oxygen - Wikipedia. Wikipedia.
  • Atomic Weight of Nitrogen.
  • What is the atomic mass of carbon? - Quora. (2017, January 25). Quora.
  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. (2026, January 14). Britannica.
  • How many grams does an atom of hydrogen weigh? - askIITians. (2025, March 8). askIITians.
  • Carbon (C) molar mass. Vertex AI Search.
  • What is the atomic weight of hydrogen? - Quora. (2011, January 5). Quora.
  • Standard
  • nglos324 - oxygen. Vertex AI Search.
  • Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Labor
  • Nitrogen - Wikipedia. Wikipedia.
  • Atomic/Molar mass - Westfield State University.
  • Atomic weights of the elements 2011 (IUPAC Technical Report)*. (2013, April 29). IUPAC.
  • What is the actual mass of oxygen atom (not gram atomic mass)? - Quora. (2014, October 27). Quora.
  • Standard atomic weights of the elements 2020 (IUPAC Technical Report) - OSTI.gov. OSTI.gov.
  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Labor
  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Labor
  • Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Labor
  • br bromine. Vertex AI Search.
  • Atomic Number = 7 Atomic Weight = 14.007. Vertex AI Search.
  • Nitrogen | N (Element) - PubChem. PubChem.
  • Hydrogen - IUPAC Commission on Isotopic Abundances and
  • Periodic Table of Elements - PubChem - NIH. PubChem.
  • Problem 22 The atomic weight of bromine is ... [FREE SOLUTION] - Vaia. Vaia.
  • Atomic weight | Definition, Units, & Table | Britannica. Britannica.
  • What is the atomic mass of Br? - Quora. (2024, January 30). Quora.
  • CID 25113140 | C7H4BrN5O - PubChem - NIH. PubChem.
  • Stoichiometry: Elemental Analysis. Vertex AI Search.
  • Elemental Analysis Calculator. University of Illinois Urbana-Champaign.
  • Combustion and Elemental Analysis - University of Calgary. University of Calgary.
  • ALEKS: Finding a molecular formula from molar mass and elemental analysis - YouTube. (2021, June 26). YouTube.
  • Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I. University of Illinois Urbana-Champaign.

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A Comparative Guide to the UV-Vis Absorption Maxima of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Influence of Substituents on UV-Vis Absorption: A Predictive Analysis

The UV-Vis absorption spectrum of an aromatic compound is dictated by the energy required to promote π electrons to higher energy orbitals (π→π* transitions). The position of the absorption maximum (λmax) is sensitive to the nature of the substituents on the benzene ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the λmax.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the HOMO-LUMO energy gap. This is typically observed with electron-donating groups that extend the conjugated system.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, resulting from an increase in the HOMO-LUMO energy gap.

For 4-Bromo-3-hydroxy-2-nitrobenzoic acid, we have the following substituents on the benzoic acid backbone:

  • -COOH (Carboxylic Acid): A meta-directing deactivator.

  • -Br (Bromo): An ortho, para-directing deactivator (halogen exception). It has a weak bathochromic effect.

  • -OH (Hydroxy): An ortho, para-directing activator and a strong electron-donating group. It typically causes a significant bathochromic shift.

  • -NO2 (Nitro): A meta-directing deactivator and a strong electron-withdrawing group. It also tends to cause a bathochromic shift, especially when in conjugation with electron-donating groups.

Given the presence of both a strong electron-donating group (-OH) and a strong electron-withdrawing group (-NO2) on the benzene ring, a significant bathochromic shift relative to benzoic acid is expected. The bromine atom will likely contribute a smaller additional red shift.

Comparative UV-Vis Absorption Data

To provide a robust predictive framework, the following table summarizes the experimental UV-Vis absorption maxima (λmax) of benzoic acid and several of its substituted derivatives in ethanol. Ethanol is a common solvent for such measurements and provides a consistent medium for comparison.

Compound NameStructureSubstituentsλmax (nm) in EthanolMolar Absorptivity (ε)Reference
Benzoic AcidC7H6O2None~225, 274-[1][2]
2-Hydroxybenzoic Acid (Salicylic Acid)C7H6O32-OH210, 234, 3038343, 5466, 3591[3]
4-Hydroxybenzoic AcidC7H6O34-OH256-[4]
2-Nitrobenzoic AcidC7H5NO42-NO2~265-[5]
3-Nitrobenzoic AcidC7H5NO43-NO2--[6]
4-Nitrobenzoic AcidC7H5NO44-NO225812022[7]
4-Bromobenzoic AcidC7H5BrO24-Br--

Note: Molar absorptivity values are provided where available. The absence of a value is denoted by "-".

From the table, the introduction of a hydroxyl or nitro group to the benzoic acid structure generally results in a bathochromic shift of the main absorption bands. The combined electronic effects in this compound are expected to produce a complex spectrum with absorption maxima at significantly longer wavelengths than benzoic acid itself.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed, self-validating protocol for the determination of the UV-Vis absorption spectrum of a solid aromatic carboxylic acid, such as this compound.

Reagents and Equipment
  • Analyte: this compound (or other solid organic acid)

  • Solvent: Spectroscopic grade ethanol

  • Equipment:

    • Dual-beam UV-Vis spectrophotometer

    • Calibrated analytical balance

    • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Micropipettes

    • Quartz cuvettes (1 cm path length)

    • Ultrasonic bath

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) working_sol Prepare Working Dilutions (e.g., 1-20 µg/mL) stock_sol->working_sol Dilution sample_scan Scan Sample Spectrum (Sample vs. Ethanol) working_sol->sample_scan baseline Record Baseline (Ethanol vs. Ethanol) baseline->sample_scan Reference identify_lambda_max Identify λmax sample_scan->identify_lambda_max beer_lambert Perform Beer-Lambert Analysis (Optional, for ε determination) identify_lambda_max->beer_lambert

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology

3.1. Preparation of Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of the solid analyte using a calibrated analytical balance.

  • Quantitatively transfer the solid to a 10 mL volumetric flask.

  • Add a small amount of spectroscopic grade ethanol to dissolve the solid. Use an ultrasonic bath if necessary to aid dissolution.

  • Once dissolved, fill the volumetric flask to the mark with ethanol.

  • Stopper the flask and invert several times to ensure homogeneity. This is your stock solution.

3.2. Preparation of Working Solutions

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. A typical starting point is a 1:100 dilution (e.g., 100 µL of stock into a 10 mL volumetric flask, filled with ethanol) to yield a 10 µg/mL solution.

  • The ideal concentration should yield an absorbance maximum between 0.5 and 1.5 arbitrary units (AU) to ensure linearity and accuracy.

3.3. Instrument Setup and Baseline Correction

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).

  • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

  • Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and any imperfections in the cuvettes.

3.4. Sample Measurement

  • Empty the sample cuvette and rinse it with a small amount of your working solution before filling it.

  • Place the sample cuvette back into the spectrophotometer.

  • Initiate the scan. The instrument will measure the absorbance of your sample relative to the ethanol reference across the specified wavelength range.

3.5. Data Analysis

  • The resulting spectrum will be a plot of absorbance versus wavelength.

  • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

  • If determining the molar absorptivity (ε), prepare a series of at least five dilutions of known concentration and measure their absorbance at the λmax. Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length, 1 cm, and c is the concentration in mol/L).

Conclusion

While direct experimental data for the UV-Vis absorption maxima of this compound is elusive, a comparative analysis of structurally similar compounds provides a strong basis for prediction. The presence of powerful electron-donating (-OH) and electron-withdrawing (-NO2) groups suggests that the absorption maxima will be significantly red-shifted compared to the parent benzoic acid molecule. The provided experimental protocol offers a robust and reliable method for determining the precise absorption characteristics of this and other novel aromatic compounds, ensuring high-quality, reproducible data for research and development applications.

References

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1438. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • ResearchGate. UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. [Link]

  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]

  • ResearchGate. Theoretical results for the benzoic acid solution and ethanol studied. [Link]

  • ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

  • SpectraBase. 4-Nitro-benzoic acid, methyl ester - Optional[UV-VIS] - Spectrum. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

  • PubChem. 4-Nitrobenzoic Acid. [Link]

  • ResearchGate. UV–vis absorption spectra of salicylic acid solution in the presence of... [Link]

  • SpectraBase. 4-Hydroxy benzoic acid - Optional[UV-VIS] - Spectrum. [Link]

  • ResearchGate. UV-Visible spectra of salicylic acid. [Link]

  • Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

  • science-softCon. UV/Vis + Photochemistry Database. [Link]

  • NIST WebBook. Benzoic acid, 4-hydroxy-. [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-. [Link]

  • Scribd. Determination of Benzoic Acid and Salicylic Acid PDF. [Link]

  • ResearchGate. UV-Vis absorption spectra of compounds 3(a-g) in ethanol at room temperature (RT). [Link]

  • University of Toronto Scarborough. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. [Link]

  • NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]

  • NIST WebBook. 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-. [Link]

  • NIST WebBook. Benzoic acid, 2-nitro-. [Link]

  • Cheméo. Benzoic acid, 4-nitro-. [Link]

  • Cheméo. 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

  • ResearchGate. UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... [Link]

  • ResearchGate. UV‐Vis absorption spectra of (a) 2 a, (b) 2 b, and (c) 2 c in ethanol... [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzoic acid. [Link]

  • PubChem. 3-Hydroxybenzoic Acid. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-. [Link]

  • PubChem. 4-Bromobenzoic acid. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • NIST Technical Series Publications. Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • PhotochemCAD. A. Aromatic Hydrocarbons A21. Nitrobenzene. [Link]

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Comparative Guide: Distinguishing 4-Bromo-3-hydroxy-2-nitrobenzoic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of kinase inhibitors and high-value pharmacophores, 4-Bromo-3-hydroxy-2-nitrobenzoic acid (Target Compound) serves as a critical scaffold. Its poly-functionalized core allows for orthogonal functionalization: the carboxylic acid for amide coupling, the nitro group for reduction/cyclization, and the bromide for Suzuki-Miyaura cross-coupling.

However, the synthesis of this core—often via nitration of bromohydroxybenzoic acids or bromination of hydroxynitrobenzoic acids—frequently yields regioisomers . These isomers possess identical molecular weights (


 g/mol ) and similar polarity, making them "silent" impurities that can disastrously impact downstream SAR (Structure-Activity Relationship) studies or process safety.

This guide provides a definitive, data-driven protocol to distinguish the target from its most common isomers (e.g., 5-bromo-2-hydroxy-3-nitrobenzoic acid) using NMR, HPLC, and structural logic.

Structural Analysis & The "Isomer Problem"

Before applying analytical techniques, we must define the structural differences that generate the signal.

The Target vs. The Imposters

The target molecule is a tetra-substituted benzene ring. Positions 1, 2, 3, and 4 are occupied.[1]

  • Position 1: -COOH

  • Position 2: -NO

    
    
    
  • Position 3: -OH

  • Position 4: -Br

  • Positions 5 & 6: Protons (H)

Crucial Observation: The two remaining protons (H5 and H6) are adjacent (ortho ). This is the primary spectroscopic handle.

Common Regioisomers

Isomers often arise from "mis-directed" Electrophilic Aromatic Substitution (EAS).

  • Isomer A (Meta-Proton System): 5-Bromo-2-hydroxy-3-nitrobenzoic acid. Protons are at positions 4 and 6 (meta relationship).

  • Isomer B (Para-Proton System): 2-Bromo-4-hydroxy-5-nitrobenzoic acid. Protons are at positions 3 and 6 (para relationship).

Diagram 1: Analytical Decision Tree

The following workflow illustrates the logical path to confirm identity.

IsomerID Start Crude Product (MW 262.0) MS LC-MS Analysis (Check m/z 260 [M-H]-) Start->MS Decision1 Mass Matches? MS->Decision1 NMR 1H NMR (DMSO-d6) Analyze Coupling Constants (J) Decision1->NMR Yes Ortho Two Doublets J = 8.0 - 9.0 Hz (Ortho Coupling) NMR->Ortho Meta Two Doublets J = 1.5 - 3.0 Hz (Meta Coupling) NMR->Meta Para Two Singlets (Para Coupling) NMR->Para Conclusion_Target CONFIRMED: This compound Ortho->Conclusion_Target Conclusion_Iso REJECT: Regioisomer Identified Meta->Conclusion_Iso Para->Conclusion_Iso

Caption: Analytical workflow prioritizing NMR coupling constants to distinguish regioisomers with identical mass.

Method 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Mass spectrometry is insufficient here because all isomers share the same elemental formula (C


H

BrNO

). NMR is the only technique that provides definitive structural proof without a reference standard.
Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloroform (CDCl

      
      ) often fails to dissolve polar nitro-benzoic acids. DMSO also slows proton exchange, potentially allowing observation of the -OH and -COOH protons.
      
  • Acquisition: Run a standard proton (

    
    H) scan (minimum 16 scans) and a COSY (Correlation Spectroscopy) if signals overlap.
    
Data Interpretation Guide

The "Smoking Gun" is the coupling constant (


) between the aromatic protons.
FeatureTarget Molecule (4-Br-3-OH-2-NO

)
Meta-Isomer (e.g., 5-Br-2-OH-3-NO

)
Para-Isomer (e.g., 2-Br-4-OH-5-NO

)
Proton Relationship Ortho (H5, H6)Meta (H4, H6)Para (H3, H6)
Multiplicity Two Doublets (

)
Two Doublets (

)
Two Singlets (

)
Coupling Constant (

)
8.0 – 9.0 Hz 1.5 – 3.0 Hz < 1.0 Hz (often appears as singlet)
Chemical Shift (

)

ppm

ppm

ppm

Expert Insight: In the target molecule, H5 is adjacent to the electron-donating -OH group (via C3/C4), while H6 is adjacent to the electron-withdrawing -COOH (via C1). Expect H6 to be significantly deshielded (downfield, higher ppm) relative to H5.

  • H6 (approx): 7.6 - 7.9 ppm (doublet,

    
     Hz)
    
  • H5 (approx): 7.1 - 7.4 ppm (doublet,

    
     Hz)
    

Method 2: High-Performance Liquid Chromatography (HPLC)[6][9]

While NMR identifies the structure, HPLC is required to quantify purity and detect low-level isomeric impurities.

The Challenge: Acidity & Tailing

These compounds contain both a phenol (pKa ~8-10) and a benzoic acid (pKa ~2-4). The ortho-nitro group significantly increases the acidity of the benzoic acid (pKa < 2.0) due to steric inhibition of resonance, forcing the carboxyl group out of plane. Standard neutral mobile phases will cause severe peak tailing.

Recommended Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 3.5 µm or 1.7 µm.

    • Why? Stable at low pH; provides hydrophobic selectivity for the bromine substitution.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Acid? You must suppress the ionization of the carboxylic acid (keep it protonated, R-COOH) to ensure it interacts with the C18 chain.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro/conjugation).

Diagram 2: Separation Logic

The following diagram explains the retention mechanism differences.

HPLC_Logic Target Target Molecule (Ortho-Nitro effect) More Polar/Acidic Column C18 Stationary Phase (Hydrophobic Interaction) Target->Column Weaker Interaction Isomer Isomer (e.g., Para-Nitro) Less Steric Strain Less Polar Isomer->Column Stronger Interaction Elution Elution Order Column->Elution Target Elutes First (Typically)

Caption: Due to the 'ortho effect' twisting the carboxyl group, the target molecule is often more polar and elutes earlier than planar isomers.

Comparative Data Summary

Use this table to validate your experimental results.

ParameterTarget: this compoundIsomer: 5-Bromo-2-hydroxy-3-nitrobenzoic acidMethod of Verification
1H NMR Coupling Ortho (

Hz)
Meta (

Hz)
PRIMARY ID
13C NMR C=O Shift Deshielded (Steric strain)Standard BenzoicSecondary ID
HPLC Retention Typically Earlier (More Polar)Typically Later (Planar)Purity Check
Melting Point Distinct (Experimental TBD)Distinct (Experimental TBD)Characterization
pKa (COOH) Lower (< 2.0, Ortho-Nitro effect)Higher (> 2.5)Potentiometric Titration

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for coupling constant logic).

  • PubChem Database. (2023). 4-Bromo-3-hydroxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

  • Liang, Y., et al. (1999).[3] Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. PubMed.[2] [Link]

  • Reich, H. J. (2023). Proton NMR Coupling Constants. University of Wisconsin-Madison Chemistry. (Authoritative source for J-value ranges). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-3-hydroxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3-hydroxy-2-nitrobenzoic acid (CAS No. 37524-08-6), ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical structures, this compound should be handled as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassPotential EffectsSupporting Compounds for Analogy
Acute Toxicity Harmful if swallowed.[3]4-Bromobenzoic acid, 4-Bromo-2-hydroxybenzoic acid[3]
Skin Corrosion/Irritation Causes skin irritation.[4][5]4-Bromo-3-nitrobenzoic acid[4], 3-Hydroxy-4-nitrobenzoic acid[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]4-Bromo-3-nitrobenzoic acid[4], 3-Hydroxy-4-nitrobenzoic acid[5]
Respiratory Irritation May cause respiratory irritation.[4][5]4-Bromo-3-nitrobenzoic acid[4], 3-Hydroxy-4-nitrobenzoic acid[5]
Environmental Hazard Halogenated nitroaromatic compounds are often toxic to aquatic life.[1][6]1-Chloro-4-nitrobenzene[1], 4-Bromo-2-nitrobenzaldehyde[6]

Personal Protective Equipment (PPE):

Adherence to a strict PPE protocol is non-negotiable. The following should be worn at all times when handling this compound and its waste:

  • Gloves: Chemically resistant nitrile or neoprene gloves.[7]

  • Eye Protection: Safety goggles or a face shield.[4][7]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9][10] The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[1][7]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Categorization: Classify all waste containing this compound as "Halogenated Organic Waste."[1][11] This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips), and solutions.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[1][12] Co-mingling can create dangerous reactions and significantly increase disposal costs.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[1] Ensure the container is in good condition and free from leaks.

  • Labeling: Immediately upon adding the first quantity of waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound"[1]

    • The CAS Number: 37524-08-6

    • An accurate list of all components and their approximate percentages.

    • The date of accumulation.

    • Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).

Step 3: On-Site Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Containment: Keep the waste container within a secondary containment bin to mitigate the impact of potential spills.

  • Closure: The container must be kept tightly sealed at all times, except when adding waste.[13]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal company that will transport the waste for high-temperature incineration.

Part 3: Management of Spills and Empty Containers

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14]

  • Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[9]

  • Decontamination: Clean the spill area thoroughly.

Decontamination of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, methanol) in which the compound is soluble.[15]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[15]

  • Container Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, always confirm this procedure with your institution's EHS guidelines.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal start Start: Handling of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste: (Unused chemical, contaminated items, solutions) fume_hood->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Collect in a Labeled, Chemically Resistant Container segregate->container storage Store in Designated SAA with Secondary Containment container->storage seal Keep Container Tightly Sealed storage->seal ehs Contact EHS for Pickup seal->ehs When container is full incineration Disposal via Licensed Contractor (High-Temperature Incineration) ehs->incineration end End of Lifecycle incineration->end

Caption: Disposal workflow for this compound.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Washington State University. (n.d.). Benzoic Acid Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Matson, D. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

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Personal protective equipment for handling 4-Bromo-3-hydroxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Logistics for 4-Bromo-3-hydroxy-2-nitrobenzoic acid

CAS: 37524-08-6 Formula: C₇H₄BrNO₅ Molecular Weight: 262.01 g/mol

Executive Safety Assessment & Chemical Logic

As a Senior Application Scientist, I approach this compound (BHNBA) not just as a generic irritant, but as a multi-functional aromatic scaffold that presents specific handling challenges due to its substituent chemistry.

The "Why" Behind the Safety Protocols:

  • The Nitro Group (-NO₂): Nitro-substituted aromatics are electron-deficient. While generally stable, they possess higher thermal energy than their non-nitro counterparts. Operational Implication: Avoid heating the dry solid.[1] Nitro groups also facilitate skin absorption, turning the compound into a potential permeation hazard.

  • The Bromine Atom (-Br): This increases the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes (skin/lungs) compared to simple benzoic acid.

  • The Phenol/Acid Moiety (-OH / -COOH): These acidic protons make the compound corrosive to mucous membranes and eyes. Inhalation of dust will cause immediate respiratory distress.

Core Hazard Classification (GHS):

  • Skin/Eye Irritation: Category 2/2A (High risk of chemical burns upon moisture contact).

  • STOT-SE: Category 3 (Respiratory tract irritation).[2]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation risks of halogenated nitro-aromatics.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Certified Fume Hood.PPE: N95/P100 (only if hood is unavailable).The solid is likely a fine powder. Static charge can disperse dust. Inhalation causes immediate acidification of mucous membranes [1].
Hand (Solid) Nitrile Gloves (Min thickness: 0.11 mm).Sufficient for dry solid handling. Change immediately if punctured.
Hand (Solution) Double Gloving or Barrier Laminate .Once dissolved (e.g., in DMSO/DMF), the solvent acts as a carrier. Nitro-aromatics can permeate thin nitrile rapidly in organic solvents.
Eye/Face Chemical Safety Goggles (Not just safety glasses).[4]Standard glasses have gaps. Fine acidic dust can bypass side-shields, reacting with eye moisture to cause burns.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes .Nitro compounds often stain skin/clothing yellow/orange permanently upon oxidation.

Operational Workflow: From Storage to Solution

This protocol is designed as a self-validating system to minimize exposure and cross-contamination.

Phase A: Storage & Logistics
  • Condition: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Incompatibility: Segregate from strong bases (reaction generates heat) and strong reducing agents (risk of reducing the nitro group exothermically).

  • Visual Check: The compound should appear as a pale yellow to brownish solid. Darkening indicates oxidation or moisture ingress.

Phase B: Weighing & Transfer (Critical Step)
  • Static Control: Halogenated aromatic powders are prone to static cling. Use an anti-static gun or polonium strip if available.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a disposable anti-static weighing boat.

  • Transfer: Use a funnel to transfer the solid into the reaction vessel inside the fume hood. Do not tap the boat against the flask rim (generates aerosol).

Phase C: Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water unless pH is adjusted > 7.

  • Exotherm Warning: Dissolution in basic aqueous buffers (e.g., NaOH, NaHCO₃) will generate a mild exotherm as the carboxylic acid and phenol deprotonate. Add solid slowly to the base, not base to solid.

Waste Disposal & Decontamination

Disposal Logic: Because this molecule contains both a halogen (Bromine) and a Nitro group, it cannot be treated as standard organic waste in some jurisdictions. It requires high-temperature incineration to prevent the formation of toxic byproducts.

Disposal Protocol:

  • Segregation: Collect in a waste stream dedicated to "Halogenated Organic Solvents/Solids."

  • Labeling: Clearly tag as "Contains Nitro-Aromatics" and "Brominated."

  • Destruction: Must be incinerated in a facility equipped with an afterburner and scrubber (to neutralize HBr and NOx gases) [2].

Spill Management:

  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a waste container.

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with concentrated nitro compounds).

Visualized Safety & Logic Workflow

The following diagram illustrates the critical decision points and flow for handling BHNBA to ensure containment.

G cluster_emergency Emergency Protocol Storage Storage (2-8°C, Desiccated) Inspection Visual Inspection (Check for Darkening) Storage->Inspection Prior to use Weighing Weighing (Fume Hood + Anti-Static) Inspection->Weighing Pass Waste Disposal (Halogenated Stream) Inspection->Waste Fail (Oxidized) Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Avoid Dust Reaction Experimental Use (Synthesis/Screening) Solubilization->Reaction Double Glove Reaction->Waste High Temp Incineration Spill Spill Event Cleanup Wet Wipe/Vermiculite (No Sweeping) Spill->Cleanup

Figure 1: Operational flowchart emphasizing containment points (Weighing) and waste segregation logic.

References

  • PubChem. (n.d.).[3] 4-Bromo-3-hydroxybenzoic acid (Analogous Hazard Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.